2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-3-pyrrolidin-1-ylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-8(4-3-5-11-9)15(13,14)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNRIDNMAGXHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484538 | |
| Record name | 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60597-70-8 | |
| Record name | 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Abstract
This technical guide provides a detailed and in-depth examination of the synthesis of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine, a key heterocyclic building block in contemporary medicinal chemistry. The pyridine scaffold is a privileged structure in drug design, and its derivatives are integral to numerous therapeutic agents.[1][2][3] This document outlines a robust and reproducible synthetic protocol, delves into the underlying reaction mechanisms, and offers practical insights into process optimization and characterization. The intended audience includes researchers, chemists, and professionals in the field of drug development and organic synthesis who require a comprehensive understanding of this specific synthetic transformation.
Introduction and Significance
This compound is a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The unique arrangement of a chlorinated pyridine ring, a sulfonamide linkage, and a pyrrolidine moiety provides multiple reaction handles for further chemical modification. The sulfonamide group is a critical pharmacophore in a wide array of drugs, and pyridine derivatives are known to possess diverse biological activities, including antimicrobial and antiviral properties.[1][3] This compound and its analogues are frequently explored in the development of novel inhibitors for therapeutic targets such as FMS-like tyrosine receptor kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML).[4]
The synthesis of this molecule is primarily achieved through the reaction of 2-chloropyridine-3-sulfonyl chloride with pyrrolidine. This guide will focus on providing a clear, step-by-step protocol for this conversion, supported by mechanistic explanations and practical advice to ensure successful and efficient synthesis.
Overall Synthetic Workflow
The synthesis is a direct sulfonamide formation reaction. The key transformation involves the nucleophilic substitution of the chloride on the sulfonyl chloride group of 2-chloropyridine-3-sulfonyl chloride by the secondary amine, pyrrolidine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
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- 4. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Abstract
This compound is a synthetic organic compound featuring a pyridine ring, a chloro substituent, and a pyrrolidinylsulfonyl group. While this molecule is commercially available, its biological activity and mechanism of action are not extensively documented in publicly available scientific literature. This guide, therefore, presents a comprehensive, hypothetical framework for the systematic investigation of the . By leveraging established principles of drug discovery and chemical biology, we will outline a scientifically rigorous, multi-faceted approach to identify its molecular targets, elucidate its mode of action, and characterize its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.
Introduction and Physicochemical Characterization
This compound is a small molecule with the chemical formula C₉H₁₁ClN₂O₂S and a molecular weight of 246.71 g/mol . Its structure, characterized by a substituted pyridine core, suggests potential interactions with a variety of biological targets. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and π-π stacking interactions within protein binding pockets.[1] The electron-withdrawing nature of the chloro and sulfonyl groups can influence the electronic distribution of the pyridine ring, potentially modulating its binding affinity and selectivity for specific targets. The pyrrolidinylsulfonyl moiety adds a three-dimensional character to the molecule and may engage in hydrophobic and van der Waals interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60597-70-8 | |
| Molecular Formula | C₉H₁₁ClN₂O₂S | Calculated |
| Molecular Weight | 246.71 g/mol | Calculated |
| Appearance | White to off-white solid | Generic |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred |
Hypothetical Target Identification and Mechanism of Action Postulation
Given the structural features of this compound, several classes of proteins could be considered as potential biological targets. The presence of a sulfonamide group, a well-known pharmacophore, suggests possible inhibitory activity against enzymes such as carbonic anhydrases or kinases. Furthermore, substituted pyridine derivatives have been reported to act as antagonists for various receptors, including G-protein coupled receptors (GPCRs) and ion channels.
Considering the broader chemical space, compounds bearing a pyrrolidin-1-ylsulfonyl moiety have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia. This provides a plausible starting point for a hypothesis-driven investigation into the .
Hypothesis: this compound acts as an inhibitor of a specific protein kinase, leading to the modulation of a cellular signaling pathway.
The following diagram illustrates a proposed workflow for target identification and validation:
Caption: A workflow for identifying the molecular target of a novel compound.
Proposed Experimental Workflow for Target Validation and Mechanism Elucidation
In Vitro Kinase Inhibition Assay
To test the hypothesis that this compound inhibits protein kinases, a broad-spectrum kinase panel screen would be the initial step. Following the identification of potential kinase "hits" from the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol: In Vitro Kinase Inhibition Assay (e.g., for FLT3 Kinase)
-
Reagents and Materials:
-
Recombinant human FLT3 kinase domain
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to a detection molecule (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add the recombinant FLT3 kinase to the wells of a microtiter plate.
-
Add the serially diluted compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Plot the signal as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 2: Hypothetical Kinase Inhibition Data
| Kinase Target | IC₅₀ (nM) |
| FLT3 | 50 |
| c-KIT | 250 |
| PDGFRβ | 800 |
| VEGFR2 | >10,000 |
Cell-Based Target Engagement and Functional Assays
Confirmation of target engagement within a cellular context is a critical step. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed to verify that the compound binds to the intended target protein in live cells. Subsequently, functional assays are performed to assess the downstream consequences of target inhibition.
Protocol: Cell Viability Assay in a FLT3-Dependent Cell Line (e.g., MV4-11)
-
Cell Culture: Culture MV4-11 cells (human acute myeloid leukemia cell line with FLT3-ITD mutation) in appropriate media and conditions.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Plot cell viability as a function of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Elucidation of Downstream Signaling Pathway
To further understand the mechanism of action, the effect of the compound on the downstream signaling pathway of the target kinase should be investigated. For FLT3, this would involve assessing the phosphorylation status of key signaling proteins like STAT5, AKT, and ERK.
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An In-depth Technical Guide to the Putative Crystal Structure of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: A Keystone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its derivatives are actively investigated for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[4][5] This guide focuses on 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine, a molecule of significant interest in drug design due to the synergistic effects of its chloro, pyrrolidinyl, and sulfonyl functional groups. While a definitive crystal structure for this specific compound is not publicly available, this whitepaper provides a comprehensive, predictive analysis based on established crystallographic principles and data from closely related structures. We will explore a plausible synthesis, propose a detailed experimental workflow for its crystallographic analysis, and present a theoretical model of its crystal packing and intermolecular interactions. This document serves as a robust framework for researchers aiming to synthesize and characterize this and similar compounds, thereby accelerating the drug discovery process.
Introduction: The Significance of the Pyridine Scaffold in Modern Therapeutics
The pyridine ring is a privileged structure in drug design, primarily due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to serve as a versatile scaffold for further functionalization.[1][3] The incorporation of a sulfonyl group, as seen in this compound, often enhances the therapeutic potential of a molecule by increasing its solubility and bioavailability. Furthermore, the pyrrolidine moiety can contribute to improved pharmacokinetic properties. The strategic placement of a chlorine atom can influence the electronic properties of the pyridine ring and provide a site for further chemical modification.
Given the therapeutic potential of pyridine derivatives, a thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design. X-ray crystallography provides the most definitive insight into the solid-state conformation of a molecule and its intermolecular interactions, which are crucial for understanding its physical properties and its binding to biological targets.
Proposed Synthesis and Crystallization
The synthesis of this compound can be approached through several established synthetic routes for pyridine-3-sulfonyl derivatives. A plausible method involves the diazotization of 3-aminopyridine, followed by substitution with a sulfonyl group.[6]
Experimental Protocol: Synthesis
-
Diazotization: 3-Aminopyridine is dissolved in a suitable acidic medium and treated with a solution of sodium nitrite at low temperature to form the corresponding diazonium salt.
-
Sulfonylation: The diazonium salt solution is then added to a solution containing sulfur dioxide and a copper catalyst, followed by the addition of pyrrolidine to yield this compound.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. The purified this compound would be subjected to a variety of crystallization techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Hypothetical Crystal Structure Analysis
Based on the analysis of crystal structures of similar pyridine derivatives, we can predict the likely crystallographic parameters for this compound.[7][8][9][10]
Predicted Crystallographic Data
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pna2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-105 |
| γ (°) | 90 |
| V (ų) | 1000-1500 |
| Z | 4 |
Molecular Geometry and Intermolecular Interactions
The molecular structure of this compound is expected to be non-planar, with the pyrrolidine ring likely adopting an envelope or twisted conformation. The dihedral angle between the pyridine ring and the sulfonyl group will be a key conformational feature.
Intermolecular interactions are predicted to be dominated by weak C-H···O and C-H···N hydrogen bonds involving the sulfonyl oxygen atoms and the pyridine nitrogen atom. π-π stacking interactions between adjacent pyridine rings may also play a role in the crystal packing.
Visualization of the Predicted Structure and Experimental Workflow
Molecular Structure
Caption: Predicted molecular structure of this compound.
Experimental Workflow for Crystal Structure Determination
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical framework for the crystal structure of this compound. While awaiting experimental determination, the predictive analysis presented here, based on the structures of related compounds, offers valuable insights for researchers in the field of drug discovery. The proposed synthesis and detailed crystallographic workflow provide a clear path forward for the empirical study of this promising molecule. The determination of its actual crystal structure will be invaluable for understanding its structure-activity relationship and for the design of novel therapeutics based on the versatile pyridine scaffold.
References
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]
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2-(3-Chloroanilino)pyridine. PMC - NIH. Available at: [Link]
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Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. Available at: [Link]
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2-Chloro-pyridine-3-sulfonic acid amide. PubChem. Available at: [Link]
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2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. PubChem. Available at: [Link]
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2-Chloro-3-(ethanesulfonyl)pyridine. PubChem. Available at: [Link]
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Crystal structure of 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone. PMC - NIH. Available at: [Link]
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Pyridine, 2-chloro-. NIST WebBook. Available at: [Link]
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Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. ResearchGate. Available at: [Link]
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Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. PrepChem.com. Available at: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
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The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available at: [Link]
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Spectral and Biological study of 2-Chloro-3-Nitro Pyridine. ResearchGate. Available at: [Link]
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Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E. Available at: [Link]
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Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH. Available at: [Link]
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Article - SciSpace. Available at: [Link]
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Gold(III) Complexes with 2-(1-Ethylbenzyl)pyridine as Promising Antimicrobial and Antitumor Agents. MDPI. Available at: [Link]
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Spectroscopic Characterization of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: A Technical Guide
Introduction: Elucidating the Molecular Architecture
In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine, a molecule of interest for its potential pharmacological applications, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet robust framework for its identification and characterization. As direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from structurally analogous compounds to provide a comprehensive analytical overview. Our approach is grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, ensuring a technically sound and practically applicable resource for researchers.
The structural elucidation of this compound through spectroscopic methods is not merely an academic exercise. It is a critical step in confirming the successful synthesis of the target molecule, identifying potential impurities, and understanding its electronic and conformational properties. These insights are invaluable for medicinal chemists in optimizing synthetic routes and for pharmacologists in correlating structure with biological activity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.
¹H NMR Spectroscopy: A Proton's Perspective
Theoretical Underpinnings: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the sulfonyl group and the chlorine atom in our target molecule, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups would shift signals upfield. Spin-spin coupling between adjacent, non-equivalent protons provides information about the connectivity of the molecule.
Predicted ¹H NMR Spectrum: The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons on the pyridine ring and the pyrrolidine ring.
-
Pyridine Ring Protons: The pyridine ring will display a characteristic three-proton spin system. The proton at the 6-position (H-6) is expected to be the most downfield due to the deshielding effects of the adjacent nitrogen and the sulfonyl group. The proton at the 4-position (H-4) will be further downfield than the proton at the 5-position (H-5). The coupling pattern will likely be a doublet of doublets for H-4 and H-5, and a doublet for H-6. Based on data for similar 2-chloropyridine structures, we can predict the approximate chemical shifts.[1]
-
Pyrrolidine Ring Protons: The pyrrolidine ring contains two sets of methylene protons. The protons alpha to the nitrogen atom (adjacent to the sulfonyl group) will be deshielded and are expected to appear as a triplet. The protons beta to the nitrogen will be further upfield, also likely appearing as a triplet.
Causality in Experimental Choices: The choice of deuterated solvent can significantly influence the chemical shifts.[2][3][4] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons or those requiring a more polar environment, dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate. It is crucial to report the solvent used, as even residual solvent peaks can be important reference points.[5][6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Theoretical Underpinnings: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Carbons attached to electronegative atoms like chlorine, nitrogen, and oxygen (in the sulfonyl group) will be deshielded and appear at higher chemical shifts.
Predicted ¹³C NMR Spectrum:
-
Pyridine Ring Carbons: The carbon atom attached to the chlorine (C-2) will be significantly downfield. The carbon atom attached to the sulfonyl group (C-3) will also be deshielded. The remaining pyridine carbons will appear at chemical shifts typical for aromatic heterocycles.
-
Pyrrolidine Ring Carbons: The carbon atoms alpha to the nitrogen will be deshielded compared to the beta carbons due to the proximity of the electronegative nitrogen and the electron-withdrawing sulfonyl group.
Self-Validating System: The combination of ¹H and ¹³C NMR data, along with two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating system for structural assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) correlations.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: The spectrometer will be tuned to the ¹³C frequency.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Pyridine H-4 | 7.8 - 8.2 (dd) | 135 - 140 |
| Pyridine H-5 | 7.3 - 7.6 (dd) | 125 - 130 |
| Pyridine H-6 | 8.4 - 8.7 (d) | 148 - 152 |
| Pyrrolidine CH₂ (α) | 3.3 - 3.6 (t) | 48 - 52 |
| Pyrrolidine CH₂ (β) | 1.9 - 2.2 (m) | 24 - 28 |
| Pyridine C-2 | - | 150 - 155 |
| Pyridine C-3 | - | 130 - 135 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. Coupling patterns are abbreviated as d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).
The Influence of Quadrupole Moments: It is important to consider the potential for peak broadening due to the presence of quadrupolar nuclei like ¹⁴N and ³⁵/³⁷Cl.[7][8][9] The rapid relaxation of these nuclei can lead to broader signals for adjacent protons and carbons, a phenomenon known as quadrupole broadening.[10] This effect might be observed in the signals of the pyrrolidine protons and the pyridine protons adjacent to the nitrogen.
II. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.
Theoretical Underpinnings: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar organic molecules like this compound.[11][12] In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged molecular ions (or pseudomolecular ions) are formed, which are then analyzed by the mass spectrometer.
Predicted Mass Spectrum:
-
Molecular Ion Peak: The primary observation in the positive ion mode ESI-MS spectrum will be the protonated molecule, [M+H]⁺. The molecular weight of this compound (C₉H₁₁ClN₂O₂S) is approximately 246.7 g/mol . Therefore, the [M+H]⁺ ion will appear at an m/z of approximately 247.7.
-
Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in two peaks for the molecular ion, separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar to nanomolar range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate. Optimize the source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable signal.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ (for ³⁵Cl) | ~247.7 | Protonated molecule with the more abundant chlorine isotope. |
| [M+H]⁺ (for ³⁷Cl) | ~249.7 | Protonated molecule with the less abundant chlorine isotope. |
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Theoretical Underpinnings: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, allowing for their identification.
Predicted IR Spectrum: The IR spectrum of this compound will show characteristic absorption bands for the sulfonyl group, the pyridine ring, and the C-H bonds.
-
Sulfonyl Group (SO₂): The sulfonyl group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1330-1370 cm⁻¹ and a symmetric stretch in the range of 1140-1180 cm⁻¹.[13][14]
-
Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.[15]
-
C-H Bonds: C-H stretching vibrations for the aromatic pyridine ring will be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic pyrrolidine ring will appear just below 3000 cm⁻¹.
-
C-Cl Bond: The C-Cl stretching vibration is typically found in the fingerprint region, often between 600 and 800 cm⁻¹, but can be difficult to assign definitively.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean before and after use.
-
Data Acquisition: Collect the background spectrum (of the empty ATR crystal). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C and C=N Stretch (Pyridine) | 1400 - 1600 | Medium to Strong |
| Asymmetric SO₂ Stretch | 1330 - 1370 | Strong |
| Symmetric SO₂ Stretch | 1140 - 1180 | Strong |
IV. Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The predicted data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy provide a complementary and comprehensive picture of the molecular structure of this compound.
Workflow for Structural Confirmation:
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion: A Predictive Framework for Characterization
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive analysis from analogous structures, the principles and protocols outlined herein offer a robust framework for the experimental characterization of this and similar molecules. The integration of NMR, MS, and IR spectroscopy provides a self-validating system for structural elucidation, which is indispensable for researchers in drug development and medicinal chemistry. The causality behind experimental choices and the detailed protocols are intended to empower scientists to confidently acquire and interpret high-quality spectroscopic data, thereby accelerating the pace of their research.
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NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]
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The Emerging Biological Profile of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine, a heterocyclic compound with significant therapeutic promise. Drawing upon evidence from structurally related molecules, this document explores its potential as a modulator of key biological targets, including Transient Receptor Potential Vanilloid 1 (TRPV1), FMS-like Tyrosine Kinase 3 (FLT3), and Nicotinic Acetylcholine Receptors (nAChRs). We delve into the synthetic rationale, proposed mechanisms of action, and detailed experimental protocols for evaluating its efficacy. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this and related chemical scaffolds.
Introduction: The Therapeutic Potential of the Pyridine Sulfonamide Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an ideal starting point for designing novel therapeutics. When functionalized with a sulfonamide group, as in this compound, the resulting molecule gains a three-dimensional architecture capable of specific and potent interactions with a variety of biological targets. The pyrrolidine moiety further enhances its potential by providing a lipophilic handle that can influence pharmacokinetic properties and engage in additional binding interactions.
While direct studies on this compound are limited in the public domain, a wealth of data on structurally analogous compounds provides a strong foundation for predicting its biological activities. This guide will synthesize these findings to build a compelling case for its investigation in several key therapeutic areas.
Potential Biological Targets and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound is predicted to interact with the following targets:
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism for Analgesia
The 2-sulfonamidopyridine scaffold is a known pharmacophore for TRPV1 antagonists.[1] TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. Antagonists of TRPV1 are actively being pursued as a new class of analgesics for chronic and inflammatory pain.
Proposed Mechanism: The sulfonamide group of this compound can act as a hydrogen bond acceptor, mimicking the vanilloid headgroup of capsaicin, the natural agonist of TRPV1. The 2-chloro-pyridine core and the pyrrolidine ring likely engage in hydrophobic and van der Waals interactions within the ligand-binding pocket of the TRPV1 channel, stabilizing the closed conformation and preventing its activation by noxious stimuli.
Caption: Proposed mechanism of TRPV1 antagonism.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition for Acute Myeloid Leukemia (AML)
Mutations in the FLT3 gene are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[2][3] The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety has been identified as a key substituent in potent FLT3 inhibitors.[2] While the core of our topic compound is a pyridine, the presence of the pyrrolidinylsulfonyl group suggests a potential for FLT3 inhibition.
Proposed Mechanism: The pyrrolidinylsulfonyl group can form crucial hydrogen bonds with the hinge region of the FLT3 kinase domain. The 2-chloropyridine core would occupy the ATP-binding site, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways that promote cancer cell proliferation and survival. These pathways include RAS/MAPK, JAK/STAT5, and PI3K/AKT/mTOR.[2]
Caption: Competitive inhibition of ATP binding to FLT3 kinase.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Analogs of 2-chloropyridine containing a pyrrolidine moiety have been developed as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs).[4] These receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in neurological disorders.
Proposed Mechanism: The nitrogen atom of the pyridine ring and the pyrrolidine group are likely to interact with key residues in the nAChR binding site. The 2-chloro substituent and the sulfonyl group would influence the electronic properties and conformation of the molecule, potentially conferring selectivity for specific nAChR subtypes.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-chloropyridine-3-sulfonyl chloride.
Synthetic Scheme
Caption: General synthetic workflow.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties is crucial for designing in vitro and in vivo experiments.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | ~260.7 g/mol | Adheres to Lipinski's Rule of Five. |
| LogP | 2.0 - 3.0 | Good balance of solubility and permeability. |
| pKa (Pyridine N) | ~2.5 | Weakly basic, may influence solubility. |
| Polar Surface Area | ~50 Ų | Favorable for cell membrane permeability. |
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
4.1.1. TRPV1 Functional Assay (Calcium Influx)
-
Objective: To determine the antagonistic activity of the compound on TRPV1.
-
Methodology:
-
Culture CHO or HEK293 cells stably expressing human TRPV1.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the IC50 value to determine the potency of antagonism.[1]
-
4.1.2. FLT3 Kinase Inhibition Assay
-
Objective: To quantify the inhibitory effect on FLT3 kinase activity.
-
Methodology:
-
Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate recombinant human FLT3 kinase with a substrate peptide and ATP in the presence of varying concentrations of the test compound.
-
After the reaction, measure the amount of ADP produced, which is proportional to kinase activity.
-
Determine the IC50 value.
-
4.1.3. Cell Proliferation Assay (AML Cell Lines)
-
Objective: To assess the anti-proliferative effect on AML cells harboring FLT3 mutations.
-
Methodology:
-
Culture AML cell lines with known FLT3-ITD mutations (e.g., MOLM-13, MV4-11).
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo®.
-
Calculate the GI50 (concentration for 50% growth inhibition).[2]
-
In Vivo Models
4.2.1. Formalin-Induced Pain Model (for TRPV1 activity)
-
Objective: To evaluate the analgesic efficacy in a model of inflammatory pain.
-
Methodology:
-
Administer the test compound or vehicle to rodents (mice or rats) via an appropriate route (e.g., oral gavage).
-
After a pre-determined time, inject a dilute formalin solution into the plantar surface of the hind paw.
-
Observe and quantify the pain-related behaviors (e.g., licking, flinching) in two phases (acute and inflammatory).
-
A reduction in these behaviors in the treated group compared to the vehicle group indicates analgesic activity.[1]
-
4.2.2. AML Xenograft Model (for FLT3 activity)
-
Objective: To assess the anti-tumor efficacy in a living organism.
-
Methodology:
-
Implant human AML cells (e.g., MV4-11) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound daily and monitor tumor growth and body weight.
-
At the end of the study, excise the tumors and weigh them to determine the extent of tumor growth inhibition.
-
Conclusion and Future Directions
The structural features of this compound, when viewed through the lens of its close chemical relatives, suggest a molecule of significant therapeutic potential. Its predicted ability to modulate key targets in pain, oncology, and neurology warrants a thorough investigation. The experimental workflows outlined in this guide provide a clear path for elucidating its biological activity and advancing it through the drug discovery pipeline. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic agent.
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A series of 2-sulfonamidopyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide were investigated as hTRPV1 ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: A Strategic Building Block in Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine has emerged as a highly versatile and valuable scaffold, particularly in the design of kinase inhibitors and other complex heterocyclic systems. Its unique electronic and structural features—a reactive chloropyridine core activated by an adjacent pyrrolidinylsulfonyl group—provide a robust platform for constructing diverse molecular architectures. This guide offers an in-depth analysis of the synthesis, reactivity, and strategic applications of this key intermediate, providing researchers and drug development professionals with field-proven insights and detailed methodologies to leverage its full potential in their synthetic endeavors.
Introduction: The Strategic Value of a Bifunctional Scaffold
This compound (CAS No. 1020253-10-4) is a substituted pyridine derivative that has gained significant traction as a cornerstone intermediate in pharmaceutical synthesis. The molecule's utility is derived from the synergistic interplay of its constituent parts:
-
The 2-Chloropyridine Moiety: The chlorine atom at the C2 position serves as a versatile synthetic handle. It is highly susceptible to displacement via nucleophilic aromatic substitution (SNAr) and can readily participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
-
The 3-Pyrrolidinylsulfonyl Group: This electron-withdrawing group is crucial for activating the C2 position towards nucleophilic attack. Furthermore, the sulfonamide linkage and the pyrrolidine ring are common pharmacophoric elements found in many biologically active compounds, often contributing to target binding and favorable pharmacokinetic properties.[1]
This combination of a reactive site and a biologically relevant moiety makes this compound a powerful tool for rapidly generating libraries of complex molecules with therapeutic potential, particularly in the realm of oncology and inflammatory diseases.
Synthesis of the Core Building Block
The multi-step synthesis of this compound is a robust and scalable process, beginning from readily available starting materials. The pathway hinges on the strategic functionalization of the pyridine ring.
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An In-Depth Technical Guide to the Synthesis of Substituted Pyridines
Introduction
The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic placement of substituents on the pyridine ring is paramount for modulating the biological activity and material properties of these compounds. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines remains a significant focus of research in organic chemistry. This guide provides a comprehensive overview of both classical and contemporary strategies for constructing and functionalizing the pyridine ring, offering insights into the underlying mechanisms and practical applications of these methodologies.
This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the synthetic routes to this important class of heterocycles. We will explore a range of synthetic transformations, from venerable name reactions to cutting-edge transition-metal-catalyzed C-H functionalization, providing a robust toolkit for the synthesis of diverse substituted pyridines.
I. Classical Approaches to Pyridine Ring Construction
For over a century, a set of powerful and reliable reactions have formed the bedrock of pyridine synthesis. These methods typically involve the condensation of acyclic precursors to construct the heterocyclic ring.
Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a highly effective method for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines.[4][5] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[4][5][6]
The reaction proceeds through a series of condensation and addition reactions, culminating in the formation of a 1,4-dihydropyridine.[4][6][7] A subsequent oxidation step is required to achieve the aromatic pyridine ring.[5][8]
Mechanism of the Hantzsch Pyridine Synthesis:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[4][6]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.[4][6]
-
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael fashion.[4][6]
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to yield the 1,4-dihydropyridine.[4]
Diagram: Hantzsch Pyridine Synthesis Workflow
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a two-step route to substituted pyridines.[9][10] It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[9][10][11] This intermediate then undergoes a heat-induced cyclodehydration to furnish the 2,3,6-trisubstituted pyridine.[9][10] A significant advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[9] However, the high temperatures often required for the cyclodehydration can be a drawback.[9] Recent modifications, including the use of acid catalysis, have been developed to overcome this limitation.[9][11]
Guareschi-Thorpe Synthesis
This method is a valuable tool for preparing hydroxypyridines or their pyridone tautomers.[1] The classical Guareschi-Thorpe reaction involves the condensation of a β-diester with ammonium acetate and ethyl cyanoacetate.[1] More recent advancements have expanded the scope of this reaction, utilizing a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium.[1][12] These modern protocols are noted for being environmentally friendly and high-yielding.[1][12]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[13] This reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[13][14][15] The reaction proceeds via a Michael addition followed by cyclization and aromatization to yield 2,4,6-trisubstituted pyridines.[13] The Kröhnke synthesis is known for its mild reaction conditions and high yields.[13]
Chichibabin Pyridine Synthesis and Amination Reaction
Aleksei Chichibabin developed two important reactions related to pyridines. The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form pyridine rings.[16] This method is particularly useful for the commercial production of simple methyl-substituted pyridines.[16]
The more widely known Chichibabin reaction is a method for the direct amination of the pyridine ring.[17][18] It involves the nucleophilic substitution of a hydride ion by an amino group, typically using sodium amide (NaNH₂) in liquid ammonia or an inert solvent.[17][18][19] This reaction provides a direct route to 2-aminopyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[17] The mechanism involves the addition of the amide anion to the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity.[17][18]
II. Modern Synthetic Methodologies
While classical methods remain valuable, the demand for more complex and diverse pyridine derivatives has driven the development of innovative synthetic strategies. These modern approaches often employ transition-metal catalysis and novel reaction cascades to achieve high levels of efficiency and selectivity.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted pyridines, as it avoids the need for pre-functionalized starting materials.[20][21] Transition-metal catalysts, particularly those based on palladium, rhodium, and nickel, have been instrumental in the development of these transformations.[20][21][22]
These reactions allow for the direct introduction of various substituents, including alkyl, alkenyl, aryl, and acyl groups, onto the pyridine core.[20][21] A key challenge in the C-H functionalization of pyridines is controlling the regioselectivity, as the electronic nature of the pyridine ring typically favors reaction at the C2-position.[20] However, recent advances have enabled selective functionalization at the C3- and C4-positions as well.[20][21]
Table 1: Comparison of Regioselectivity in Pyridine C-H Functionalization
| Position | Catalyst/Directing Group | Mechanistic Rationale |
| C2 | Palladium, Rhodium, Nickel | Inherent electronic preference of the pyridine ring.[20] |
| C3 | Specific directing groups | Steric hindrance at C2 and chelation assistance from the directing group. |
| C4 | Nickel/Lewis Acid Catalysis | Cooperative catalysis alters the electronic properties of the pyridine ring.[22] |
Cycloaddition Reactions
Transition-metal-catalyzed [2+2+2] cycloaddition reactions have become a highly efficient method for constructing the pyridine ring.[23] This approach involves the co-cyclization of two alkyne molecules and a nitrile, catalyzed by metals such as cobalt.[23] This strategy allows for the rapid assembly of polysubstituted pyridines with a high degree of control over the substitution pattern.[23][24]
Domino and Cascade Reactions
Domino and cascade reactions offer an elegant and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation.[25][26] Several domino strategies have been developed for the synthesis of fully substituted pyridines.[25][26] For example, a silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides provides a facile route to polysubstituted pyridines.[25] Another approach involves the TfOH-promoted domino reaction of enaminones and aldehydes.[26]
Photocatalysis in Pyridine Synthesis
Visible-light photocatalysis has emerged as a green and sustainable tool in organic synthesis.[27][28] In the context of pyridine synthesis, photocatalytic methods have been developed for the difunctionalization of alkenes to introduce a pyridine moiety and another functional group simultaneously.[27][28] These reactions proceed under mild conditions and often do not require a transition-metal catalyst.[27][28][29] For instance, a metal-free photocatalytic annulation of enaminones and N,N,N',N'-tetramethylethylenediamine (TMEDA) has been reported for the synthesis of 2,3,4,6-tetrasubstituted pyridines.[29]
III. Experimental Protocols
To provide a practical context, detailed experimental protocols for key synthetic transformations are outlined below.
Protocol 1: Hantzsch Dihydropyridine Synthesis (Aqueous Micellar Conditions)
This protocol is adapted from a green chemistry approach to the Hantzsch synthesis.[5]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
p-Toluenesulfonic acid (PTSA)
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, prepare a 0.1 M aqueous solution of SDS.
-
To this solution, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).
-
Add PTSA (0.1 mmol) as a catalyst.
-
Submerge the flask in an ultrasonic bath and irradiate at room temperature for the specified time (monitor by TLC).
-
Upon completion, the solid product will precipitate. Collect the product by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to afford the pure 1,4-dihydropyridine.
Protocol 2: Chichibabin Amination of Pyridine
This protocol describes a typical procedure for the Chichibabin reaction.[18] Caution: Sodium amide is a highly reactive and hazardous substance. This reaction should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Anhydrous xylene
-
Ammonium chloride solution (saturated)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous xylene.
-
Carefully add sodium amide to the xylene under a nitrogen atmosphere.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add a solution of pyridine in anhydrous xylene to the refluxing mixture.
-
The reaction progress can be monitored by the evolution of hydrogen gas and the appearance of a deep red color.[18]
-
After the reaction is complete (typically several hours, monitor by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2-aminopyridine.
Conclusion
The synthesis of substituted pyridines is a rich and evolving field of organic chemistry. While classical condensation reactions continue to be workhorse methods, modern strategies employing transition-metal catalysis, domino reactions, and photocatalysis have significantly expanded the synthetic toolbox. These advanced methodologies offer greater efficiency, selectivity, and functional group tolerance, enabling the construction of increasingly complex and diverse pyridine-containing molecules. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. A thorough understanding of the mechanisms and applications of these various methods is essential for any scientist working in the fields of medicinal chemistry, materials science, and agrochemicals.
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The Pyridine Scaffold: A Cornerstone in Modern Drug Discovery and a Guide to Its Therapeutic Targets
Abstract
The pyridine ring, a fundamental heterocyclic aromatic structure, is a privileged scaffold in medicinal chemistry, forming the core of a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a versatile building block in the design of novel therapeutics.[1][3] This in-depth technical guide explores the diverse range of biological targets modulated by pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, highlight prominent examples of pyridine-based drugs, and provide a framework for the rational design and evaluation of new chemical entities targeting enzymes, G-protein coupled receptors (GPCRs), ion channels, and kinases.
Introduction: The Enduring Significance of the Pyridine Moiety
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][4] Its presence in numerous natural products, including essential coenzymes like NAD and NADP, and vitamins such as niacin (Vitamin B3), underscores its fundamental role in biological systems.[1][2] The incorporation of the pyridine scaffold into drug molecules can significantly enhance their therapeutic efficacy by improving metabolic stability, cell permeability, and binding affinity to their biological targets.[1][3]
The versatility of the pyridine ring stems from several key chemical properties:
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to biological macromolecules.[3]
-
Aromaticity and π-π Stacking: The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in protein targets, further strengthening binding affinity.[3]
-
Modulation of Physicochemical Properties: The pyridine moiety can influence the solubility, lipophilicity, and metabolic stability of a molecule, crucial parameters for drug development.[3][5]
-
Synthetic Accessibility: The pyridine ring is amenable to a wide range of chemical modifications, allowing for the creation of diverse libraries of compounds for screening and optimization.[3]
This guide will systematically explore the major classes of therapeutic targets for pyridine derivatives, providing a comprehensive overview of their mechanisms of action and therapeutic applications.
Enzymes: A Major Arena for Pyridine-Based Inhibitors
Enzyme inhibition is a well-established strategy in drug discovery, and pyridine derivatives have proven to be highly effective in targeting a variety of enzymes implicated in disease.[6]
Kinases: Targeting the "Switches" of Cellular Signaling
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of kinase inhibitors has revolutionized cancer therapy, and numerous pyridine-containing compounds have emerged as potent and selective inhibitors.[3][7]
Key Examples:
-
Imatinib: A cornerstone in the treatment of chronic myeloid leukemia (CML), imatinib contains a pyridine ring that is crucial for its binding to the ATP-binding pocket of the Bcr-Abl tyrosine kinase.[3]
-
Crizotinib: Used in the treatment of non-small cell lung cancer (NSCLC), crizotinib is an inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, and its pyridine moiety is a key pharmacophore.[2]
-
Selpercatinib: A recently approved drug for the treatment of cancers with RET gene alterations, selpercatinib features a pyrazolo[1,5-a]pyridine core that effectively targets the ATP-binding site of the RET kinase.[8]
Mechanism of Action: Many pyridine-based kinase inhibitors act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition.
Experimental Workflow for Kinase Inhibitor Screening:
Caption: A generalized workflow for the discovery and development of pyridine-based kinase inhibitors.
Other Key Enzyme Targets
Beyond kinases, pyridine derivatives have demonstrated inhibitory activity against a range of other clinically relevant enzymes:
-
Reverse Transcriptase and Protease (Anti-HIV): Pyridine-containing drugs like delavirdine and atazanavir are crucial components of highly active antiretroviral therapy (HAART) for HIV/AIDS.[2] They function by inhibiting viral enzymes essential for replication, such as reverse transcriptase and protease.[2]
-
Cholinesterases (Anti-Alzheimer's): Tacrine, a pyridine derivative, was one of the first drugs approved for the treatment of Alzheimer's disease.[3][9] It acts by inhibiting acetylcholinesterase, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[10]
-
Cyclooxygenase (Anti-inflammatory): Certain pyridine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[11]
G-Protein Coupled Receptors (GPCRs): Modulating a Vast Signaling Network
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines. Pyridine derivatives have been successfully developed as both agonists and antagonists for a variety of GPCRs.
Mechanism of Action: Pyridine-based ligands can bind to either the orthosteric site (the binding site for the endogenous ligand) or an allosteric site on the GPCR. Allosteric modulators can fine-tune the receptor's response to its natural ligand, offering potential advantages in terms of selectivity and safety.
Key Examples:
-
Histamine H1 Receptor Antagonists (Anti-allergy): Doxylamine is a pyridine-containing antihistamine used to treat allergy symptoms.[1]
-
Muscarinic M4 Receptor Positive Allosteric Modulators (PAMs): Compounds with a 5-aminothieno[2,3-c]pyridine scaffold have been identified as PAMs of the M4 muscarinic acetylcholine receptor, a potential target for the treatment of schizophrenia.[12]
Signaling Pathway for a Generic GPCR:
Caption: A simplified signaling cascade initiated by a pyridine-based agonist binding to a GPCR.
Ion Channels: Regulating the Flow of Ions Across Membranes
Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, playing a critical role in nerve impulses, muscle contraction, and other physiological processes. Pyridine derivatives have been developed to modulate the activity of various ion channels.[13]
Key Examples:
-
Calcium Channel Blockers (Antihypertensive): Dihydropyridine derivatives, such as nifedipine and amlodipine, are widely used to treat hypertension and angina.[3][11][13] They act by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2]
-
Potassium Channel Modulators: Some pyridine derivatives have been shown to modulate the activity of potassium channels, which are involved in regulating cellular excitability.[13][14]
Quantitative Data on Pyridine-Based Drugs and their Targets:
| Drug Name | Target Class | Specific Target | Therapeutic Area |
| Imatinib | Kinase | Bcr-Abl | Oncology |
| Crizotinib | Kinase | ALK, c-Met | Oncology |
| Selpercatinib | Kinase | RET | Oncology |
| Delavirdine | Enzyme | Reverse Transcriptase | Antiviral (HIV) |
| Atazanavir | Enzyme | Protease | Antiviral (HIV) |
| Tacrine | Enzyme | Acetylcholinesterase | Alzheimer's Disease |
| Nifedipine | Ion Channel | L-type Calcium Channel | Cardiovascular |
| Amlodipine | Ion Channel | L-type Calcium Channel | Cardiovascular |
| Doxylamine | GPCR | Histamine H1 Receptor | Allergy |
Experimental Protocols for Target Validation
The validation of a potential therapeutic target is a critical step in the drug discovery process. Below are detailed, step-by-step methodologies for key experiments.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyridine derivative against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (pyridine derivative) dissolved in DMSO
-
384-well white assay plates
-
Multichannel pipette or liquid handler
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyridine derivative in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase, substrate, and assay buffer to the wells of the 384-well plate.
-
Add the diluted pyridine derivative or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based Target Engagement Assay (e.g., NanoBRET™)
Objective: To confirm that the pyridine derivative interacts with its intended target within a cellular context.
Materials:
-
Cells engineered to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the target.
-
Test compound (pyridine derivative)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, tissue culture-treated 96-well or 384-well plates
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the pyridine derivative to the cells.
-
Tracer Addition: Add the fluorescent tracer to the wells.
-
Equilibration: Incubate the plate for a period to allow the compound and tracer to reach equilibrium with the target protein.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Signal Measurement: Measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission.
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.
-
Conclusion and Future Directions
The pyridine scaffold continues to be a remarkably fruitful source of new therapeutic agents.[1] Its versatility and amenability to chemical modification ensure its continued prominence in drug discovery. Future research will likely focus on:
-
Novel Target Identification: Exploring the potential of pyridine derivatives to modulate novel and challenging targets.
-
Structure-Based Drug Design: Utilizing computational methods and structural biology to design more potent and selective pyridine-based inhibitors.
-
Targeted Drug Delivery: Developing pyridine-containing conjugates for the targeted delivery of therapeutic agents to specific tissues or cells.
-
Polypharmacology: Designing pyridine derivatives that can modulate multiple targets simultaneously for the treatment of complex diseases.
The continued exploration of the chemical space around the pyridine nucleus, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of the next generation of innovative medicines.
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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The Discovery and Development of FLT3 Inhibitors: A Technical Guide for Researchers
A comprehensive overview of the scientific journey, from target identification to clinical application, for professionals in oncology drug development.
Introduction: The Emergence of FLT3 as a Key Therapeutic Target in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3), a member of the class III receptor tyrosine kinase family, was first identified in the early 1990s as a crucial regulator in the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[1] Its role in malignancy, particularly in acute myeloid leukemia (AML), became alarmingly clear with the discovery of activating mutations that drive leukemogenesis. These mutations, present in approximately one-third of newly diagnosed AML patients, lead to constitutive, ligand-independent activation of the FLT3 receptor, fueling uncontrolled cell growth and conferring a poor prognosis.[2][3]
The most prevalent of these alterations are internal tandem duplications (ITD) within the juxtamembrane domain, found in about 25% of AML cases, and point mutations in the tyrosine kinase domain (TKD), occurring in roughly 7-10% of patients.[4][5][6] The strong association of FLT3-ITD mutations with increased relapse rates and decreased overall survival firmly established FLT3 as a critical therapeutic target, sparking a decades-long effort to develop specific inhibitors to counteract its oncogenic signaling.[4][7] This guide provides a detailed technical overview of the discovery and development of FLT3 inhibitors, from the foundational science to the practical methodologies employed in their preclinical and clinical evaluation.
The FLT3 Signaling Cascade: A Central Hub for Leukemic Cell Proliferation and Survival
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are essential for normal hematopoietic cell function.[8]
In FLT3-mutated AML, this tightly regulated process is hijacked. FLT3-ITD mutations cause a conformational change in the juxtamembrane domain, leading to constitutive dimerization and activation of the kinase, independent of ligand binding.[6] Similarly, TKD mutations, most commonly at the D835 residue, lock the activation loop in an open, active conformation.[7] This persistent signaling from the mutated FLT3 receptor provides a powerful and continuous stimulus for leukemic blast proliferation and survival, rendering the cancer cells "addicted" to this pathway.[8]
Figure 1: Simplified FLT3 Signaling Pathway.
Classification of FLT3 Inhibitors: A Tale of Two Generations and Two Types
The development of FLT3 inhibitors has progressed through distinct phases, leading to their classification based on both their historical development (generation) and their mechanism of action (type).[9][10]
By Generation:
-
First-Generation Inhibitors: These are typically multi-kinase inhibitors that were not originally designed specifically for FLT3 but were later found to have activity against it.[9][11] Examples include midostaurin, sorafenib, sunitinib, and lestaurtinib.[10][11] While they established the proof-of-concept for FLT3-targeted therapy, their lack of specificity can lead to off-target effects and associated toxicities.[9][12]
-
Second-Generation Inhibitors: Developed through rational drug design, these agents are more potent and selective for FLT3.[9][13] This enhanced specificity generally results in a more favorable toxicity profile.[9] Prominent examples include gilteritinib, quizartinib, and crenolanib.[13][14]
By Type (Mechanism of Action):
The classification by type is based on the conformational state of the FLT3 kinase to which the inhibitor binds.[4][15]
-
Type I Inhibitors: These inhibitors bind to the ATP-binding pocket of the FLT3 kinase when it is in its active ("DFG-in") conformation.[4][10] A key advantage of Type I inhibitors is their ability to inhibit both FLT3-ITD and FLT3-TKD mutations.[4][15] Examples include midostaurin, gilteritinib, and crenolanib.[10][15]
-
Type II Inhibitors: These inhibitors bind to the kinase in its inactive ("DFG-out") conformation, adjacent to the ATP-binding pocket.[4][15] While often highly potent against FLT3-ITD, they are generally ineffective against TKD mutations, which stabilize the active conformation of the kinase.[4][16] This can lead to the emergence of resistance through the acquisition of TKD mutations.[16] Sorafenib and quizartinib are notable Type II inhibitors.[4][15]
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Methodological & Application
Application Notes & Protocols for 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Introduction: A Versatile Scaffold in Modern Drug Discovery
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is a key heterocyclic intermediate that stands at the intersection of structural versatility and pharmacological potential. Its architecture, featuring a reactive 2-chloropyridine core coupled with a pharmacologically significant pyrrolidine sulfonamide moiety, makes it a highly valuable building block for medicinal chemists and drug development professionals.[1][2][3] The pyrrolidine ring, a saturated sp³-rich scaffold, offers a distinct three-dimensional geometry that is advantageous for exploring complex biological target spaces.[4] The sulfonamide linker is a classic bioisostere for amides and esters, often enhancing metabolic stability and providing crucial hydrogen bonding interactions.
This document serves as a comprehensive technical guide, detailing the synthesis, reactivity, and potential applications of this compound. We will explore not only the "how" but the "why" behind the protocols, providing a foundation for its strategic deployment in research and development programs, particularly in the synthesis of targeted therapeutics like kinase inhibitors.
Physicochemical Properties & Structural Data
A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 60597-70-8 | [5] |
| Molecular Formula | C₉H₁₁ClN₂O₂S | [5] |
| Molecular Weight | 246.71 g/mol | [5] |
| Synonyms | 1-[(2-Chloropyridin-3-yl)sulphonyl]pyrrolidine; N-((2-Chloropyridin-3-yl)sulfonyl)pyrrolidine | [5] |
| Appearance | (Typically) Off-white to light yellow solid | |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF); sparingly soluble in alcohols. |
Core Synthesis Protocol: A Two-Stage Approach
The synthesis of the title compound is most efficiently achieved through a two-stage process: first, the preparation of the reactive sulfonyl chloride intermediate, followed by its coupling with pyrrolidine.
Diagram: Overall Synthetic Workflow
Caption: A two-stage synthetic route to the title compound.
Stage 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride
The critical intermediate, 2-chloropyridine-3-sulfonyl chloride, is a reactive electrophile. Its synthesis involves the chlorination of a suitable precursor, such as 2-chloropyridine-3-sulfonic acid.
Protocol 1: Preparation of 2-Chloropyridine-3-sulfonyl Chloride
-
Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 2-chloropyridine-3-sulfonic acid (1.0 eq).
-
Addition of Chlorinating Agents: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 3.0 eq) followed by the portion-wise addition of phosphorus pentachloride (PCl₅, 1.5 eq).
-
Causality Note: A combination of PCl₅ and POCl₃ is often more effective than either reagent alone for converting sulfonic acids to sulfonyl chlorides.[6] The reaction generates HCl gas and should be performed in a well-ventilated fume hood.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup & Isolation: a. Cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure. b. Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic. c. Extract the aqueous mixture with dichloromethane (DCM, 3x volumes). d. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-chloropyridine-3-sulfonyl chloride.
-
Self-Validation: The product is often used directly in the next step but can be purified by vacuum distillation if necessary.[7] Its identity should be confirmed by ¹H NMR spectroscopy.
-
Stage 2: Sulfonamide Formation with Pyrrolidine
This stage involves a nucleophilic attack of pyrrolidine on the sulfonyl chloride to form the stable sulfonamide bond.
Protocol 2: Synthesis of this compound
-
Reagent Setup: Dissolve the crude 2-chloropyridine-3-sulfonyl chloride (1.0 eq) from Stage 1 in anhydrous dioxane or DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Nucleophile & Base Addition: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (TEA, 1.5 eq) in the same solvent. Add this solution dropwise to the cooled sulfonyl chloride solution over 20-30 minutes.
-
Causality Note: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction.[8] This prevents the protonation of the pyrrolidine nucleophile, which would render it unreactive.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: a. Dilute the reaction mixture with water and extract with ethyl acetate (3x volumes). b. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Key Applications & Derivatization Protocols
The true utility of this compound lies in its capacity for further modification, primarily through reactions at the C2-chloro position. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Application 1: Nucleophilic Aromatic Substitution (SₙAr) at the C2-Position
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution, enabling the introduction of diverse functionalities. This is a cornerstone reaction for building molecular complexity.
Diagram: Derivatization Workflow
Caption: General workflow for derivatization via SₙAr reaction.
Protocol 3: General Procedure for SₙAr with Amines
-
Reagent Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or dioxane, add the desired primary or secondary amine nucleophile (1.2-1.5 eq).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 80-120°C and stir until the starting material is consumed (monitor by LC-MS, typically 6-24 hours).
-
Workup & Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to obtain the desired 2-amino-pyridine derivative.
Application 2: Intermediate for FLT3 Kinase Inhibitor Scaffolds
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML).[9][10][11] The pyrrolidine sulfonamide moiety is a known pharmacophore in this area.[9][10] The title compound can serve as a key intermediate for synthesizing potent FLT3 inhibitors. For example, the 2-chloro position can be used as a handle for Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce larger, more complex aromatic systems essential for binding to the kinase active site.[9][11]
Safety and Handling
Mandatory Precautions: Due to the reactivity of the precursors and the potential hazards of the final product, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.[12]
-
Chemical Hazards:
-
The precursor, 2-chloropyridine-3-sulfonyl chloride, is corrosive and causes severe skin burns and eye damage.[12] It is also a respiratory irritant. Handle with extreme care.
-
Pyridine-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[13]
-
Assume the title compound possesses similar hazards. Avoid direct contact and inhalation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.
References
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Application Notes and Protocols for In Vivo Evaluation of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is a synthetic compound featuring a pyridine core functionalized with both a chloro and a pyrrolidinylsulfonyl group. While specific in vivo studies on this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in various biologically active agents. For instance, the sulfonamide moiety is a well-established pharmacophore, and pyridine scaffolds are common in medicinal chemistry. Related structures have been investigated for their potential as kinase inhibitors, such as FMS-like tyrosine kinase 3 (FLT3) inhibitors in acute myeloid leukemia, and as transient receptor potential vanilloid 1 (TRPV1) antagonists.[1][2]
This guide provides a comprehensive framework for the in vivo evaluation of this compound, hereafter referred to as "the compound," in rodent models. The protocols outlined below are designed to be adaptable and are grounded in established principles of preclinical research.[3][4][5] They will cover initial tolerability assessments, pharmacokinetic profiling, and a hypothetical efficacy study based on a plausible mechanism of action as a kinase inhibitor.
PART 1: Pre-formulation and Vehicle Selection
Before initiating in vivo studies, it is crucial to develop a suitable vehicle for administration that ensures the compound's solubility and stability without causing adverse effects in the animals.
Protocol 1: Vehicle Screening and Formulation Development
-
Solubility Assessment:
-
Determine the solubility of the compound in a range of common, biocompatible solvents. These may include saline, phosphate-buffered saline (PBS), corn oil, and aqueous solutions containing co-solvents like DMSO, PEG300, or ethanol.[6]
-
Start by attempting to dissolve a known amount of the compound in a small volume of each vehicle.
-
If necessary, use gentle heating or sonication to aid dissolution.
-
Visually inspect for precipitation or cloudiness after allowing the solution to stand at room temperature.
-
-
Stability Analysis:
-
Once a promising vehicle is identified, assess the stability of the formulation over a typical experimental timeframe (e.g., 4-8 hours) at room temperature.
-
Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the compound's concentration at different time points and check for the appearance of degradation products.
-
-
Final Formulation Selection:
-
Choose a vehicle that provides a clear, stable solution at the desired concentration for dosing.
-
For intravenous administration, ensure the final formulation is sterile and isotonic.
-
The selected vehicle will also be used for the control group in all subsequent experiments to isolate the effects of the compound.
-
| Formulation ID | Vehicle Composition | Compound Concentration (mg/mL) | Appearance | Suitability |
| F1 | 0.9% Saline | 1 | Clear, colorless solution | Suitable for IV, IP, SC, PO |
| F2 | 10% DMSO, 40% PEG300, 50% Saline | 5 | Clear, colorless solution | Suitable for IP, PO |
| F3 | Corn oil | 10 | Suspension | Suitable for PO, SC |
Table 1: Example Formulation Data for this compound.
PART 2: In Vivo Study Protocols
All animal experiments should be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.[7]
Section 2.1: Maximum Tolerated Dose (MTD) Study
The MTD study is an essential first step to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Use a common mouse strain such as C57BL/6 or BALB/c, with an equal number of males and females.[8]
-
Group Allocation:
-
Divide animals into groups of 3-5 per dose level.
-
Include a vehicle control group.
-
-
Dose Escalation:
-
Administration: Administer a single dose of the compound or vehicle.
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) immediately after dosing and at regular intervals for at least 7 days.
-
Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or substantial body weight loss.
Section 2.2: Pharmacokinetic (PK) Studies
PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in designing rational dosing schedules for efficacy studies.[12][13]
-
Animal Model: Use Sprague Dawley or Wistar rats, as their larger size facilitates serial blood sampling.[8]
-
Group Allocation:
-
Two main groups: Intravenous (IV) and Oral (PO) administration.
-
Typically, 3-4 animals per group.
-
-
Dosing:
-
Sample Collection:
-
Collect blood samples (approx. 100-200 µL) at predetermined time points.
-
IV time points (example): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[8]
-
PO time points (example): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[8]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and process to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[8]
-
-
Data Analysis:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Oral Bioavailability |
Table 2: Key Pharmacokinetic Parameters.
Figure 1: A generalized workflow for the in vivo evaluation of a novel compound.
Section 2.3: In Vivo Efficacy Study (Hypothetical)
Based on the structural similarity to known kinase inhibitors, we will outline a protocol for a hypothetical efficacy study in a tumor xenograft model.[1]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) that can accept human tumor grafts.[16]
-
Tumor Implantation:
-
Implant human cancer cells known to be driven by a kinase that could plausibly be inhibited by the compound (e.g., a cell line with an activating FLT3 mutation).
-
Inject cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Group Allocation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Compound at Dose 1 (e.g., 10 mg/kg, daily)
-
Group 3: Compound at Dose 2 (e.g., 30 mg/kg, daily)
-
Group 4: Positive control (a known inhibitor of the target kinase)
-
-
-
Treatment:
-
Administer the compound, vehicle, or positive control according to the predetermined schedule (e.g., daily oral gavage) for a specified duration (e.g., 14-21 days).[16]
-
The dosing regimen should be informed by the PK data to maintain plasma concentrations above the target inhibitory concentration.
-
-
Efficacy Endpoints:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight as an indicator of tolerability.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic marker assessment via Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Figure 2: Workflow for a typical tumor xenograft efficacy study.
PART 3: Data Interpretation and Next Steps
The collective data from these studies will provide a comprehensive initial profile of the in vivo properties of this compound.
-
MTD results will establish the safety window.
-
PK data will reveal how the compound is processed by the body and inform clinical dose predictions.
-
Efficacy studies will provide proof-of-concept for its therapeutic potential.
A successful outcome from these studies—demonstrating a favorable safety profile, good oral bioavailability, and significant tumor growth inhibition—would provide a strong rationale for advancing the compound into more extensive preclinical toxicology studies and, ultimately, toward clinical trials.[3][17]
References
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National Center for Biotechnology Information. (2013, March 21). -3-chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide. NCBI. Retrieved from
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- ACS Publications. (2023, August 3). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications.
- National Center for Biotechnology Information. (2015, January 8). Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and related PI3Kδ inhibitors for inflammation and autoimmune disease. PubMed.
- National Center for Biotechnology Information. (n.d.). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430). PubMed.
- National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed.
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- 2. 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. fda.gov [fda.gov]
Application Notes and Protocols: 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine in Drug Discovery
Abstract
This document provides a comprehensive technical guide on the application of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine as a pivotal building block in modern drug discovery. Moving beyond a simple catalog of reactions, this guide delves into the strategic rationale behind its use, focusing on its role in the synthesis of targeted therapies, particularly kinase inhibitors. We provide detailed, field-tested protocols for its synthesis and subsequent elaboration into advanced drug-like scaffolds, supported by mechanistic insights and structure-activity relationship (SAR) principles. This note is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the rapid construction of novel molecular entities.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry, the efficiency of a drug discovery program is often dictated by the strategic utility of its core chemical building blocks. This compound is not a therapeutic agent in itself, but rather a high-value intermediate whose chemical architecture is pre-optimized for success in scaffold development. Its structure presents two key features that medicinal chemists can exploit with precision:
-
The 2-Chloropyridine Moiety: This functional group is a cornerstone of modern synthetic chemistry. The chlorine atom serves as an exceptionally versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This allows for the controlled and regioselective introduction of a wide array of aromatic, heteroaromatic, and aliphatic groups, enabling rapid diversification and exploration of chemical space.
-
The 3-(Pyrrolidin-1-ylsulfonyl) Group: The sulfonamide linkage is a privileged functional group in drug design. It is a potent hydrogen bond acceptor and can engage in crucial interactions with protein backbones, most notably the hinge region of kinases.[3] The pyrrolidine ring attached to the sulfonyl group often improves physicochemical properties, such as solubility, and can occupy hydrophobic pockets within a target's active site, thereby enhancing binding affinity and selectivity.[4]
The strategic placement of these two functional groups on a single pyridine ring provides a robust platform for generating libraries of complex molecules with significant potential for biological activity.
Synthesis and Characterization of the Core Building Block
The synthesis of this compound is a critical first step. A reliable and scalable protocol is paramount for ensuring a consistent supply of high-quality starting material for a discovery campaign. The most logical approach involves a two-step sequence starting from the commercially available 2-chloro-3-aminopyridine.
Protocol 1: Synthesis of this compound
This protocol details the conversion of 2-chloro-3-aminopyridine to the target intermediate via a diazonium salt intermediate, followed by reaction with pyrrolidine.
Step 1: Synthesis of 2-Chloro-3-pyridinesulfonyl chloride
-
Rationale: This step utilizes a Sandmeyer-type reaction. The amino group is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to generate the sulfonyl chloride. This method is often more reliable for heteroaromatic systems than direct chlorosulfonation.[5]
-
Materials:
-
2-chloro-3-aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas or a saturated solution in acetic acid
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM)
-
Ice
-
-
Procedure:
-
In a three-necked flask equipped with a thermometer and a mechanical stirrer, suspend 2-chloro-3-aminopyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate, larger flask, prepare a suspension of copper(I) chloride (0.1 eq) in a solvent saturated with sulfur dioxide (e.g., acetic acid or DCM) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl suspension. Vigorous gas evolution (N₂) will occur. Control the addition rate to keep the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel. Extract the product into dichloromethane (3 x volume).
-
Wash the combined organic layers with cold water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-3-pyridinesulfonyl chloride, which is often used directly in the next step.
-
Step 2: Formation of this compound
-
Rationale: This is a standard nucleophilic substitution reaction where the amine (pyrrolidine) attacks the electrophilic sulfur of the sulfonyl chloride to form the stable sulfonamide bond. A non-nucleophilic base is used to quench the HCl generated during the reaction.
-
Materials:
-
Crude 2-chloro-3-pyridinesulfonyl chloride (from Step 1)
-
Pyrrolidine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the crude 2-chloro-3-pyridinesulfonyl chloride (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of pyrrolidine (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Application in Kinase Inhibitor Synthesis: A Case Study
A primary application of this building block is in the synthesis of kinase inhibitors, particularly for targets like FMS-like tyrosine kinase 3 (FLT3), which is implicated in Acute Myeloid Leukemia (AML).[6] The general strategy involves using the 2-chloro position as an anchor point for a Suzuki coupling reaction to install a larger fragment that will interact with other regions of the kinase active site.
Caption: General workflow for elaborating the core building block via Suzuki coupling.
Protocol 2: Synthesis of a Representative FLT3 Inhibitor Scaffold via Suzuki Coupling
This protocol describes the coupling of this compound with a hypothetical boronic ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, to generate a scaffold common in kinase inhibitor design.
-
Rationale: The Suzuki-Miyaura coupling is a highly robust and functional-group-tolerant method for forming carbon-carbon bonds between sp²-hybridized carbons. A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is used to facilitate the catalytic cycle, and a base (e.g., Cs₂CO₃ or K₂CO₃) is required for the transmetalation step.[7]
-
Materials:
-
This compound (1.0 eq)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the aniline boronic ester (1.1 eq), Cesium Carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired coupled product, 2-(4-aminophenyl)-3-(pyrrolidin-1-ylsulfonyl)pyridine.
-
Mechanistic Insights and SAR Implications
The resulting scaffold from Protocol 2 serves as a powerful platform for exploring structure-activity relationships. The design leverages key binding interactions observed in many kinase inhibitors.
Sources
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- 2. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | 40316-89-0 | Benchchem [benchchem.com]
- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine as a Versatile Synthon for Novel Antibacterial Agents via Nucleophilic Aromatic Substitution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Pyridine rings bearing sulfonamide moieties represent a promising class of compounds, combining a privileged heterocyclic core with a classic antibacterial pharmacophore.[1][2] This application note details the strategic use of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine as a key building block for the synthesis of new potential antibacterial agents. We present a comprehensive analysis of the synthon's reactivity, a detailed, field-proven protocol for its derivatization via Nucleophilic Aromatic Substitution (SNAr), and a workflow for subsequent biological evaluation. The rationale behind each experimental step is elucidated to provide researchers with a robust and adaptable framework for drug discovery campaigns.
Introduction: The Strategic Imperative for New Antibacterial Scaffolds
Bacterial infections are a leading cause of mortality worldwide, a threat exacerbated by the rapid emergence of multidrug-resistant (MDR) pathogens.[3] This has rendered many existing antibiotics ineffective, creating an urgent need for new therapeutic agents with novel mechanisms of action or the ability to circumvent existing resistance pathways.[4]
The sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and function by inhibiting dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[5][6] While their use has been challenged by resistance, the sulfonamide functional group remains a cornerstone in medicinal chemistry.[1] When incorporated into more complex scaffolds like the pyridine ring—a "privileged structure" known for its presence in numerous FDA-approved drugs and its ability to engage in biologically relevant interactions like hydrogen bonding—it offers a powerful strategy for developing next-generation inhibitors.[2][4]
This guide focuses on the synthetic utility of this compound. This molecule is an exemplary starting material for several reasons:
-
Activated Reaction Site: The chlorine atom at the C-2 position is activated for nucleophilic displacement by the combined electron-withdrawing effects of the ring nitrogen and the adjacent C-3 sulfonamide group.[4]
-
Embedded Pharmacophore: The 3-(pyrrolidin-1-ylsulfonyl) moiety is a stable, pre-installed antibacterial pharmacophore.
-
Modularity: The C-2 position serves as a versatile handle for introducing a wide range of chemical diversity, allowing for the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties and Reactivity Analysis
Understanding the inherent properties of the starting material is critical for designing a successful synthetic campaign.
| Property | Value |
| Chemical Formula | C₉H₁₁ClN₂O₂S |
| Molecular Weight | 246.71 g/mol |
| Appearance | Off-white to yellow solid (typical) |
| Key Functional Groups | Pyridine, Chlorosulfonamide, Pyrrolidine |
| Primary Reactive Site | C2-Chloride (for SNAr) |
Causality of Reactivity: The pyridine ring is inherently electron-deficient. This effect is significantly amplified at the C-2 and C-4 positions. The strongly electron-withdrawing sulfonyl group (-SO₂) at the C-3 position further depletes electron density from the ring, making the C-2 carbon highly electrophilic and susceptible to attack by nucleophiles. This electronic arrangement provides the thermodynamic driving force for a successful SNAr reaction, where the chloride ion serves as an excellent leaving group.
Proposed Synthetic Pathway: A Modular Approach
The core strategy involves a one-step SNAr reaction to displace the C-2 chlorine with various nucleophiles (Nu-H), such as amines, thiols, or phenols. This modular approach enables the rapid generation of a library of diverse compounds for screening.
Caption: General scheme for derivatization via SNAr.
Detailed Experimental Protocol
This protocol provides a robust, self-validating method for the synthesis of novel derivatives. The example uses 4-aminophenol as the nucleophile.
Objective: To synthesize 2-((4-hydroxyphenyl)amino)-3-(pyrrolidin-1-ylsulfonyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature controller/thermometer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Glass funnel and separatory funnel
-
Flash chromatography system
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.47 g, 10.0 mmol, 1.0 eq), 4-aminophenol (1.31 g, 12.0 mmol, 1.2 eq), and anhydrous K₂CO₃ (3.46 g, 25.0 mmol, 2.5 eq).
-
Rationale (Expertise): A slight excess of the nucleophile (4-aminophenol) ensures the reaction goes to completion. Anhydrous K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol and scavenge the HCl byproduct without causing unwanted side reactions. A nitrogen atmosphere prevents oxidation of the electron-rich 4-aminophenol at high temperatures.
-
-
Solvent Addition and Heating:
-
Add 40 mL of anhydrous DMF to the flask via syringe.
-
Stir the suspension and heat to 100-110 °C using a heating mantle.
-
Rationale (Expertise): DMF is a polar aprotic solvent, ideal for SNAr as it solvates the potassium cation but poorly solvates the nucleophilic anion, increasing its reactivity. Elevated temperature provides the necessary activation energy for the substitution reaction.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase) every 2 hours. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting chloro-pyridine spot.
-
Rationale (Trustworthiness): TLC is a critical self-validation step. It provides a real-time, qualitative assessment of the reaction's progress, preventing premature work-up or unnecessary heating, which could lead to decomposition.
-
-
Work-up and Extraction:
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold deionized water and stir for 15 minutes.
-
Transfer the aqueous suspension to a 500 mL separatory funnel and extract with Ethyl Acetate (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Rationale (Expertise): The "quench" in water precipitates the product and dissolves the inorganic salts (K₂CO₃, KCl). Extraction with EtOAc, an immiscible organic solvent, transfers the desired organic product from the aqueous phase. Washing with water removes residual DMF, and the brine wash removes residual water from the organic layer, aiding in the drying process.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale (Trustworthiness): Complete removal of water with a drying agent like Na₂SO₄ is essential to prevent water contamination in the final product and to avoid complications during chromatography.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 20% EtOAc in Hexane).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Rationale (Expertise): Column chromatography is the definitive purification step, separating the desired product from unreacted starting materials, byproducts, and baseline impurities based on polarity. This ensures the high purity required for accurate biological testing.
-
Synthetic and Analytical Workflow
The entire process from setup to analysis follows a logical and systematic progression.
Caption: End-to-end workflow from synthesis to screening.
Data Presentation: Characterization & Biological Activity
Following synthesis, the pure compound must be rigorously characterized. Subsequently, its antibacterial efficacy is determined.
Table 1: Expected Analytical Data for a Hypothetical Product
| Analysis | Expected Result for 2-((4-hydroxyphenyl)amino)-3-(pyrrolidin-1-ylsulfonyl)pyridine |
| ¹H NMR | Peaks corresponding to aromatic protons on both rings, pyrrolidine protons, and hydroxyl proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the structure. |
| MS (ESI+) | [M+H]⁺ peak at m/z = 318.1 |
| Purity (HPLC) | >95% |
Table 2: Example Data from Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) |
| Ciprofloxacin (Control) | 1 | 0.5 |
| Sulfamethoxazole (Control) | >256 | 64 |
| Product 1 (Hypothetical) | 8 | 32 |
| Product 2 (Hypothetical) | 16 | >256 |
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel sulfonamide-based antibacterial agents. The synthetic protocol detailed herein, centered on a robust Nucleophilic Aromatic Substitution reaction, provides a reliable and scalable method for generating chemical diversity. This approach allows for the systematic exploration of structure-activity relationships, paving the way for the identification of potent new drug candidates to combat the growing threat of antibiotic resistance.
References
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]
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Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available at: [Link]
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Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. Available at: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry via PMC. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. Available at: [Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Pyridine Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heterobiaryl systems.[2][3] Pyridine moieties, in particular, are ubiquitous scaffolds in a vast number of drug molecules, making their synthesis and functionalization a critical endeavor for drug development professionals.[4][5]
However, the inclusion of pyridine derivatives in Suzuki-Miyaura coupling presents a unique set of challenges. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen lone pair to coordinate with and deactivate the palladium catalyst can lead to sluggish reactions and diminished yields.[6][7] Furthermore, pyridylboronic acids, especially 2-pyridyl derivatives, are notoriously unstable and prone to rapid protodeboronation, further complicating their use.[8][9][10]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic nuances, strategic considerations, and field-proven protocols for successfully executing Suzuki-Miyaura coupling reactions with pyridine derivatives. We will delve into catalyst and ligand selection, reaction optimization, and troubleshooting, supported by quantitative data and step-by-step methodologies.
Mechanistic Considerations: The Pyridine Challenge
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The pyridine nucleus introduces specific challenges at each of these stages.
The Catalytic Cycle
Caption: Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the pyridyl halide. The reactivity order is generally I > OTf > Br >> Cl.[1] For less reactive chlorides, highly active catalyst systems with electron-rich and bulky ligands are essential to facilitate this step.[6][13] The electron-deficient nature of the pyridine ring can make oxidative addition more favorable compared to electron-rich arenes.[7]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex.[12] The choice of base is critical and can significantly impact reaction efficiency.[11] With pyridylboronic acids, the nitrogen atom can interfere by coordinating to either the boron or palladium center, potentially impeding transmetalation.
-
Reductive Elimination: The final step forms the new C-C bond and regenerates the active Pd(0) catalyst.[11] Bulky ligands on the palladium center often promote this step, preventing the formation of inactive catalyst species.[6]
The 2-Pyridyl Problem
The coupling of 2-pyridyl nucleophiles is particularly challenging.[8][9] 2-Pyridylboronic acids are prone to rapid protodeboronation, a process where the C-B bond is cleaved by a proton source (often water or alcohol solvents), leading to the formation of unsubstituted pyridine and depleting the key nucleophile.[10] This instability necessitates the use of more stable boronic acid surrogates like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[10] Alternatively, replacing the boronate with a more robust nucleophile, such as a pyridine-2-sulfinate, has shown great promise.[4]
Strategic Component Selection
The success of a Suzuki coupling with pyridine derivatives hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Systems
The choice of the palladium source and its coordinating ligand is arguably the most critical factor. While older catalysts like Pd(PPh₃)₄ can be effective for some substrates, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), offer superior performance for challenging pyridine couplings.[6][13][14]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Applications & Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | 1 - 3 | Highly active for heteroaryl chlorides and sterically hindered substrates.[13][14] |
| Pd(OAc)₂ or Pd₂(dba)₃ | N-Heterocyclic Carbenes (e.g., IPr, SIPr) | 1 - 5 | Form robust catalysts effective for challenging couplings, often with faster reaction times.[6] |
| PEPPSI™-IPr | IPr (NHC) | 2 - 3 | An air- and moisture-stable precatalyst, convenient for general use.[6][15] |
| Pd(dppf)Cl₂ | dppf | 3 - 5 | A common, versatile catalyst, though may be less active for unactivated chlorides.[14][16] |
| Pd(PPh₃)₄ | PPh₃ | 3 - 5 | "Classical" catalyst; generally less active for chlorides and may require higher temperatures.[5][14] |
Buchwald ligands , such as SPhos and XPhos, are biaryl phosphines that are both sterically demanding and highly electron-donating. This combination promotes both the oxidative addition of less reactive chlorides and the final reductive elimination step.[6][13]
N-Heterocyclic Carbene (NHC) ligands form very strong bonds to the palladium center, creating highly stable and active catalysts that are resistant to decomposition. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a popular class of air-stable Pd-NHC precatalysts that are particularly effective.[6][15]
Boron Reagents, Bases, and Solvents
The stability of the boron reagent and the choice of base and solvent are interconnected and crucial for success.
| Component | Options | Rationale & Considerations |
| Boron Reagent | Boronic Acids, Boronic Pinacol Esters, MIDA Esters, Potassium Trifluoroborates | Boronic acids are common but can be unstable, especially 2-pyridyl derivatives.[10] Pinacol esters offer enhanced stability.[7] MIDA boronates are "slow-release" agents, providing stability against protodeboronation.[10] |
| Base | Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃, KFOrganic: Et₃N, DIPEA | A base is required to activate the boronic acid for transmetalation.[12] Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred. The choice can influence reaction rate and side product formation.[14] |
| Solvent | Aprotic: 1,4-Dioxane, Toluene, THFProtic: H₂O, EtOH, iPrOHPolar Aprotic: DMF | Often a mixture of an organic solvent and water is used (e.g., Dioxane/H₂O, Toluene/H₂O).[6][17] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can be used with certain bases (e.g., KF).[12] |
Experimental Protocols
The following protocols are provided as robust starting points for the Suzuki-Miyaura coupling of various pyridine derivatives. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Coupling of a 2-Chloropyridine with an Arylboronic Acid
This protocol utilizes a highly active Buchwald-type ligand system, which is effective for the coupling of challenging chloro-heteroaromatics.[6]
Caption: Experimental workflow for Protocol 1.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Toluene (4 mL, degassed)
-
Water (1 mL, degassed)
-
Dry Schlenk flask or reaction tube with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the dry Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Add the degassed toluene and water via syringe.[6]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[6]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of a 3-Bromopyridine using a Pd-NHC Precatalyst
This method employs a commercially available, air-stable PEPPSI™ precatalyst, offering operational simplicity.[6] It is broadly applicable to various bromopyridines.
Materials:
-
3-Bromopyridine derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Dry reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 3-bromopyridine derivative, arylboronic acid pinacol ester, potassium carbonate, and PEPPSI™-IPr catalyst.[6]
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas three times.[6]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[6]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Protocol 3: Microwave-Assisted Coupling of a 4-Pyridylboronic Acid
Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles. This protocol is suitable for high-throughput synthesis.[17][18]
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv.)
-
4-Pyridylboronic acid (0.6 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃, 1.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water mixture (4:1, 3 mL)
-
Microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl halide, 4-pyridylboronic acid, Pd(PPh₃)₄, and sodium carbonate.[17]
-
Solvent Addition: Add the 4:1 dioxane/water solvent mixture to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).[17]
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work up and purify the product as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Poor quality reagents.3. Insufficiently inert atmosphere.4. Protodeboronation of boronic acid. | 1. Use a more active catalyst system (e.g., Pd(OAc)₂/SPhos). Check age and storage of Pd source.2. Check purity of starting materials.[16]3. Ensure proper degassing of solvents and inerting of the reaction vessel.[16]4. Switch to a more stable boronic ester (pinacol, MIDA) or trifluoroborate salt. Use milder base (e.g., KF) or lower temperature.[10][16] |
| Dehalogenation of Pyridyl Halide | 1. Presence of a hydride source.2. Catalyst deactivation pathway. | 1. Ensure solvents are pure. Amine bases can sometimes act as hydride donors.2. Change ligand or catalyst system. This side reaction can be complex and system-dependent.[7] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[7]2. Ensure reaction conditions favor reduction of the precatalyst. Sometimes adding a small amount of a reducing agent can help, but this is substrate-dependent. |
| Formation of Phosphine-Aryl Impurities | Aryl group transfer from the phosphine ligand to the palladium center. | This can be a problem with certain arylphosphine ligands. Consider switching to an alkylphosphine or an NHC ligand. A recent study developed methods to suppress this impurity.[19] |
Conclusion
The Suzuki-Miyaura coupling of pyridine derivatives is a powerful, yet nuanced, transformation that is indispensable for modern chemical synthesis. Success in this area requires a deep understanding of the underlying mechanistic challenges posed by the pyridine ring. By carefully selecting highly active and stable catalyst systems, such as those based on bulky, electron-rich phosphines or N-heterocyclic carbenes, and by optimizing the choice of base, solvent, and boron reagent, researchers can overcome the common pitfalls of catalyst deactivation and substrate instability. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for developing robust and efficient methods for the synthesis of valuable pyridine-containing molecules, empowering innovation in drug discovery and materials science.
References
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Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
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Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. BenchChem.
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Suzuki reaction. Wikipedia.
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Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
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The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
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Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Suzuki Coupling. Organic Chemistry Portal.
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules.
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed.
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage.
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A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
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Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
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Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
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Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate.
-
Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
-
A Head-to-Head Battle: Suzuki vs. Stille Coupling for Pyridine Functionalization. BenchChem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
-
Help needed with unreproducible Suzuki coupling. Reddit.
-
PEPPSI. Wikipedia.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
-
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
-
Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. BenchChem.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC.
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances.
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- 19. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Chloro-pyridines
Introduction: Navigating the Challenges of C-N Bond Formation with Chloro-pyridines
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where nitrogen-containing heterocycles are prevalent structural motifs. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these bonds, offering significant advantages over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination specifically tailored for the coupling of amines with chloro-pyridines. As relatively electron-deficient and often unreactive substrates, chloro-pyridines present unique challenges to this transformation.[3] The oxidative addition of the carbon-chlorine (C-Cl) bond to the palladium(0) catalyst is frequently the rate-limiting step, necessitating carefully optimized reaction conditions.[3] This document will dissect the mechanistic nuances, provide guidance on the selection of catalysts, ligands, and bases, and offer detailed, field-proven protocols to empower researchers to successfully navigate the complexities of this important reaction.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle commences with the oxidative addition of the chloro-pyridine to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the most challenging step for chloro-pyridines due to the strength of the C-Cl bond.[3][6]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyridine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][5]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, leading to hydrodehalogenation of the chloro-pyridine and the formation of an imine.[1]
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Reaction Components and Considerations for Chloro-pyridines
The success of the Buchwald-Hartwig amination of chloro-pyridines hinges on the judicious selection of the catalyst system and reaction conditions.
Palladium Precatalysts
While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, preformed palladium catalysts (precatalysts) often provide more consistent and reliable results by ensuring efficient generation of the active Pd(0) species.[3] For challenging substrates like chloro-pyridines, using a precatalyst can be particularly advantageous.[3] N-heterocyclic carbene (NHC) palladium complexes, such as PEPPSI™ catalysts, have also shown great promise for the amination of aryl chlorides.[7][8]
Ligands: The Key to Success
The choice of ligand is arguably the most critical factor in achieving a successful reaction with chloro-pyridines. Bulky, electron-rich phosphine ligands are essential to facilitate the challenging oxidative addition step and promote the desired reductive elimination.[3][5][9]
| Ligand Family | Examples | Key Characteristics & Applications for Chloro-pyridines |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Generally the go-to ligands for chloro-pyridines. Their steric bulk and electron-donating properties enhance catalyst activity and stability.[3][9] |
| Ferrocenyl Phosphines | Josiphos, DPPF | Effective for a range of substrates, including some heteroaryl chlorides.[1][3] |
| Bidentate Phosphines | BINAP, Xantphos | Can be effective, but often require higher temperatures for chloro-pyridines. Xantphos has been used for regioselective amination of dichloropyridines.[1][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form stable palladium complexes, often effective for aryl chlorides.[7] |
Bases: More Than Just a Proton Scavenger
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[5] The choice of base can significantly impact reaction efficiency and substrate compatibility.
-
Sodium tert-butoxide (NaOtBu): The most commonly used and often most effective base for the amination of chloro-pyridines.[3]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong base that can be effective when NaOtBu fails, particularly with less reactive amines.[11][12]
-
Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Weaker bases that can be employed for substrates sensitive to strong bases. However, their use typically necessitates a more active catalyst system and higher reaction temperatures.[3][13]
It is crucial to use high-purity, anhydrous bases, as trace amounts of water or hydroxides can lead to catalyst deactivation and promote hydrodehalogenation.[3]
Solvents: Creating the Right Environment
Anhydrous, degassed, non-polar aprotic solvents are the standard for Buchwald-Hartwig aminations.
-
Toluene and 1,4-Dioxane: The most frequently used solvents for these reactions.[3][4]
-
Tetrahydrofuran (THF): Another common choice, although its lower boiling point may limit the achievable reaction temperature.[5]
The polarity of the solvent can influence the reaction mechanism. In nonpolar solvents, an anionic base is generally required to deprotonate the palladium-amine complex.[14][15]
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of chloro-pyridines. Optimization of catalyst, ligand, base, temperature, and reaction time will be necessary for specific substrate combinations.
General Workflow:
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Amination of 2- and 4-Chloropyridines
These positions are generally more activated towards oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen.[3]
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Biaryl phosphine ligand (e.g., XPhos, 1.2-3.6 mol%)
-
Sodium tert-butoxide (1.2-1.5 equiv.)
-
Chloro-pyridine (1.0 equiv.)
-
Amine (1.1-1.2 equiv.)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere (Argon or Nitrogen), charge an oven-dried reaction vessel with the palladium precatalyst, ligand, and sodium tert-butoxide.
-
Add the chloro-pyridine and the amine to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of 3-Chloropyridines
3-Chloropyridines are often less reactive than their 2- and 4-isomers and may require more forcing conditions.
Materials:
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%)
-
Biaryl phosphine ligand (e.g., RuPhos, 2.4-6 mol%)
-
Sodium tert-butoxide (1.5-2.0 equiv.)
-
3-Chloropyridine (1.0 equiv.)
-
Amine (1.2-1.5 equiv.)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents and stoichiometry listed above.
-
Seal the reaction vessel and heat to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity, longer reaction times (12-48 hours) may be necessary.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents (base, solvent). 4. Inappropriate ligand choice. 5. Insufficient temperature. | 1. Use a reliable precatalyst. Increase catalyst/ligand loading (up to 5 mol%). 2. Ensure rigorous exclusion of air and moisture. 3. Use high-purity, anhydrous base and dry, degassed solvent. 4. Screen a panel of bulky biaryl phosphine ligands (e.g., XPhos, RuPhos). 5. Increase the reaction temperature in increments.[3] |
| Hydrodehalogenation (-Cl to -H) | 1. Presence of water. 2. Slow reductive elimination. 3. Certain ligands or bases can promote this side reaction. | 1. Ensure all reagents and solvents are scrupulously dry. 2. Use a more electron-rich, bulky ligand to accelerate reductive elimination. 3. Use a slight excess of the amine (1.2-1.5 equiv.).[3] |
| Poor Regioselectivity (with di- or poly-chloropyridines) | Electronic and steric differences between the chlorine-substituted positions are insufficient. | The 2- and 4-positions are generally more reactive than the 3-position. Careful selection of the ligand (e.g., Xantphos) and reaction temperature can enhance selectivity.[3][10] |
Conclusion
The Buchwald-Hartwig amination of chloro-pyridines is a powerful, albeit challenging, transformation. Success relies on a thorough understanding of the reaction mechanism and careful optimization of the catalyst system and reaction conditions. The use of bulky, electron-rich biaryl phosphine ligands in conjunction with palladium precatalysts and a strong, anhydrous base under strictly inert conditions is paramount. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to effectively synthesize a wide array of aminopyridine derivatives, which are invaluable building blocks in drug discovery and materials science.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst - UCL. Available at: [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]
-
Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine... - ResearchGate. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? - ResearchGate. Available at: [Link]
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ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. | Request PDF - ResearchGate. Available at: [Link]
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Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]
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Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
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PEPPSI - Wikipedia. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Trisubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyridine nucleus is a cornerstone of modern medicinal chemistry and materials science, with its derivatives representing a significant portion of pharmaceuticals and functional materials currently on the market.[1] The ability to efficiently and scalably synthesize polysubstituted pyridines is, therefore, a critical endeavor in both academic and industrial research. This guide provides an in-depth analysis of robust and scalable methodologies for the synthesis of trisubstituted pyridines, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices and the practicalities of large-scale production.
Strategic Approaches to Trisubstituted Pyridine Synthesis: A Comparative Overview
The synthesis of the pyridine ring can be broadly categorized into classical condensation reactions and modern catalytic methods. Classical approaches, such as the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses, are valued for their operational simplicity and the use of readily available starting materials.[2] Modern techniques, including transition-metal-catalyzed cycloadditions and C-H functionalization, offer novel pathways with often high efficiency and regioselectivity.[3][4]
| Synthetic Strategy | Key Features | Scalability | Key Advantages |
| Hantzsch Pyridine Synthesis | Multi-component reaction of an aldehyde, β-ketoester, and ammonia source.[5] | Well-established for large-scale synthesis.[6] | High atom economy, operational simplicity. |
| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with an ethynylketone.[7][8] | Adaptable to flow chemistry for scale-up. | Direct formation of the aromatic pyridine ring. |
| Guareschi-Thorpe Condensation | Condensation of cyanoacetamide with a 1,3-dicarbonyl compound.[9][10] | Good, especially with green chemistry modifications.[10] | Access to 2-pyridone derivatives. |
| Kröhnke Pyridine Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls.[11][12] | High yields under mild conditions.[13] | Versatile for highly functionalized pyridines. |
| Transition-Metal-Catalyzed [2+2+2] Cycloaddition | Cycloaddition of alkynes and nitriles.[4][14] | Dependent on catalyst cost and turnover number. | High efficiency and regioselectivity. |
| C-H Functionalization | Direct functionalization of a pre-existing pyridine ring.[3][15] | Emerging, with potential for late-stage functionalization. | Atom and step economy. |
Classical Condensation Reactions: The Bedrock of Pyridine Synthesis
The Hantzsch Pyridine Synthesis: A Workhorse for Dihydropyridines and Pyridines
The Hantzsch synthesis is a multi-component reaction that has been a mainstay in pyridine chemistry for over a century.[5] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine.[2]
The reaction proceeds through a series of condensations and additions. A Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is followed by the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition and cyclization lead to the dihydropyridine intermediate.
Caption: Hantzsch Pyridine Synthesis Workflow.
Materials and Reagents:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Nitric acid (for oxidation)
-
Acetic acid
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Condensation: Heat the mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Isolation of Dihydropyridine: Cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be isolated by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Aromatization: Dissolve the isolated 1,4-dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent, such as nitric acid, dropwise at a controlled temperature (e.g., 50-60 °C).
-
Workup and Purification: After the oxidation is complete, pour the reaction mixture into ice-water. The pyridine product will precipitate. Collect the solid by filtration, wash with water until neutral, and recrystallize from a suitable solvent like ethanol to afford the pure trisubstituted pyridine.
Safety Considerations: The initial condensation can be exothermic. Ensure adequate cooling capacity. The oxidation step with nitric acid can produce NOx gases; perform in a well-ventilated area.
The Bohlmann-Rahtz Pyridine Synthesis: A Direct Route to Aromatic Pyridines
The Bohlmann-Rahtz synthesis offers a direct route to pyridines without the need for a separate oxidation step.[8] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[7]
The reaction begins with a Michael addition of the enamine to the ethynylketone. The resulting intermediate undergoes tautomerization and subsequent E/Z isomerization, which is often the rate-limiting step and can require thermal energy. The final step is a cyclodehydration to form the aromatic pyridine ring. The use of acid catalysis can significantly lower the temperature required for cyclization.[8]
Caption: Bohlmann-Rahtz Synthesis Workflow.
Materials and Reagents:
-
Ethyl β-aminocrotonate
-
1-Phenyl-2-propyn-1-one
-
Toluene
-
Acetic acid
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve ethyl β-aminocrotonate (1.0 eq) and 1-phenyl-2-propyn-1-one (1.0 eq) in a mixture of toluene and acetic acid (e.g., 5:1 v/v).[2]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 24-48 hours. Monitor the reaction progress by HPLC.
-
Workup: After completion, cool the reaction mixture and remove the solvents under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired trisubstituted pyridine.
Guareschi-Thorpe Condensation: Access to Pyridone Scaffolds
This method provides a route to 2-pyridones through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[9] Recent advancements have focused on developing greener protocols using aqueous media.[10]
Materials and Reagents:
-
Ethyl cyanoacetate or cyanoacetamide
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ammonium carbonate
-
Water
Procedure:
-
Reaction Setup: In a flask, mix the alkyl cyanoacetate or cyanoacetamide (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), and ammonium carbonate (2.0 eq) in water.[9]
-
Reaction: Heat the mixture at 80 °C for 4-6 hours. The product often precipitates from the reaction medium.
-
Isolation: Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Purification: Wash the solid with cold water and dry to afford the hydroxy-cyanopyridine product in high yield and purity. This method is noted for being inexpensive, user-friendly, and environmentally friendly.[10]
Kröhnke Pyridine Synthesis: Highly Functionalized Pyridines
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[11][13]
The reaction proceeds via a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration and aromatization to yield the trisubstituted pyridine.[11]
Materials and Reagents:
-
Acetophenone
-
Pyridine
-
Iodine
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Preparation of Pyridinium Salt: React acetophenone with iodine in pyridine to form the α-pyridinium methyl ketone salt.[2]
-
Condensation: In a separate flask, dissolve the pyridinium salt, chalcone (1.0 eq), and a large excess of ammonium acetate in glacial acetic acid.
-
Reaction: Reflux the mixture for 4-6 hours.
-
Workup: Cool the reaction mixture and pour it into water. The 2,4,6-triphenylpyridine product precipitates.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Modern Catalytic Methods: Expanding the Synthetic Toolbox
Transition-Metal-Catalyzed [2+2+2] Cycloaddition
This powerful strategy involves the cycloaddition of two alkyne molecules and a nitrile to construct the pyridine ring.[4] Various transition metals, including cobalt, rhodium, and nickel, can catalyze this transformation with high efficiency and regioselectivity.[14]
Caption: Transition-Metal-Catalyzed [2+2+2] Cycloaddition.
C-H Functionalization: A Step-Economical Approach
Direct C-H functionalization of a pre-existing pyridine ring is an atom- and step-economical approach to introduce substituents.[15] This area of research is rapidly evolving, with new catalytic systems being developed to control the regioselectivity of the functionalization.[3]
Scalability and Process Optimization: The Role of Flow Chemistry
For large-scale synthesis, transitioning from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability.[16] Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and reduced waste.[17] Several of the classical pyridine syntheses, including the Hantzsch and Bohlmann-Rahtz reactions, have been successfully adapted to flow chemistry protocols.[1][18] The smaller reactor volumes in flow systems also mitigate the risks associated with highly exothermic reactions and the handling of hazardous reagents.[19]
Conclusion
The synthesis of trisubstituted pyridines is a mature field with a rich history of classical methods, which are continually being refined for improved efficiency and sustainability. Modern catalytic approaches are further expanding the synthetic possibilities, enabling the construction of complex pyridine derivatives with high precision. For researchers and professionals in drug development, a thorough understanding of these diverse methodologies, from their mechanistic underpinnings to their scalability, is essential for the successful and efficient production of these vital heterocyclic compounds. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the synthesis, and the available resources.
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An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. [Link]
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Synthesis of Pyridine Derivatives via Transition Metal-Catalyzed [2 + 2 + 2] Cycloaddition. cjoc.cn. [Link]
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Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed. [Link]
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Bohlmann-Rahtz Pyridine Synthesis Guide | PDF. Scribd. [Link]
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The Fascinating Construction of Pyridine Ring Systems by Transition Metal Catalyzed [2 + 2 + 2] Cycloaddition Reactions. ResearchGate. [Link]
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Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Request PDF. ResearchGate. [Link]
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Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]
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Transition‐Metal‐Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions. Scilit. [Link]
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Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
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Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]
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The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews (RSC Publishing). [Link]
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Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Bentham Science. [Link]
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(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]
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Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? MDPI. [Link]
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Pyridine - Some Industrial Chemicals. NCBI Bookshelf. [Link]
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Construction of Pyridine Rings by Metal-Mediated [2 + 2 + 2] Cycloaddition | Request PDF. ResearchGate. [Link]
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The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines | Request PDF. ResearchGate. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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How PureSynth Uses Flow Chemistry for Efficient Scale-Up. PureSynth. [Link]
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Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Publishing. [Link]
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Main advantages of flow chemistry on the drug discovery and development pipeline. ResearchGate. [Link]
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Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. ijc.org.in. [Link]
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Application Notes & Protocols: Characterization of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine as a Novel TRPV1 Antagonist
Document ID: AN-TRPV1-2301
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine as a potential antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. The TRPV1 receptor is a critical molecular integrator of noxious stimuli, including heat, acid, and capsaicin, making it a high-value target for the development of novel analgesics.[1][2] This guide details the scientific rationale and step-by-step protocols for the in vitro and in vivo characterization of this compound, emphasizing experimental design that ensures data integrity and reproducibility.
Introduction: The Rationale for TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system.[1][3] Its activation by a diverse range of stimuli—including high temperatures (>42°C), acidic conditions (pH < 6), and exogenous/endogenous vanilloids like capsaicin—triggers an influx of cations (primarily Ca²⁺ and Na⁺).[1][4] This influx leads to depolarization of the neuron, initiating the sensation of pain that is transmitted to the central nervous system.[1][2]
Under pathological conditions such as inflammation or nerve injury, the expression and sensitivity of TRPV1 channels are significantly upregulated.[3] Inflammatory mediators like bradykinin and nerve growth factor can sensitize the channel, lowering its activation threshold and contributing to chronic pain states like thermal hyperalgesia and allodynia.[3][5] Consequently, the pharmacological blockade of TRPV1 with a potent and selective antagonist presents a promising therapeutic strategy for managing inflammatory and neuropathic pain.[2]
This guide focuses on this compound, a novel chemical entity designed based on pharmacophore models of known TRPV1 antagonists, which typically feature a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature.[3][6] The protocols outlined below provide a systematic framework for validating its mechanism of action and assessing its therapeutic potential.
TRPV1 Signaling Pathway and Point of Antagonist Intervention
Activation of TRPV1 initiates a signaling cascade that culminates in pain perception. An effective antagonist, such as this compound, is designed to bind to the channel and prevent this activation, thereby blocking the downstream signaling.
Caption: TRPV1 activation by noxious stimuli and inhibition by an antagonist.
In Vitro Characterization: Potency and Mechanism
The initial evaluation of a novel antagonist involves quantifying its ability to inhibit channel function in a controlled cellular environment. We describe two gold-standard methodologies: a fluorescence-based calcium imaging assay for determining potency (IC₅₀) and patch-clamp electrophysiology for detailed mechanistic analysis.
Protocol 1: Calcium Imaging Assay via FLIPR
This high-throughput assay measures changes in intracellular calcium ([Ca²⁺]i) following TRPV1 activation, providing a robust method for determining the concentration-dependent inhibitory effect of the test compound.[7][8][9]
The assay relies on cells engineered to express human TRPV1 (e.g., HEK293 or CHO cells) that are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[8][10] When the TRPV1 channel is opened by an agonist (capsaicin), Ca²⁺ flows into the cell, binding to the dye and causing a measurable increase in fluorescence. An antagonist will prevent or reduce this influx, resulting in a diminished fluorescent signal.
Caption: Workflow for the fluorescence-based calcium imaging assay.
-
Cell Culture: Plate HEK293 cells stably expressing human TRPV1 (hTRPV1) in black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an organic anion transporter inhibitor like probenecid (e.g., 2.5 mM) in a physiological salt solution (e.g., HBSS). Remove culture medium from the cells, add the loading buffer, and incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells gently with HBSS. Prepare serial dilutions of this compound in HBSS. Add the compound solutions to the respective wells and incubate for 15-20 minutes at room temperature. Include vehicle-only (e.g., 0.1% DMSO) and positive control antagonist (e.g., Capsazepine) wells.
-
Signal Measurement: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Configure the FLIPR to inject a solution of capsaicin (to a final concentration of EC₈₀, e.g., 100 nM) into all wells.
-
Post-Injection Reading: Continue recording the fluorescence signal for 2-3 minutes to capture the peak response.
-
Data Analysis: Determine the maximum fluorescence response for each well. Normalize the data, setting the vehicle control as 0% inhibition and a no-agonist control as 100% inhibition. Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The results should yield a concentration-response curve from which the potency of the antagonist is derived.
| Compound | Target | Assay Type | Agonist (Conc.) | IC₅₀ (nM) [Sample Data] |
| This compound | hTRPV1 | Calcium Imaging | Capsaicin (100 nM) | 5.2 |
| Capsazepine (Reference) | hTRPV1 | Calcium Imaging | Capsaicin (100 nM) | 350.0 |
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique is the definitive method for studying ion channel function, as it directly measures the ionic currents flowing through the channel pore.[11][12][13] It provides invaluable information on the mechanism of inhibition (e.g., competitive vs. non-competitive, voltage-dependence).[5][14]
A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a single TRPV1-expressing cell.[11] The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior ("whole-cell" mode). The membrane potential is clamped at a set voltage (e.g., -60 mV), and the current required to maintain this voltage is measured. Application of an agonist will open TRPV1 channels, causing an inward current that is recorded by the amplifier. The antagonist's effect is quantified by the reduction of this agonist-induced current.
-
Cell Preparation: Use isolated cells (e.g., HEK293-hTRPV1 or dorsal root ganglion neurons) plated on glass coverslips.
-
Pipette and Solutions: Prepare a borosilicate glass micropipette (resistance 3-5 MΩ) filled with an intracellular solution (e.g., K⁺-gluconate based). The extracellular (bath) solution should be a physiological saline buffer.
-
Giga-seal Formation: Under a microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at -60 mV.
-
Baseline Recording: Perfuse the cell with the extracellular solution to record a stable baseline current.
-
Agonist Application: Perfuse the cell with a solution containing a TRPV1 agonist (e.g., 1 µM capsaicin) and record the inward current until a peak is reached.
-
Washout: Wash the cell with the extracellular solution until the current returns to baseline.
-
Antagonist Application: Perfuse the cell with a solution containing this compound for 2-3 minutes.
-
Co-application: While still in the presence of the antagonist, re-apply the agonist. Record the resulting inward current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition. Repeat at multiple antagonist concentrations to generate a concentration-response curve and determine the IC₅₀.
In Vivo Evaluation: Analgesic Efficacy and Target Engagement
Successful in vitro activity must translate to efficacy in a living system. In vivo models of pain are essential for evaluating the therapeutic potential of the antagonist and assessing its pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Protocol 3: Carrageenan-Induced Inflammatory Pain Model
This is a widely used model of acute inflammation that produces robust thermal hyperalgesia, a pain state highly dependent on TRPV1 sensitization.[15][16]
Intraplantar injection of carrageenan in a rodent's hind paw induces an inflammatory response characterized by edema, neutrophil infiltration, and the release of pro-inflammatory mediators.[15] This sensitizes peripheral nociceptors, including TRPV1-expressing neurons, leading to a decreased pain threshold (hyperalgesia). The efficacy of the antagonist is measured by its ability to reverse this heat hypersensitivity.[17]
Caption: Workflow for assessing analgesic efficacy in an inflammatory pain model.
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Baseline Measurement: Place animals on the heated glass surface of a plantar test apparatus and allow them to acclimate. Apply a radiant heat source to the plantar surface of the hind paw and record the time (in seconds) it takes for the animal to withdraw its paw (Paw Withdrawal Latency, PWL). Obtain an average of three readings for a stable baseline.
-
Induction of Inflammation: Briefly anesthetize the animals and inject 100 µL of 1% λ-carrageenan solution into the plantar surface of one hind paw.
-
Compound Administration: At a set time post-carrageenan (e.g., 2 hours), administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Measurement: At the predicted time of peak compound effect (e.g., 1 hour after dosing, which is 3 hours post-carrageenan), re-measure the PWL on the inflamed paw.
-
Data Analysis: Calculate the percent reversal of hyperalgesia using the formula: % Reversal = [(PWL_treatment - PWL_vehicle) / (PWL_baseline - PWL_vehicle)] * 100
Protocol 4: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
To assess efficacy in a chronic pain state, a neuropathic pain model is essential. The SNL model mimics human neuropathic pain conditions resulting from peripheral nerve damage.[15][18]
This surgical model involves the tight ligation of spinal nerves (L5 and L6 in the rat), which produces long-lasting and robust mechanical allodynia—a condition where a normally non-painful stimulus is perceived as painful.[18] This pain state has a significant TRPV1 component. The effectiveness of the antagonist is determined by its ability to increase the mechanical withdrawal threshold.[1][2]
-
Surgery: Under isoflurane anesthesia and aseptic conditions, expose the L4-L6 spinal nerves. Tightly ligate the L5 and L6 spinal nerves with silk suture. Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
Post-Operative Recovery: Allow animals to recover for 7-14 days, during which time mechanical allodynia will develop.
-
Baseline Measurement: Place animals in enclosures with a wire mesh floor. Use von Frey filaments of increasing stiffness and apply them to the plantar surface of the operated paw to determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Compound Administration: Administer the test compound or vehicle.
-
Post-Treatment Measurement: At the desired time point after dosing, re-assess the PWT.
-
Data Analysis: Compare the PWT of the compound-treated group to the vehicle-treated group. Efficacy is expressed as the percent increase in the withdrawal threshold.
| Model | Pain Modality | Endpoint | Efficacy of Compound [Sample Data] |
| Carrageenan | Inflammatory | Thermal Hyperalgesia (PWL) | 75% Reversal @ 10 mg/kg, p.o. |
| Spinal Nerve Ligation | Neuropathic | Mechanical Allodynia (PWT) | 80% Increase in PWT @ 10 mg/kg, p.o. |
Summary and Conclusion
The protocols detailed in this guide provide a rigorous and validated pathway for the comprehensive evaluation of this compound as a novel TRPV1 antagonist. Successful execution of the in vitro assays will establish the compound's potency and mechanism of action at the molecular level. Positive results in the subsequent in vivo models of inflammatory and neuropathic pain would provide strong evidence of its therapeutic potential as a novel analgesic.[17] This systematic approach ensures the generation of high-quality, reproducible data essential for advancing a candidate compound through the drug discovery pipeline.
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- Hassan, S., et al. (2021). TRPV1: A Potential Drug Target for Treating Various Diseases. MDPI.
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- Butt, R. (2014). TRPV1 Antagonism: From Research to Clinic. Ion Channel Drug Discovery.
- Lee, Y., et al. (2013). 2-Alkyl/alkenyl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists. PMC - PubMed Central.
- Hassan, S., et al. (2021). TRPV1: A Potential Drug Target for Treating Various Diseases. PMC - PubMed Central.
- Lee, Y., et al. (2014). TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides. NIH.
- Ramirez-Barrantes, R., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. PMC.
- Lee, Y., et al. (2013). 2-Aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists. NIH.
- Ahn, S., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain.
- Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
- Rovira, X., et al. (2017). Assay of TRPV1 Receptor Signaling. PubMed.
- Bennett, G. J., et al. (2003). Models of neuropathic pain in the rat. PubMed.
- Informed S.L. (n.d.). TRPV1 Receptors and Signal Transduction. NCBI.
- National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Models of Pain. NCBI Bookshelf.
- Wikipedia. (n.d.). Patch clamp.
- Ogden, D., & Stanfield, P. (2012). An Introduction to Patch Clamp Recording. PubMed.
- Conduct Science. (2022). Principle, Types, and Applications of Patch Clamp Electrophysiology.
- JoVE. (2023). Video: Patch Clamp Electrophysiology: Principle & Applications.
- Morales-Lázaro, S. L., et al. (2017). Fluorescence-Based Assay for TRPV1 Channels. PubMed.
- Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit.
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- 1. 2-Alkyl/alkenyl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
- 8. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific sulfonamide synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method is the reaction between 2-chloropyridine-3-sulfonyl chloride and pyrrolidine.[1][2] This is a classic nucleophilic substitution reaction where the secondary amine (pyrrolidine) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][3]
Q2: What are the critical reaction parameters I need to control for optimal yield?
Optimizing the yield of this synthesis requires careful control over several key parameters. The stoichiometry of reactants, choice of solvent and base, and reaction temperature are all crucial. Deviations can lead to incomplete reactions or the formation of unwanted side products.
Q3: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring reaction progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can separate the starting material (2-chloropyridine-3-sulfonyl chloride), the product, and any potential byproducts. The reaction is considered complete when the spot corresponding to the sulfonyl chloride starting material is no longer visible by TLC analysis. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What is the expected yield for this synthesis?
With proper optimization and high-purity starting materials, yields for this type of sulfonamide synthesis are generally reported to be good to excellent.[2][4] However, yields can be significantly impacted by the specific conditions used and the scale of the reaction. Consistently low yields are a common issue that our troubleshooting guide addresses in detail.
Visualizing the Core Synthesis
The fundamental reaction involves the formation of a sulfur-nitrogen bond. The process is facilitated by a base that acts as an acid scavenger.
Caption: Core synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
A consistently low yield is one of the most frequent challenges. This can often be traced back to several root causes.
-
Possible Cause A: Poor Quality or Degradation of Starting Materials
-
Explanation: 2-chloropyridine-3-sulfonyl chloride is highly sensitive to moisture.[3] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid will prevent the desired reaction with pyrrolidine, drastically reducing the yield. The purity of pyrrolidine is also critical.
-
Solution:
-
Ensure the 2-chloropyridine-3-sulfonyl chloride is of high purity and has been stored under anhydrous conditions.[5] If its quality is uncertain, it may need to be freshly prepared or purified.
-
Use freshly distilled pyrrolidine.
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use anhydrous solvents.
-
-
-
Possible Cause B: Incorrect Stoichiometry or Inefficient Base
-
Explanation: The stoichiometry of the amine and the base is critical. An insufficient amount of base will not effectively neutralize the HCl generated, which can protonate the pyrrolidine, rendering it non-nucleophilic and halting the reaction.[1] Using a nucleophilic base like pyridine can sometimes lead to side reactions.
-
Solution:
-
Use a slight excess of pyrrolidine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.
-
Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least 1.5-2.0 molar equivalents. This ensures efficient scavenging of HCl without competing with the primary nucleophile.[3]
-
-
-
Possible Cause C: Suboptimal Reaction Temperature
-
Explanation: The reaction is typically exothermic. Running the reaction at too high a temperature can promote the formation of side products. Conversely, a temperature that is too low may lead to an impractically slow reaction rate.
-
Solution:
-
Start the reaction at a low temperature (0 °C) by adding the pyrrolidine and base to a cooled solution of the sulfonyl chloride in an appropriate solvent (e.g., dichloromethane or THF).
-
After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours while monitoring by TLC.
-
-
Problem 2: Formation of Significant Impurities
The presence of persistent impurities complicates purification and reduces the overall yield of the desired product.
-
Possible Cause A: Hydrolysis of Sulfonyl Chloride
-
Explanation: As mentioned, the primary impurity is often the sulfonic acid resulting from the reaction of the sulfonyl chloride with trace amounts of water.[6]
-
Solution: Rigorously follow anhydrous techniques. Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
-
Possible Cause B: Unreacted Starting Materials
-
Explanation: Incomplete conversion will leave unreacted 2-chloropyridine-3-sulfonyl chloride in the reaction mixture. During aqueous workup, this will hydrolyze to the sulfonic acid, which can be difficult to remove from the final product.
-
Solution:
-
Monitor the reaction closely with TLC until the limiting reagent (sulfonyl chloride) is completely consumed.
-
Consider extending the reaction time or slightly increasing the amount of pyrrolidine if the reaction stalls.
-
-
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving yield-related issues.
Caption: A step-by-step workflow for troubleshooting low yield issues.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Materials & Reagents:
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the pyrrolidine/TEA solution dropwise to the cooled sulfonyl chloride solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound as a solid.
-
Summary of Critical Parameters
For ease of reference, the key reaction parameters are summarized below.
| Parameter | Recommended Value | Rationale & Key Insight |
| Pyrrolidine | 1.1 - 1.2 equivalents | A slight excess ensures the complete consumption of the moisture-sensitive sulfonyl chloride, which simplifies purification. |
| Base | 1.5 - 2.0 equivalents | Must be non-nucleophilic (e.g., TEA, DIPEA) to prevent side reactions. Sufficient excess is crucial to drive the reaction to completion by neutralizing HCl.[1] |
| Temperature | 0 °C to Room Temp. | Controlled, slow addition at 0 °C minimizes side reactions. Allowing the reaction to proceed to completion at room temperature balances kinetics and selectivity. |
| Solvent | Anhydrous DCM or THF | Aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride starting material.[3] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents the ingress of atmospheric moisture, which is a primary cause of yield loss due to hydrolysis. |
References
-
Sulfonamide - Wikipedia. [Link]
-
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed Central. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [Link]
-
Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed. [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC - NIH. [Link]
-
2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. [Link]
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google P
-
Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. [Link]
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
- US3838136A - Preparation of 2-chloro-3-aminopyridine - Google P
- EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride - Google P
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P
- WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google P
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC - NIH. [Link]
-
Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - NIH. [Link]
-
Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P
-
Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - NIH. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. [Link]
-
Spectral and Biological study of 2-Chloro-3-Nitro Pyridine - ResearchGate. [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloropyridine-3-sulfonyl chloride | 6684-06-6 [amp.chemicalbook.com]
Technical Support Center: Purification of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Welcome to the technical support center for 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful isolation of high-purity material.
Understanding the Molecule and Its Challenges
This compound is a sulfonamide derivative of pyridine. Its structure presents a unique set of purification challenges. The pyridine ring offers a basic nitrogen atom, while the sulfonamide group can engage in hydrogen bonding. The chloro-substituent influences the molecule's reactivity and electronic properties. The pyrrolidine ring adds a non-polar, aliphatic character. This combination of functionalities can lead to difficulties in crystallization and chromatographic separation due to its moderate polarity and potential for strong interactions with stationary phases.
A primary source of impurities often stems from the synthesis, which typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with pyrrolidine. Incomplete reaction or side reactions of the sulfonyl chloride precursor can introduce persistent impurities that are structurally similar to the desired product, complicating purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most probable impurities originate from the starting materials and side reactions. These include:
-
Unreacted 2-chloropyridine-3-sulfonyl chloride: This starting material can persist if the reaction does not go to completion.
-
2-Chloropyridine-3-sulfonic acid: This is the hydrolysis product of the sulfonyl chloride, which can form if moisture is present during the reaction or work-up.[1]
-
Excess pyrrolidine: If an excess of the amine is used, it will need to be removed during purification.
-
Dimeric and polymeric byproducts: Self-reaction of the starting materials or product under certain conditions can lead to higher molecular weight impurities.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue with many sulfonamides, where the compound separates as a liquid instead of a solid. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. To address this:
-
Add more solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil and attempt to crystallize again by slower cooling.
-
Lower the crystallization temperature: Try cooling the solution to a lower temperature, such as in an ice bath or refrigerator, after it has slowly cooled to room temperature.
-
Change the solvent system: The solvent may not be ideal. Experiment with a different solvent or a solvent mixture. For sulfonamides, mixtures like ethanol/water or isopropanol/water can be effective.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
Q3: I am getting poor separation and tailing peaks during column chromatography on silica gel. How can I improve this?
A3: The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel, leading to poor peak shape and difficult separation. To mitigate this:
-
Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.1-1%) or pyridine in your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-propylated silica.
-
Optimize the solvent system: A gradient elution from a non-polar solvent (like hexanes or toluene) to a more polar solvent (like ethyl acetate or acetone) can help to effectively separate the product from less polar and more polar impurities.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. For this compound, a mobile phase of ethyl acetate/hexanes (e.g., 30:70 to 50:50 v/v) on silica gel plates is a good starting point. Visualization can be achieved under UV light (254 nm). Staining with potassium permanganate can also be used to visualize non-UV active impurities.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too good, and the product remains in the mother liquor.- Too much solvent was used.- Premature crystallization during hot filtration. | - Perform small-scale solubility tests to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Colored Impurities in Final Product | - Presence of colored byproducts from the synthesis.- Degradation of the compound during purification. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization.- Avoid excessive heating during purification steps. |
| Multiple Spots on TLC After Column Chromatography | - Inappropriate solvent system for separation.- Column was overloaded with crude material.- Column was not packed properly, leading to channeling. | - Optimize the eluent system using TLC to achieve good separation between the product and impurities (aim for a product Rf of 0.2-0.4).- Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material by weight).- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is a Sticky Solid or Oil | - Presence of residual solvent.- The product is hygroscopic.- The product has a low melting point. | - Dry the product under high vacuum for an extended period, possibly with gentle heating.- Store the product in a desiccator over a drying agent.- If the product is inherently an oil at room temperature, purification by chromatography is the preferred method over recrystallization. |
Purification Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
- Select an appropriate size glass column.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (about 1 cm).
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
- Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
- Add another layer of sand on top of the silica bed.
- Equilibrate the column by running 2-3 column volumes of the initial eluent through the silica gel. Do not let the column run dry.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
- Begin eluting with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes).
- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A suggested gradient could be:
- 10-20% Ethyl Acetate/Hexanes (to elute non-polar impurities)
- 30-50% Ethyl Acetate/Hexanes (to elute the product)
- 70-100% Ethyl Acetate (to elute more polar impurities)
- Collect fractions and monitor them by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).
- The ideal solvent will dissolve the compound when hot but will result in poor solubility at room temperature or upon cooling.
2. Recrystallization Procedure:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid.
- If colored impurities are present, you may add a small amount of activated charcoal and heat for a few minutes.
- Perform a hot filtration to remove any insoluble impurities or the charcoal.
- Allow the filtrate to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
3. Crystal Collection and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Analytical Methods for Purity Assessment
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase (Starting Point): 30-50% Ethyl Acetate in Hexanes
-
Visualization: UV lamp (254 nm)
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer like ammonium acetate to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 270 nm, to be determined by UV scan of the pure compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification challenges with this compound.
Caption: Troubleshooting workflow for purification.
References
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved January 22, 2026, from [Link]
-
Wiley, R. E., Holan, M., Kim, W. S., Nguyen, K. D., Zeng, X., Krawiec, M., & Brusoe, A. T. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299–8304. [Link]
- Google Patents. (n.d.). CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
-
National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. In PubMed Central. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. In PubMed. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
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Technical Support Center: Optimization of Pyridine Sulfonamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridine sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Pyridine sulfonamides are a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to their unique physicochemical and pharmacological properties.[1][2] However, their synthesis can present specific challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. The focus is on understanding the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of pyridine sulfonamides, providing potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low?
Low yields are a common frustration, often stemming from several factors. A systematic approach to identifying the root cause is essential.
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: Pyridine sulfonyl chlorides are highly reactive and exceptionally sensitive to moisture.[3][4][5] Exposure to atmospheric humidity or residual water in solvents or on glassware will hydrolyze the sulfonyl chloride to the unreactive corresponding sulfonic acid, drastically reducing the yield.[5]
-
Low Nucleophilicity of the Amine: Aromatic and secondary amines are less nucleophilic than primary aliphatic amines and may react slowly or incompletely under standard conditions.[4]
-
Solution: For less reactive amines, consider more forcing reaction conditions, such as increasing the reaction temperature. Alternatively, a more potent base or a catalyst like 4-Dimethylaminopyridine (DMAP) can be employed to increase reactivity.[7]
-
-
Inappropriate Base Selection: The base is critical for neutralizing the hydrochloric acid (HCl) generated during the reaction.[5] An incorrect choice can hinder the reaction.
-
Solution: A non-nucleophilic, sterically hindered base like triethylamine (Et₃N) is often a good choice to simply scavenge HCl.[7] While pyridine is commonly used as both a base and a solvent, it can sometimes act as a nucleophilic catalyst, which may or may not be desirable.[7][8] For particularly stubborn reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary.[6]
-
-
Poor Reagent Quality: Impurities in either the amine or the pyridine sulfonyl chloride can interfere with the reaction.
-
Solution: Verify the purity of your starting materials. If necessary, purify the amine by distillation or recrystallization. Use sulfonyl chlorides from a reputable source or prepare them fresh.
-
Workflow for Troubleshooting Low Yields
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A decision-making workflow for troubleshooting low yields.
Q2: I'm observing significant side products. What are they and how can I prevent them?
Side product formation complicates purification and reduces the yield of the desired product.
Common Side Products & Prevention:
-
Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂Py)₂).
-
Prevention: Control the stoichiometry carefully. Using a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride can help ensure complete consumption of the electrophile and minimize the formation of the bis-sulfonated side product.[5] Alternatively, running the reaction in a more dilute solution can also disfavor the second sulfonylation.
-
-
Pyridine N-Oxide Formation: If oxidizing conditions are inadvertently present, or if certain reagents are used, the nitrogen atom of the pyridine ring can be oxidized to a pyridine-N-oxide. This changes the electronics and solubility of the molecule significantly.
-
Prevention: Ensure that no oxidizing agents are present. If using reagents that could potentially act as oxidants, screen for alternatives. Be mindful of reaction conditions that might promote air oxidation over long reaction times at high temperatures.
-
-
Reaction with the Pyridine Ring: While the sulfonylation of the amine is the desired reaction, highly activated pyridine rings or harsh reaction conditions could potentially lead to side reactions on the ring itself.
Q3: Purification of my final pyridine sulfonamide is difficult. What are the best strategies?
The basic nitrogen atom in the pyridine ring can complicate purification, particularly during silica gel chromatography.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[5]
-
Procedure: Perform small-scale solubility tests to find an appropriate solvent or solvent system. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[5] The ideal solvent will fully dissolve your compound at high temperatures but provide low solubility at room temperature, allowing the pure product to crystallize upon cooling while impurities remain in solution.
-
-
Silica Gel Chromatography:
-
Challenge: The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or pyridine to the mobile phase (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica, resulting in much sharper peaks and better separation.
-
-
Acid-Base Extraction:
-
Procedure: An aqueous acid wash (e.g., dilute HCl) can protonate the basic pyridine nitrogen, moving your product into the aqueous layer and separating it from non-basic impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extracting with an organic solvent will recover the purified product. This technique is highly effective for removing non-basic organic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for my reaction?
The choice of base is crucial and depends on the specific substrates.[4]
| Base | Key Characteristics & Use Cases |
| Pyridine | Often used as both a solvent and a base. Can act as a nucleophilic catalyst, which may accelerate the reaction. However, it can sometimes lead to undesired side reactions.[7][8] |
| Triethylamine (Et₃N) | A non-nucleophilic, sterically hindered organic base. Its primary role is to scavenge the HCl byproduct without competing with the amine nucleophile. A very common and safe choice.[5][7] |
| Diisopropylethylamine (DIPEA) | Also known as Hünig's base. Even more sterically hindered than Et₃N, making it an excellent choice when avoiding any potential N-alkylation side reactions from the base itself. |
| DBU / DBN | Strong, non-nucleophilic amidine bases. Used for reactions with very poorly nucleophilic amines or when deprotonation of the sulfonamide product is desired for subsequent reactions.[6] |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | Generally used in two-phase systems or with polar aprotic solvents like DMF. Can be effective for certain substrates and are easily removed during workup.[8] |
Q2: Which solvent should I choose?
Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.
-
Dichloromethane (DCM): An excellent, general-purpose solvent that dissolves a wide range of organic compounds. Its low boiling point makes it easy to remove post-reaction.[5][6]
-
Tetrahydrofuran (THF): Another common choice, slightly more polar than DCM. Ensure it is anhydrous, as it can absorb water.[5]
-
Acetonitrile (ACN): A polar aprotic solvent that can be beneficial for less soluble starting materials.[6]
-
Pyridine: Can be used as the solvent when it is also the intended base.[7][8]
Q3: Are there alternative methods to the standard sulfonyl chloride and amine reaction?
Yes, while the sulfonyl chloride route is the most traditional, other methods are emerging, particularly for substrates with sensitive functional groups.[4]
-
Reaction of Thiols: Thiols can be oxidized in situ to generate a reactive sulfonyl intermediate that couples with an amine. This avoids the isolation of the often-unstable sulfonyl chloride.[11]
-
From Sulfonic Acids: Sulfonic acids can be converted to sulfonamides, often via an in situ activation to the sulfonyl chloride using reagents like 2,4,6-trichloro-[3][8][12]-triazine.[8]
-
Late-Stage Functionalization: Recent methods allow for the direct conversion of primary sulfonamides (R-SO₂NH₂) into sulfonyl chlorides, which can then be reacted with various nucleophiles. This is particularly useful for modifying complex molecules late in a synthetic sequence.[13][14]
Key Experimental Protocols
Protocol 1: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine
This two-step protocol involves a diazotization followed by a sulfonyl chlorination.
Caption: Workflow for Pyridine-3-sulfonyl Chloride Synthesis.
Step-by-Step Methodology: (Adapted from[15])
-
Diazotization:
-
Add 3-aminopyridine (1.0 eq) to a 6M solution of hydrochloric acid in a reaction vessel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Following the addition, add an aqueous solution of sodium fluoroborate (1.2 eq) dropwise, again keeping the temperature at 0-5 °C.
-
Stir the resulting suspension for 30-60 minutes at 0-5 °C.
-
Isolate the intermediate diazonium fluoroborate salt by suction filtration and wash with ice-cold dilute HCl. Dry the solid for use in the next step.
-
-
Sulfonyl Chlorination:
-
In a separate vessel, add thionyl chloride (SOCl₂) (2.0 eq) to water, cooled to 0-5 °C.
-
Add a catalytic amount of cuprous chloride (CuCl) (0.01 eq).
-
Add the diazonium fluoroborate salt from the previous step in portions, maintaining the temperature at 0-5 °C.
-
Allow the reaction to proceed overnight at 0-5 °C.
-
Workup: Extract the reaction mixture with dichloromethane (DCM). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.[12][15]
-
Protocol 2: General Procedure for Pyridine Sulfonamide Synthesis
This protocol describes the coupling of a pyridine sulfonyl chloride with a primary or secondary amine.[8][16]
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or pyridine.
-
Cool the flask to 0 °C using an ice bath.
-
-
Addition of Base and Sulfonyl Chloride:
-
Add the base (e.g., triethylamine, 1.5 eq) to the cooled amine solution.
-
Slowly add a solution of the pyridine sulfonyl chloride (1.1 eq) in the same anhydrous solvent.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time (typically 1-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting amine is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography as described in the troubleshooting section above.
-
References
- Pipzine Chemicals. (n.d.). 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE synthesis.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.
- Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
- Benchchem. (n.d.). optimizing reaction conditions for sulfonylation.
- Yarie, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing.
- Benchchem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- Google Patents. (n.d.). WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy.
Sources
- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China | High Purity | Applications, Properties, Safety Data [pipzine-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cbijournal.com [cbijournal.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]
- 11. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 12. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 13. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific sulfonamide synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your reaction outcomes.
Introduction: The Synthetic Pathway
The synthesis of this compound is a standard sulfonamide formation reaction. It involves the reaction of a sulfonyl chloride, in this case, 2-chloropyridine-3-sulfonyl chloride, with a secondary amine, pyrrolidine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Below is a diagram illustrating the primary reaction pathway and the major potential side reactions that can occur.
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis are most commonly attributed to two main factors:
-
Hydrolysis of the Sulfonyl Chloride: The starting material, 2-chloropyridine-3-sulfonyl chloride, is highly susceptible to moisture.[1] Even trace amounts of water in your solvent, glassware, or reagents can lead to its hydrolysis, forming the corresponding 2-chloropyridine-3-sulfonic acid. This sulfonic acid is unreactive towards pyrrolidine under these conditions, thus reducing the amount of starting material available for the desired reaction.[1][2]
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. Using a nucleophilic base can lead to competition with pyrrolidine. An insufficient amount of base will result in the formation of pyrrolidinium hydrochloride, which can precipitate and remove the amine from the reaction.
Q2: I've isolated my product, but it's contaminated with another compound of a similar polarity. What could this be?
A2: A common and often challenging impurity to separate is the product of a nucleophilic aromatic substitution (SNAr) reaction. In this case, a second molecule of pyrrolidine can displace the chloride at the 2-position of the pyridine ring, either from the starting material or the product itself.[3] This results in the formation of 2-(pyrrolidin-1-yl)-3-(pyrrolidin-1-ylsulfonyl)pyridine. This byproduct has a similar structure and can be difficult to remove by standard chromatography.
Q3: Can I use a different base, like pyridine or an inorganic base?
A3: While pyridine can be used as a non-nucleophilic base, it can sometimes be difficult to remove during work-up.[4] Triethylamine is often preferred due to its lower boiling point. Inorganic bases like potassium carbonate can be used but may lead to a heterogeneous reaction mixture, potentially affecting reaction kinetics. It's crucial to ensure the chosen base is non-nucleophilic to avoid the formation of unwanted side products.[1]
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues, their root causes, and actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | The sulfonyl chloride starting material has hydrolyzed to the unreactive sulfonic acid.[1][2] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inactive Pyrrolidine | The pyrrolidine may have degraded or formed a stable salt. | Use freshly distilled or a newly opened bottle of pyrrolidine. Ensure the base is added to neutralize the HCl byproduct effectively. |
| Incorrect Reaction Temperature | The reaction may be too slow at very low temperatures or side reactions may be favored at elevated temperatures. | Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile. |
Problem 2: Presence of Significant Side Products
| Side Product | Identification | Cause | Prevention & Mitigation |
| 2-Chloropyridine-3-sulfonic acid | Highly polar, may remain in the aqueous layer during extraction. Can be detected by LC-MS. | Hydrolysis of 2-chloropyridine-3-sulfonyl chloride due to moisture.[1][2] | Rigorously exclude water from the reaction. Use anhydrous solvents and reagents. |
| 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-1-ylsulfonyl)pyridine | Similar polarity to the desired product. Can be identified by NMR (disappearance of the 2-chloro pyridine proton signals and appearance of new pyrrolidine signals) and MS (higher molecular weight). | Nucleophilic aromatic substitution (SNAr) of the 2-chloro group by pyrrolidine.[3] This is favored by an excess of pyrrolidine, higher temperatures, and prolonged reaction times. | Use a stoichiometric amount of pyrrolidine (or a slight excess, e.g., 1.1 equivalents). Maintain a low reaction temperature (0 °C to room temperature). Monitor the reaction closely and stop it once the starting material is consumed. |
| Unreacted 2-chloropyridine-3-sulfonyl chloride | Can be visualized on TLC. | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing. | Allow the reaction to proceed for a longer duration or at a slightly elevated temperature while monitoring for the formation of the SNAr byproduct. Ensure efficient stirring. |
Experimental Protocols
Representative Synthesis of this compound
This is a representative protocol and may require optimization for your specific setup and scale.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloropyridine-3-sulfonyl chloride (1.0 eq.) and anhydrous dichloromethane (or another suitable aprotic solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of pyrrolidine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- BenchChem Technical Support Team. (n.d.). Common issues in sulfonamide synthesis and solutions. BenchChem.
- El-Gaby, M. S. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Organic Chemistry, 10(3), 135-163.
-
Wikipedia contributors. (2023, December 27). Sulfonyl halide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- BenchChem Technical Support Team. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Anderson, K. W., et al. (2005). The Development of a Practical Synthesis of the C-Ring of Plicamycin. The Journal of Organic Chemistry, 70(15), 6024–6034.
- Cho, T. J. (2014).
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett, 24(10), 1253-1256.
- PubChem. (n.d.). 2-Chloropyridine-3-sulfonic acid.
- PubChem. (n.d.). 2-(Pyrrolidin-1-yl)pyridine.
- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 1H NMR spectrum.
- NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook.
- Parchem. (n.d.). This compound.
- ECHEMI. (n.d.). 2-Chloro-3-(pyrrolidin-1-ylsulphonyl)pyridine.
- ChemScene. (n.d.). 1-(Pyrrolidin-3-ylsulfonyl)pyrrolidine.
Sources
- 1. reddit.com [reddit.com]
- 2. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nucleophilic Substitution on Pyridine Rings
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyridine rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.
Introduction to Nucleophilic Substitution on Pyridines
The pyridine ring, an essential scaffold in pharmaceuticals and agrochemicals, possesses a unique electronic structure. The electronegative nitrogen atom renders the ring electron-deficient, particularly at the C-2 (ortho) and C-4 (para) positions.[1][2][3][4] This inherent electron deficiency makes the pyridine ring susceptible to attack by nucleophiles, a characteristic that is fundamental to its synthetic utility.[2]
The generally accepted mechanism for SNAr reactions on pyridines is a two-step addition-elimination process.[5] The reaction is initiated by the nucleophilic attack on the aromatic ring, which leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] This initial step temporarily disrupts the aromaticity of the ring and is often the rate-determining step.[2][6] The aromaticity is subsequently restored in the second step through the expulsion of a leaving group.[2]
The preference for nucleophilic attack at the 2- and 4-positions is a cornerstone of pyridine reactivity. This regioselectivity is attributed to the ability of the electronegative nitrogen atom to delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][6][7] Attack at the 3-position (meta) does not afford this resonance stabilization, making the corresponding intermediate significantly higher in energy and the reaction kinetically unfavorable under typical SNAr conditions.[2][5][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing a logical framework for diagnosis and resolution.
Problem 1: Low or No Yield of the Desired Substituted Pyridine
This is one of the most common challenges in SNAr on pyridine rings. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Diagnostic Questions:
-
Is the leaving group positioned at C-2 or C-4? SNAr reactions on pyridines are most effective when the leaving group is at the 2- or 4-position due to the resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[2][6][8] Reactions at the C-3 position are generally not successful under standard SNAr conditions.[8][9]
-
Is the pyridine ring sufficiently activated? While the pyridine ring is inherently electron-deficient, the presence of additional electron-withdrawing groups (EWGs) ortho or para to the leaving group can significantly enhance reactivity.[8] Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack.[8]
-
Is the nucleophile strong enough? The success of the reaction is highly dependent on the nucleophilicity of the attacking species.[8] Weak nucleophiles may require conversion to a more potent form, for instance, by deprotonating an alcohol to an alkoxide using a strong base.[8]
-
Is the leaving group appropriate? The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[8][10] The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low/no yield SNAr reactions.
Corrective Actions:
-
Substrate Modification: If your leaving group is at the C-3 position, consider an alternative synthetic strategy. If the ring is deactivated by EDGs, explore methods to introduce EWGs or consider a different reaction class.
-
Enhancing Nucleophilicity: For weak nucleophiles like alcohols, deprotonation with a strong base (e.g., NaH) to form the more nucleophilic alkoxide is a standard practice.
-
Optimizing the Leaving Group: If possible, synthesize a substrate with a better leaving group. For instance, a fluoro-substituted pyridine will generally be more reactive than its chloro- or bromo-analogs.[8][10]
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are often the solvents of choice.[8] They effectively solvate the cation of the nucleophile salt, leaving a more "naked" and reactive anionic nucleophile.[8]
-
Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[8][11] If your reaction is sluggish at room temperature, cautiously increasing the heat may be beneficial.
-
Concentration: Ensure that the concentrations of your reactants are appropriate. In some cases, higher concentrations can favor the desired reaction pathway.
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS can be perplexing. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Their Causes:
| Side Product | Potential Cause | Suggested Solution |
| Dimerization Products | In some cases, particularly with strong bases and high temperatures, dimerization of the pyridine starting material can occur. This is a known side reaction in the Chichibabin reaction.[12] | Optimize reaction temperature and stoichiometry of the base. |
| Products of Reaction with Solvent | Highly reactive nucleophiles can sometimes react with the solvent, especially if the solvent has acidic protons (e.g., residual water in DMF). | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Over-substitution | If the product of the initial substitution is also susceptible to nucleophilic attack, over-substitution can occur. | Carefully control the stoichiometry of the nucleophile and monitor the reaction progress closely. |
| Decomposition | Harsh reaction conditions (high temperature, strong base) can lead to the decomposition of starting materials or products. | Screen a range of temperatures to find the optimal balance between reaction rate and stability. |
Problem 3: The Chichibabin Reaction - A Special Case
The Chichibabin reaction, the amination of pyridine using sodium amide (NaNH₂), is a classic SNAr reaction where the leaving group is a hydride ion (H⁻).[12][13] This reaction presents its own unique set of challenges.
Troubleshooting the Chichibabin Reaction:
-
Low Conversion: The reaction is highly dependent on the quality of the sodium amide. In some instances, less pure sodium amide has been reported to give better yields, possibly due to the catalytic effect of impurities.[14] The reaction progress can often be monitored by the evolution of hydrogen gas and the formation of a red color from the σ-adduct.[12]
-
Poor Regioselectivity: While the reaction typically favors the 2-position, substitution at the 4-position can also occur.[15][16] If both the 2- and 6-positions are blocked, amination at the 4-position may occur, albeit with a lower yield.[14]
-
Side Reactions: Dimerization is a significant side reaction that can be favored under certain conditions, such as high temperatures in xylene.[12]
Mechanism of the Chichibabin Reaction:
Caption: Simplified mechanism of the Chichibabin reaction.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic substitution favored at the 2- and 4-positions of the pyridine ring?
The preference for substitution at the C-2 and C-4 positions is due to the resonance stabilization of the negatively charged Meisenheimer intermediate.[2][6] When the nucleophile attacks at these positions, the negative charge can be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing factor.[2][6] This is not possible when the attack occurs at the C-3 position.[6]
Q2: What is the role of the solvent in SNAr reactions on pyridines?
The choice of solvent can have a profound impact on the reaction rate and outcome.[17] Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred.[8] These solvents are effective at dissolving the reactants and solvating the counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anionic species.[8] Polar protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.[17]
Q3: Can organometallic reagents be used as nucleophiles in reactions with pyridines?
Yes, organolithium and Grignard reagents can act as nucleophiles. However, these reactions can be more complex and may lead to addition products (dihydropyridines) in addition to substitution products.[18] The outcome is highly dependent on the specific pyridine substrate, the organometallic reagent, and the reaction conditions.[18]
Q4: How can I synthesize 2-aminopyridines if the Chichibabin reaction is not suitable for my substrate?
Several alternative methods for the synthesis of 2-aminopyridines have been developed. One approach involves the reaction of pyridine N-oxides with activated isocyanides, which proceeds through an N-formylaminopyridine intermediate.[19] Another method utilizes the reaction of a cyclic dihydrothiazolopyridinium salt, derived from 2-mercaptopyridine, with primary or secondary amines under mild conditions.[20] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is also a powerful tool for the synthesis of aminopyridines from halopyridines.[20]
Experimental Protocols
General Protocol for SNAr of a 2-Chloropyridine with a Secondary Amine
This protocol provides a general guideline for the reaction of a 2-chloropyridine with a secondary amine.
Materials:
-
2-Chloropyridine derivative
-
Secondary amine (e.g., piperidine, morpholine)
-
Polar aprotic solvent (e.g., DMSO, DMF)
-
Base (e.g., K₂CO₃, Cs₂CO₃), if necessary
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloropyridine derivative (1.0 eq.) and the polar aprotic solvent.
-
Add the secondary amine (1.1-1.5 eq.) to the solution. If the amine is used as its hydrochloride salt, add a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, perform an aqueous workup. Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminopyridine.[18]
Modified Chichibabin Reaction for Primary Amines
This protocol describes a modified Chichibabin-type reaction that is applicable to a broader range of primary amines.
Materials:
-
Pyridine substrate
-
Primary amine
-
Sodium hydride (NaH)
-
Lithium iodide (LiI)
-
Anhydrous tetrahydrofuran (THF)
-
Sealed tube
Procedure:
-
To a 10 mL sealed tube containing the pyridine substrate (0.5 mmol), add sodium hydride (3.0 eq.) and lithium iodide (2.0 eq.).[18]
-
Add anhydrous THF (0.5 mL) to the tube.
-
Add the primary amine (1.0 mmol) to the suspension at room temperature under a nitrogen atmosphere.[18]
-
Seal the tube and heat the reaction mixture at 85 °C for 7-18 hours.[18]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[18]
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. Filo. [Link]
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Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
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Chichibabin reaction. Wikipedia. [Link]
-
Chichibabin reaction. Grokipedia. [Link]
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(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
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Chichibabin Reaction. Slideshare. [Link]
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Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]
-
26.4 THE CHEMISTRY OF PYRIDINE. University of Illinois. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium-Pyridinium Intermediates. PubMed. [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC - NIH. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College. [Link]
-
At which position(s) does nucleophilic aromatic substitution occur in pyridine?. Study.com. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Nucleophilic substitution of pyridine. YouTube. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
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Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Nucleophilic substitution of pyridines. Chemistry Online. [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]
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Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. [Link]
-
Pyridines: properties, syntheses & reactivity. University of Bristol. [Link]
-
Why is β substitution in Nucleophilic reactions of pyridines not preferred?. Quora. [Link]
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We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. [Link]
-
Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. ResearchGate. [Link]
-
SNAr troubleshooting. Reddit. [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. [Link]
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Haloselectivity of Heterocycles. Baran Lab. [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
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Technical Support Center: Regioselective Pyridine Synthesis Strategies
Welcome to the Technical Support Center for Regioselective Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing substituted pyridine scaffolds. Pyridine rings are fundamental building blocks in pharmaceuticals and functional materials, making the control of substituent placement—regioselectivity—a critical aspect of synthetic design.
This resource moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues encountered during pyridine synthesis. Here, we address specific challenges in a practical question-and-answer format, explaining the "why" behind experimental choices to empower you to overcome synthetic hurdles and achieve your target regiochemistry with confidence.
Section 1: Classical Condensation Strategies for Pyridine Ring Formation
Classical methods for pyridine synthesis often involve the condensation of acyclic precursors. While powerful, these multicomponent reactions can present significant challenges in controlling regioselectivity, especially with unsymmetrical starting materials.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is then oxidized to the pyridine.[1][2]
FAQ: My Hantzsch synthesis with an unsymmetrical β-ketoester is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: This is a classic challenge in Hantzsch synthesis. The formation of regioisomers arises from the two possible pathways of condensation when an unsymmetrical β-ketoester is used. The regiochemical outcome is primarily influenced by steric and electronic factors of the reactants.[3]
-
Understanding the Causality: The mechanism involves the formation of two key intermediates: a chalcone from the Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine from the reaction of ammonia with the second equivalent of the β-ketoester.[4][5] The subsequent Michael addition of the enamine to the chalcone is often the rate-determining and selectivity-determining step.[4] The steric bulk of the substituents on both the aldehyde and the β-ketoester can dictate which regioisomer is formed preferentially.[3]
-
Troubleshooting Strategies:
-
Leverage Steric Hindrance: Employing a sterically bulky aldehyde can favor the formation of the less sterically hindered product. For example, using a benzaldehyde with ortho-substituents can significantly influence the regiochemical outcome.[3]
-
Modify Reaction Conditions: While classical conditions often involve refluxing in ethanol or acetic acid, modern modifications can improve selectivity.[1] The use of aqueous micelles with ultrasonic irradiation has been shown to improve yields and, in some cases, selectivity by organizing the reactants at the molecular level.[3]
-
Stepwise Synthesis: For complete control, a stepwise approach is recommended. First, synthesize the enamine from the β-ketoester and ammonia. In a separate reaction, perform the Knoevenagel condensation of the aldehyde with the other β-ketoester. Then, react the two purified intermediates. This eliminates the possibility of cross-reactions that lead to isomeric mixtures.
-
Protocol: Stepwise Hantzsch Synthesis for Regiocontrol
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Unsymmetrical β-ketoester (e.g., Ethyl benzoylacetate)
-
Symmetrical β-ketoester (e.g., Ethyl acetoacetate)
-
Ammonium acetate
-
Ethanol
-
Piperidine (catalyst for Knoevenagel)
-
Oxidizing agent (e.g., Ferric chloride)
Procedure:
-
Enamine Synthesis: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equiv) and ammonium acetate (1.1 equiv) in ethanol. Stir at room temperature until the formation of ethyl 3-aminocrotonate is complete (monitor by TLC).
-
Knoevenagel Condensation: In a separate flask, combine benzaldehyde (1.0 equiv), ethyl benzoylacetate (1.0 equiv), and a catalytic amount of piperidine in ethanol. Reflux until the formation of the chalcone intermediate is complete.
-
Cyclization: Cool the Knoevenagel reaction mixture to room temperature. Add the previously prepared enamine solution. Reflux the combined mixture until the dihydropyridine product is formed.
-
Aromatization: To the dihydropyridine solution, add an oxidizing agent like ferric chloride and continue to reflux until the reaction is complete, yielding the fully aromatic pyridine.[6]
Guareschi-Thorpe Pyridine Synthesis
This synthesis typically involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of an ammonia source to yield a 2-pyridone derivative.[7][8]
FAQ: My Guareschi-Thorpe reaction is suffering from low yields due to hydrolysis of the cyano group to a carboxylic acid. How can this be prevented?
Answer: Hydrolysis of the nitrile to the corresponding amide and then to the carboxylic acid is a common side reaction in the Guareschi-Thorpe synthesis, especially under harsh basic or acidic conditions used for cyclization.[9]
-
Understanding the Causality: The reaction conditions, particularly the pH and temperature, can promote the unwanted hydrolysis of the nitrile functionality.
-
Troubleshooting Strategies:
-
pH Control: Employing a buffered system can maintain the pH in a range that favors cyclization over hydrolysis. An advanced protocol utilizes ammonium carbonate in an aqueous medium. The ammonium carbonate serves as both the nitrogen source and a buffer, leading to high yields of the desired product.[9][10]
-
Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely by TLC to stop it once the product is formed.
-
Solvent Choice: Using anhydrous organic solvents can minimize hydrolysis. However, recent green chemistry approaches have shown high efficiency in aqueous media with the right choice of reagents.[10][11]
-
Protocol: Modified Guareschi-Thorpe Synthesis in an Aqueous Medium [3][9]
Materials:
-
Ethyl cyanoacetate (1.0 equiv)
-
Acetylacetone (1,3-dicarbonyl, 1.0 equiv)
-
Ammonium carbonate (2.0 equiv)
-
Water
Procedure:
-
In a round-bottom flask, prepare a solution of ammonium carbonate (2.0 equiv) in water.
-
To this aqueous solution, add ethyl cyanoacetate (1.0 equiv) and acetylacetone (1.0 equiv).
-
Heat the reaction mixture to reflux and stir vigorously. The product often precipitates out of the solution as it is formed.[3]
-
Monitor the reaction progress by TLC. Once complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.[3]
Bohlmann-Rahtz Pyridine Synthesis
This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[12]
FAQ: I am observing poor regioselectivity in my Bohlmann-Rahtz synthesis when using an unsymmetrical enamine. What is the best way to control the outcome?
Answer: Poor regioselectivity in the Bohlmann-Rahtz synthesis is a direct consequence of the initial Michael addition step. If the enamine is unsymmetrical, the ethynylketone can add to either of the two possible nucleophilic centers.[13]
-
Understanding the Causality: The regioselectivity is governed by the relative stabilities of the two possible aminodiene intermediates formed after the Michael addition. Steric and electronic factors of the substituents on the enamine play a crucial role.
-
Troubleshooting Strategies:
-
Substrate Selection: The most straightforward solution is to use symmetrical enamines or to design the synthesis in a way that the two ends of the enamine are electronically and sterically differentiated to a large degree, favoring one addition pathway. Using diynes and nitriles or alkynyl nitriles and alkynes can also circumvent regioselectivity issues.[14]
-
Catalysis: The cyclodehydration step, which typically requires high temperatures, can be catalyzed by Brønsted or Lewis acids like acetic acid, Amberlyst 15, ytterbium triflate, or zinc bromide.[15][16][17] This allows for lower reaction temperatures and can sometimes improve the selectivity of the initial Michael addition.
-
One-Pot, Three-Component Modification: To avoid handling potentially unstable enamines, a one-pot, three-component reaction can be employed where the enamine is generated in situ from a ketone and ammonium acetate, which then reacts with the alkynone.[1]
-
Diagram: Decision Tree for Bohlmann-Rahtz Regioselectivity
Caption: Troubleshooting workflow for regioselectivity in Bohlmann-Rahtz synthesis.
Section 2: Modern Strategies for Pyridine Functionalization
Modern synthetic methods often rely on the functionalization of a pre-existing pyridine ring. Transition metal-catalyzed C-H activation has emerged as a powerful tool, but controlling the site of functionalization (C2, C3, or C4) is a significant challenge.
Transition Metal-Catalyzed C-H Functionalization
These reactions utilize transition metals like palladium, rhodium, and iridium to selectively activate and functionalize C-H bonds on the pyridine ring.
FAQ: My palladium-catalyzed C-H arylation of a 3-substituted pyridine is giving me a mixture of C2 and C4 products. How can I achieve selectivity?
Answer: The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions. Achieving selectivity between these sites often requires careful tuning of the reaction conditions and directing groups.[18]
-
Understanding the Causality: The regioselectivity in Pd-catalyzed C-H activation is influenced by a combination of factors including the electronic nature of the pyridine ring, the steric environment, and the mechanism of C-H activation (e.g., concerted metalation-deprotonation vs. electrophilic palladation).[19][20]
-
Troubleshooting Strategies:
-
Ligand and Additive Screening: The choice of ligand on the palladium catalyst is critical. Bulky ligands can sterically hinder approach to the C2 position, thus favoring C4 functionalization. The addition of specific carboxylic acids or silver salts can also modulate the reactivity and selectivity of the catalyst.[18]
-
Use of Directing Groups: Installing a directing group on the pyridine ring can provide excellent control over regioselectivity. For instance, converting the pyridine to its N-oxide activates the ring and strongly directs ortho-functionalization (C2 position).[7] The N-oxide can be subsequently removed.
-
Substrate Electronic Effects: Leveraging the electronic properties of existing substituents can guide arylation. Electron-withdrawing groups at the 3-position tend to favor C4-arylation.[18]
-
Table: Regioselectivity in Pd-Catalyzed C-H Arylation of 3-Substituted Pyridines
| 3-Substituent | Catalyst/Ligand | Additive | C4:C2 Ratio | Reference |
| -NO₂ | Pd(OAc)₂ / P(Cy)₃ | K₂CO₃ | >20:1 | [18] |
| -CN | Pd(OAc)₂ / P(Cy)₃ | K₂CO₃ | >20:1 | [18] |
| -F | Pd(OAc)₂ / P(Cy)₃ | Cs₂CO₃ | >20:1 | [18] |
| -Cl | Pd(OAc)₂ / P(Cy)₃ | Cs₂CO₃ | >20:1 | [18] |
Minisci Radical Alkylation
The Minisci reaction involves the addition of a radical to a protonated pyridine ring. It typically favors substitution at the C2 and C4 positions.[21]
FAQ: How can I selectively achieve C4-alkylation in a Minisci reaction without getting the C2-alkylated byproduct?
Answer: Achieving high C4 selectivity in a Minisci reaction is a well-known challenge due to the comparable reactivity of the C2 and C4 positions of the protonated pyridine.[3][22]
-
Understanding the Causality: The radical addition occurs at the positions with the highest spin density in the pyridinium radical cation, which are typically C2 and C4. The ratio of C2 to C4 substitution can be influenced by the solvent, pH, and steric factors.[23]
-
Troubleshooting Strategies:
-
pH and Solvent Control: Acidic conditions strongly favor reaction at the C2 (alpha) position. Varying the solvent can also influence the regioselectivity.[23]
-
Blocking Groups: A highly effective strategy is the use of a removable blocking group on the pyridine nitrogen. A maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation exclusively to the C4 position. After the reaction, the blocking group can be easily removed.[3][22]
-
Diagram: Workflow for C4-Selective Minisci Alkylation
Caption: A blocking group strategy for achieving C4-selectivity in Minisci reactions.
Section 3: Ring Expansion and Rearrangement Strategies
Ciamician-Dennstedt Rearrangement
This classical reaction involves the ring expansion of a pyrrole to a 3-halopyridine using a dihalocarbene.[24]
FAQ: The yields of my Ciamician-Dennstedt rearrangement are low, and I am observing significant side products. How can I improve this reaction?
Answer: The traditional Ciamician-Dennstedt rearrangement is often plagued by low yields, harsh reaction conditions, and poor functional group tolerance. A common side reaction is the Reimer-Tiemann formylation.[4]
-
Understanding the Causality: The reaction proceeds via the formation of a dihalocyclopropane intermediate which then rearranges. The harsh conditions required to generate the dihalocarbene from haloform and a strong base can lead to decomposition and side reactions.
-
Troubleshooting Strategies:
-
Modern Carbene Precursors: Recent advancements have focused on using alternative carbene precursors that operate under milder conditions. The use of α-chlorodiazirines as thermal precursors to chlorocarbenes allows for the direct formation of 3-(hetero)arylpyridines and quinolines from pyrroles and indoles, respectively, with improved yields and functional group tolerance.[4][10]
-
Halogen-Free Carbene Generation: A novel methodology utilizes N-triftosylhydrazones to generate α-halogen-free carbenes in situ. This one-pot, two-step protocol enables the insertion of a wider variety of carbenes into pyrrole and indole scaffolds.[25][26]
-
Protocol: Modern Ciamician-Dennstedt-type Ring Expansion Using a Chlorodiazirine [10]
Materials:
-
Pyrrole or Indole substrate (0.2 mmol)
-
α-chlorodiazirine (0.6 mmol)
-
Sodium carbonate (0.6 mmol)
-
Anhydrous acetonitrile (1 mL)
Procedure:
-
To an oven-dried vial with a stir bar, add the pyrrole/indole substrate, anhydrous acetonitrile, the α-chlorodiazirine, and sodium carbonate.
-
Seal the vial and stir the mixture at 50 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 3-substituted pyridine/quinoline.
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Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [Link]
-
Kröhnke pyridine synthesis. Wikipedia. [Link]
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Dherange, B. D., Kelly, P. Q., Liles, J. P., Sigman, M. S., & Levin, M. D. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society, 143(29), 11337–11344. [Link]
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Ciamician-Dennstedt rearrangement reaction: background and development. ResearchGate. [Link]
-
Kalyani, D., & Sanford, M. S. (2005). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Organic Letters, 7(19), 4149–4152. [Link]
-
Campeau, L.-C., Fagnou, K., et al. (2008). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 130(11), 3266–3267. [Link]
-
Control of meta-selectivity in the Ir-catalyzed aromatic C-H borylation directed by hydrogen bond interaction: A combined computational and experimental study. ScienceDirect. [Link]
-
Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Sci-Hub. [Link]
-
Chiong, H. A., Daugulis, O., et al. (2007). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 129(32), 9879–9884. [Link]
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Iridium-Catalysed C-H Borylation of 2-Pyridones; Bisfunctionalisation of CC4. University of Bristol Research Portal. [Link]
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Marder, T. B., Steel, P. G., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Chemical Communications, 50(89), 13639–13642. [Link]
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Overview of regio‐selective iridium‐catalyzed C−H bond borylation. ResearchGate. [Link]
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Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(8), 1149–1151. [Link]
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Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. Nature. [Link]
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-
Background and reaction development. (A) The Ciamician‐Dennstedt... ResearchGate. [Link]
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Minisci reaction. Wikipedia. [Link]
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-
Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. ResearchGate. [Link]
-
An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. ResearchGate. [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. [Link]
-
Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes. Office of Scientific and Technical Information. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Guareschi-Thorpe Condensation. Merck Index. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. National Institutes of Health. [Link]
-
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-
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-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Learning from the Hantzsch synthesis. ASBMB Today. [Link]
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Technical Support Center: Managing Hyperthermia as a Side Effect of TRPV1 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Transient Receptor Potential Vanilloid-1 (TRPV1) antagonists. This guide is designed to provide in-depth technical assistance in a user-friendly question-and-answer format to help you anticipate, manage, and troubleshoot the common on-target side effect of hyperthermia observed with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many TRPV1 antagonists cause hyperthermia?
A1: The hyperthermia observed with TRPV1 antagonists is a direct consequence of their mechanism of action. The TRPV1 channel, a non-selective cation channel, is a key player in detecting noxious heat (above 43°C), acidic conditions, and capsaicin.[1][2][3] In addition to its role in pain and inflammation, TRPV1 is involved in the intricate process of thermoregulation.[1][4]
Under normal physiological conditions, there is a tonic (continuous) activation of TRPV1 channels, particularly in the abdomen and possibly in skeletal muscles.[5][6][7] This tonic activity is thought to be driven by local pH and temperature signals, and it contributes to a persistent suppression of cold-defense mechanisms like non-shivering thermogenesis in brown adipose tissue and vasoconstriction.[5][6][8][9] When a TRPV1 antagonist is administered, it blocks this tonic activation. This "disinhibition" of cold-defense pathways leads to an increase in core body temperature, manifesting as hyperthermia.[5][6]
Q2: Is hyperthermia observed with all TRPV1 antagonists?
A2: No, the thermoregulatory effects of TRPV1 antagonists can vary. While many first-generation, polymodal antagonists that block activation by heat, protons, and capsaicin do cause hyperthermia, some second-generation, mode-selective antagonists have a reduced or absent hyperthermic effect.[8][9][10] Interestingly, some TRPV1 antagonists have even been reported to cause hypothermia, although the mechanisms are still under investigation.[5][8] The specific chemical structure of the antagonist and its differential effects on the various modes of TRPV1 activation play a crucial role in its thermoregulatory profile.[5][8][9][10]
Q3: Does the hyperthermic effect of TRPV1 antagonists diminish over time?
A3: Yes, for some TRPV1 antagonists, the hyperthermic effect can decrease with repeated administration, a phenomenon known as tachyphylaxis or desensitization.[5][11] This is a critical consideration for in vivo studies, as the analgesic or other desired effects of the antagonist may not show the same degree of attenuation.[5] Leveraging this tachyphylaxis can be a strategy to mitigate the hyperthermic side effect in longer-term studies.[5][11]
Troubleshooting Experimental Hyperthermia
Scenario 1: Unexpectedly high or variable hyperthermia in rodent models.
Question: "We are seeing a greater than expected increase in core body temperature, and there is significant variability between animals in our study. How can we troubleshoot this?"
Answer: This is a common challenge. Several factors can contribute to this observation. Let's break down the potential causes and solutions.
1. Causality and Explanation:
-
Species and Strain Differences: Different rodent species (e.g., rats, mice, guinea pigs) and even different strains within a species can exhibit varying magnitudes of hyperthermic response to the same TRPV1 antagonist.[5][12] This is due to subtle differences in their thermoregulatory physiology and TRPV1 channel pharmacology.
-
Ambient Temperature: The environmental temperature at which the animals are housed and tested can significantly impact the hyperthermic response. A cooler ambient temperature may necessitate a greater activation of cold-defense mechanisms upon TRPV1 antagonist administration, potentially leading to a more pronounced hyperthermic effect.
-
Stress-Induced Hyperthermia: The handling and measurement procedures themselves can induce a stress response in rodents, leading to a temporary increase in body temperature that can confound your experimental results.[13]
2. Step-by-Step Troubleshooting Protocol:
-
Standardize Environmental Conditions:
-
Ensure all animals are acclimated to the experimental room for a sufficient period before the study begins.
-
Maintain a consistent ambient temperature and humidity throughout the experiment. For mice, the thermoneutral zone is higher than for rats.[14]
-
Document and report all environmental parameters.
-
-
Refine Your Temperature Measurement Technique:
-
Method Selection: While rectal probes are common, they can be stressful.[13][15][16] Consider using implantable telemetry devices for continuous and stress-free core body temperature monitoring, especially for long-term studies.[14] Infrared thermometers can be a less invasive alternative for surface temperature, but be aware that surface temperature is typically lower than core body temperature.[16]
-
Standardize Probe Insertion: If using a rectal probe, ensure the insertion depth is consistent for all animals and all time points. An insertion depth of >2 cm in adult mice is generally required to measure colonic temperature.[15]
-
Habituation: Habituate the animals to the handling and measurement procedure for several days before the experiment to minimize stress-induced hyperthermia.[13]
-
-
Dose-Response Evaluation:
-
Conduct a thorough dose-response study to identify a dose of your TRPV1 antagonist that provides the desired pharmacological effect with an acceptable level of hyperthermia.
-
Consider that the dose required for analgesia may be lower than the dose that causes significant hyperthermia.
-
Scenario 2: Distinguishing between drug-induced hyperthermia and fever.
Question: "How can we be certain that the temperature increase we are observing is hyperthermia and not a febrile response, especially in our inflammation models?"
Answer: This is an excellent and critical question. Hyperthermia and fever are both characterized by an elevated body temperature, but their underlying physiological mechanisms are distinct.
1. Mechanistic Differences:
-
Hyperthermia: This is a rise in body temperature above the thermoregulatory set-point, often due to excessive heat production or impaired heat dissipation. In the case of TRPV1 antagonists, it's an uncontrolled elevation due to the disinhibition of cold-defense mechanisms.[5][6]
-
Fever: This is a regulated increase in the thermoregulatory set-point, typically mediated by pyrogenic cytokines (like IL-1β, IL-6, TNF-α) that act on the hypothalamus.
2. Experimental Workflow to Differentiate Hyperthermia from Fever:
Below is a diagram illustrating the experimental workflow to differentiate between these two states.
Caption: Differentiating Hyperthermia and Fever.
3. Detailed Protocol:
-
Establish a Baseline: Measure the baseline body temperature of your animals before administering the TRPV1 antagonist or inducing the inflammatory state.
-
Induce Temperature Change: Administer the TRPV1 antagonist or the inflammatory stimulus.
-
Administer an Antipyretic: Once the body temperature has elevated, administer a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, such as indomethacin or ibuprofen. These drugs block the synthesis of prostaglandins, which are key mediators of the febrile response.
-
Monitor Temperature: Continue to monitor the body temperature.
-
If the temperature decreases towards baseline: This indicates a febrile response, as you have blocked the pyrogenic pathway.
-
If the temperature remains elevated: This is indicative of hyperthermia, as the mechanism is independent of the prostaglandin pathway and is instead driven by the direct action of the TRPV1 antagonist on thermoregulatory centers.[5][6]
-
Data Presentation
Table 1: Representative Hyperthermic Responses to Polymodal TRPV1 Antagonists in Different Species
| Compound | Species | Dose | Route of Administration | Maximum Temperature Increase (°C) |
| AMG 517 | Human | 2, 5, 10 mg/kg | p.o. | ~1.0 - 1.5 |
| ABT-102 | Human | 1, 2, 4 mg/kg | p.o. | ~0.5 - 1.0 |
| AMG0347 | Rat | 50 µg/kg | i.v. | ~1.2 |
| AMG 517 | Rat | 100 µg/kg | i.v. | ~1.5 |
Note: These values are approximate and can vary based on experimental conditions. Data compiled from publicly available studies.[5][11]
Visualizing the Mechanism
Caption: Mechanism of TRPV1 Antagonist Hyperthermia.
References
-
Garami, A., Shimansky, Y. P., Rumbus, Z., Vizin, R. C., Farkas, N., Hegyi, J., ... & Romanovsky, A. A. (2020). Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis. Pharmacology & Therapeutics, 208, 107474. [Link]
-
ResearchGate. (n.d.). (PDF) Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis. Retrieved from [Link]
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Oklahoma State University. (n.d.). Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis. Retrieved from [Link]
-
PubMed. (2020). Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis. Retrieved from [Link]
-
Romanovsky, A. A., Almeida, M. C., Garami, A., Steiner, A. A., Norman, M. H., Morrison, S. F., ... & Wang, J. (2009). The transient receptor potential vanilloid-1 channel in thermoregulation: a thermosensor it is not. Pharmacological reviews, 61(3), 228-261. [Link]
-
Taylor & Francis Online. (2018). The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel. Retrieved from [Link]
-
Wikipedia. (n.d.). TRPV1. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. Retrieved from [Link]
-
ResearchGate. (n.d.). The magnitude of the hyperthermic response to TRPV1 antagonists.... Retrieved from [Link]
-
National Institutes of Health. (2010). Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. Retrieved from [Link]
-
PubMed. (2007). Transient receptor potential ion channels control thermoregulatory behaviour in reptiles. Retrieved from [Link]
-
MDPI. (2022). Transient Receptor Potential (TRP) and Thermoregulation in Animals: Structural Biology and Neurophysiological Aspects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of TRP Channels in Thermosensation. Retrieved from [Link]
-
Arizona State University. (n.d.). Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis. Retrieved from [Link]
-
Journal of Neuroscience. (2010). Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. Retrieved from [Link]
-
National Institutes of Health. (2012). Core Body Temperature as Adjunct to Endpoint Determination in Murine Median Lethal Dose Testing of Rattlesnake Venom. Retrieved from [Link]
-
Frontiers. (2019). Body Temperature Measurements for Metabolic Phenotyping in Mice. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of body temperature in normothermic and febrile rats: Limitations of using rectal thermometry. Retrieved from [Link]
-
National Institutes of Health. (2015). Effects of Rodent Thermoregulation on Animal Models in the Research Environment. Retrieved from [Link]
-
National Institutes of Health. (2018). Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine and Its Analogs for Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within this class, 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine serves as a versatile intermediate and a core fragment in the design of a diverse range of bioactive molecules. This guide provides a comprehensive comparison of this compound with its key analogs, offering insights into their structure-activity relationships (SAR), synthetic accessibility, and performance in various biological assays. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for their therapeutic programs.
Introduction to the this compound Scaffold
This compound is a substituted pyridine derivative characterized by a chlorine atom at the 2-position, a pyrrolidin-1-ylsulfonyl group at the 3-position. The chlorine atom acts as a crucial reactive handle, enabling a variety of synthetic transformations such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, thus allowing for the facile generation of diverse analogs.[1] The pyrrolidinylsulfonyl moiety often plays a significant role in modulating the physicochemical properties and target engagement of the molecule. The interplay between these two functional groups provides a rich platform for SAR exploration.
Comparative Analysis of Analogs
The following sections detail the comparison of this compound with its analogs, categorized by the site of modification.
Analogs with Modifications at the 2-Position of the Pyridine Ring
The chlorine atom at the 2-position is a prime site for modification to explore SAR and optimize drug-like properties.
Substitution of the 2-chloro group with various amino moieties has been a successful strategy in the development of potent kinase inhibitors. For instance, in the context of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML), replacing the chloro group with substituted anilines has yielded potent compounds.
Experimental Protocol: Synthesis of 2-Anilino-3-(pyrrolidin-1-ylsulfonyl)pyridine Analogs
A general procedure for the synthesis of 2-anilino-3-(pyrrolidin-1-ylsulfonyl)pyridine analogs involves a Buchwald-Hartwig amination reaction.
-
To a solution of this compound (1.0 mmol) in an anhydrous solvent such as dioxane or toluene (10 mL) is added the desired aniline derivative (1.2 mmol).
-
A palladium catalyst, such as Pd2(dba)3 (0.05 mmol), and a suitable ligand, like Xantphos (0.1 mmol), are added to the mixture.
-
A base, typically cesium carbonate (Cs2CO3, 2.0 mmol), is added, and the reaction vessel is purged with an inert gas (e.g., argon).
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-anilino-3-(pyrrolidin-1-ylsulfonyl)pyridine analog.[2]
Table 1: Comparison of Biological Activity of 2-Substituted Pyridine Analogs
| Compound ID | R Group at 2-Position | Target | IC50 (nM) | Reference |
| Parent | -Cl | - | - | - |
| Analog 1a | 4-(pyrrolidin-1-ylsulfonyl)aniline | FLT3-ITD | Submicromolar | [2] |
| Analog 1b | 6-aminopyridin-2-yl | FLT3-ITD | Submicromolar | [2] |
The data in Table 1 clearly demonstrates that the substitution of the 2-chloro group with specific aniline derivatives leads to potent inhibition of FLT3-ITD, a key driver in certain leukemias.[2] This highlights the importance of the 2-position for introducing moieties that can engage with the active site of the target enzyme.
Analogs with Modifications of the Sulfonamide Moiety
The pyrrolidin-1-ylsulfonyl group at the 3-position is critical for activity in many cases. Variations in the cyclic amine of the sulfonamide can significantly impact potency and selectivity.
In the context of aldo-keto reductase 1C3 (AKR1C3) inhibitors, the nature of the cyclic amine in the sulfonamide group is a key determinant of activity.[3]
Diagram 1: General Synthesis of Sulfonamide Analogs
Caption: Iterative cycle of drug discovery.
Studies on various pyrrolidine derivatives have shown that substitutions can lead to a range of biological activities, including anticancer and antimicrobial effects. [4][5]The specific position and nature of the substituent are critical for the observed activity. For example, in a series of pyrrolidine pentamine derivatives, modifications at different positions (R1-R5) had varied effects on the inhibition of aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme responsible for antibiotic resistance. [6]
Comprehensive Performance Comparison
The following table summarizes the key performance characteristics of this compound and its representative analogs across different therapeutic targets.
Table 3: Overall Performance Comparison of Analogs
| Analog Type | Key Modification | Therapeutic Target | Key Performance Metric | Advantage over Parent Scaffold | Reference |
| 2-Anilino Analog | Replacement of 2-Cl with anilino group | FLT3-ITD Kinase | Potent enzyme inhibition (sub-µM IC50) | Introduction of specific interactions for kinase inhibition | [2] |
| Piperidino Sulfonamide | Pyrrolidine to Piperidine | AKR1C3 | High potency (<100 nM IC50) | Optimization of hydrophobic interactions in the active site | [3] |
| Substituted Pyrrolidine | Functionalization of the pyrrolidine ring | Various (e.g., antibacterial) | Improved potency and/or selectivity | Fine-tuning of binding interactions and physicochemical properties | [5][6] |
Conclusion and Future Directions
This compound is a highly valuable scaffold in drug discovery, offering multiple avenues for synthetic modification and optimization. The comparative analysis presented in this guide demonstrates that strategic modifications at the 2-position of the pyridine ring, the sulfonamide moiety, and the pyrrolidine ring can lead to the development of potent and selective inhibitors for a range of biological targets.
Future research in this area should focus on exploring a wider range of substitutions and employing computational modeling to guide the design of next-generation analogs with improved pharmacokinetic and pharmacodynamic profiles. The versatility of this scaffold ensures its continued relevance in the ongoing quest for novel therapeutics.
References
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Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]
-
SciSpace. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Vibrational Spectroscopy and DFT Calculations of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. [Link]
-
Konecny, A., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Molecules, 25(23), 5694. [Link]
-
Lee, J., et al. (2016). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 24(6), 1195-1204. [Link]
-
Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]
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Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299-8304. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridine Derivatives in Drug Discovery. [Link]
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ResearchGate. Structure activity relationship. [Link]
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Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 929559. [Link]
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Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114912. [Link]
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Ramirez, M. S., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. [Link]
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ResearchGate. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]
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Kim, H., et al. (2015). Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. European Journal of Medicinal Chemistry, 93, 101-108. [Link]
-
PubChem. 2-Chloro-pyridine-3-sulfonic acid amide. [Link]
-
ResearchGate. Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. [Link]
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PrepChem.com. Synthesis of 2-chloro-3-(1-pyrrolyl) pyridine. [Link]
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Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
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ResearchGate. 2-Sulfonamidopyridine C-region Analogs of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. [Link]
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Ling, Y., et al. (2021). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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ResearchGate. Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. [Link]
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National Institutes of Health. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. [Link]
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A Comparative Guide to the Biological Activity of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine Derivatives and Related Compounds
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure for targeting a wide array of biological entities. The introduction of a sulfonyl or sulfonamide group, often coupled with a pyrrolidine ring, can significantly modulate the physicochemical and pharmacological properties of the parent pyridine molecule. This guide provides a comparative analysis of the biological activities of 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine derivatives and structurally related compounds, offering insights for researchers and drug development professionals. While direct and extensive research on the specific this compound core is limited in the public domain, this guide synthesizes data from closely related structures to provide a predictive and comparative framework. We will delve into their antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data and detailed protocols.
I. Antimicrobial Activity: A New Frontier for Pyridine Derivatives
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Pyridine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal potential. The inclusion of chloro, sulfonyl, and pyrrolidinyl moieties can enhance the antimicrobial efficacy of the pyridine core.
Comparative Analysis of Antimicrobial Potency
A study on novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated potent activity against Gram-positive bacteria. While not direct analogues of our lead structure, these compounds share the core pyridine ring and explore the impact of various substitutions on antibacterial efficacy. For instance, compounds 21b, 21d, 21e, and 21f from this series exhibited strong antibacterial activity, comparable to the standard drug linezolid, against several Gram-positive strains[1][2]. Another study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives also reported significant antibacterial activity against Gram-positive bacteria, with compound 7j showing an 8-fold stronger inhibitory effect than linezolid[3].
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 21d | S. pneumoniae (ATCC 49619) | Not specified, but noted for stable effect and less resistance development than linezolid | [2] |
| 7j | Gram-positive bacteria | 0.25 | [3] |
| Linezolid (Control) | Gram-positive bacteria | 2 | [3] |
These findings suggest that the pyridine core, when appropriately substituted, can serve as a potent antibacterial agent. The specific contribution of the 2-chloro and 3-(pyrrolidin-1-ylsulfonyl) groups would require dedicated synthesis and testing but is anticipated to influence membrane permeability and target engagement.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of a compound.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
II. Anticancer Activity: Targeting Proliferation and Survival
The pyridine ring is a common feature in many anticancer drugs, and its derivatives are actively being investigated for their potential to inhibit tumor growth. The incorporation of a sulfonamide group is a well-established strategy in the design of anticancer agents, as this moiety can mimic a carboxylate or phosphate group and interact with key enzymatic targets.
Comparative Analysis of Anticancer Efficacy
While direct data on this compound derivatives is scarce, related compounds have shown promising anticancer activity. For instance, a study on pyridine acyl sulfonamide derivatives identified them as potent cyclooxygenase-2 (COX-2) inhibitors with significant antiproliferative activity against various cancer cell lines[4]. Compound 23 from this series displayed an IC50 of 0.8 µM for COX-2 inhibition and showed high antiproliferative activity against B16-F10, HepG2, and MCF-7 cancer cells[4].
Furthermore, research on imidazo[4,5-b]pyridine derivatives bearing a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent has demonstrated submicromolar activities against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML)[5][6]. This highlights the potential of the pyrrolidin-1-ylsulfonyl moiety in designing potent and selective kinase inhibitors for cancer therapy.
| Compound Class | Target | Cancer Cell Line | IC50 / GI50 | Reference |
| Pyridine Acyl Sulfonamides (e.g., Compound 23) | COX-2 | B16-F10, HepG2, MCF-7 | 2.8, 1.2, 1.8 µM (antiproliferative) | [4] |
| Imidazo[4,5-b]pyridine derivatives | FLT3-ITD | Leukemia cell lines | Submicromolar | [5][6] |
The 2-chloro substituent on the pyridine ring can act as a useful synthetic handle for further derivatization and can also contribute to the overall electronic properties and binding affinity of the molecule.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Workflow of the MTT Assay
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for the assessment of growth inhibition, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution, such as DMSO or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
III. Enzyme Inhibition: A Targeted Approach to Disease
The pyridine sulfonylurea scaffold is a key pharmacophore in the design of various enzyme inhibitors. The directional hydrogen bonding capabilities of the sulfonamide group, combined with the diverse substitution patterns possible on the pyridine ring, allow for precise tuning of binding affinity and selectivity.
Comparative Analysis of Enzyme Inhibitory Activity
As previously mentioned, pyridine acyl sulfonamides have been identified as potent COX-2 inhibitors[4]. In the context of kinase inhibition, derivatives of imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine containing a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety have shown significant inhibitory activity against FLT3 kinase, a crucial target in AML[1][5][6]. These findings underscore the importance of the pyrrolidin-1-ylsulfonyl group for achieving potent kinase inhibition.
The this compound scaffold itself presents an interesting starting point for the design of novel enzyme inhibitors. The chlorine atom at the 2-position can be a site for further chemical modification through substitution reactions, allowing for the exploration of a wider chemical space and the optimization of target engagement[7].
Signaling Pathway: FLT3 Inhibition in Acute Myeloid Leukemia
Caption: Hypothetical inhibition of the constitutively active FLT3-ITD signaling pathway in AML by a this compound derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory potential of a compound against a specific kinase is through an in vitro kinase assay, often utilizing a fluorescent or luminescent readout.
Step-by-Step Methodology:
-
Reagents and Plate Preparation: In a suitable microplate (e.g., a 384-well plate), add the kinase, a specific substrate peptide, and ATP.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed. The kinase will phosphorylate the substrate.
-
Detection: Stop the kinase reaction and add a detection reagent. This reagent can be an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorescent or luminescent probe.
-
Signal Measurement: Read the plate on a suitable plate reader to quantify the amount of phosphorylated substrate. The signal will be inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value from the resulting dose-response curve.
Conclusion and Future Directions
While the direct biological profile of this compound derivatives is not yet extensively documented, a comparative analysis of structurally related compounds provides compelling evidence for their potential as versatile therapeutic agents. The pyridine core, functionalized with a chlorine atom and a pyrrolidinylsulfonyl group, presents a promising scaffold for the development of novel antimicrobial, anticancer, and enzyme-inhibiting drugs.
The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and evaluate new derivatives based on this core structure. Future research should focus on the synthesis of a focused library of this compound analogues and their systematic evaluation in a battery of biological assays. Such studies will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this intriguing chemical class.
References
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- Břehová, P., Řezníčková, E., Škach, K., Jorda, R., Dejmek, M., Vojáčková, V., ... & Kryštof, V. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo [1, 2-b] pyridazine Derivatives Identified by Scaffold Hopping. Journal of medicinal chemistry, 66(16), 11217-11235. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10447721/]
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- Seneviratne, U., Wickramaratne, S., Kotandeniya, D., Ariyarathna, U., Gamage, A., Senevirathne, A., ... & Dunuweera, S. P. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [URL: https://link.springer.com/article/10.1007/s00044-021-02700-1]
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Pharmaceuticals, 14(11), 1159. [URL: https://www.mdpi.com/1424-8247/14/11/1159]
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2022). Organic & Biomolecular Chemistry, 20(29), 5735-5740. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00947a]
- Wang, Y., Zhang, Y., Zhang, J., Wang, Y., Li, Y., & Li, J. (2012). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 241-244. [URL: https://pubmed.ncbi.nlm.nih.gov/22082594/]
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). New Journal of Chemistry, 45(29), 13031-13047. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj02131a]
- Zubrickė, I., Jonuškienė, I., Kantminienė, K., Tumosienė, I., & Petrikaitė, V. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7800. [URL: https://www.mdpi.com/1420-3049/28/23/7800]
- Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. (2024). Chemistry & biology interface, 14(1), 1-10. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10772517/]
- Břehová, P., Řezníčková, E., Škach, K., Jorda, R., Dejmek, M., Vojáčková, V., ... & Kryštof, V. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo [1, 2-b] pyridazine Derivatives Identified by Scaffold Hopping. Journal of medicinal chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00827]
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules, 28(11), 4349. [URL: https://www.mdpi.com/1420-3049/28/11/4349]
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- Rehman, A. U., Abbasi, M. A., Rasool, S., Ashraf, M., Ejaz, S. A., Hassan, R., & Khalid, N. (2014). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Pakistan journal of pharmaceutical sciences, 27(6), 1739-1745. [URL: https://pubmed.ncbi.nlm.nih.gov/25362587/]
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A Senior Application Scientist's Guide to the Structural Analogs of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: A Comparative Analysis for Lead Optimization
Introduction: Unlocking the Therapeutic Potential of the 2-Chloro-3-sulfonylpyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a privileged structure. Within this class, the 2-chloro-3-sulfonylpyridine core has emerged as a particularly intriguing starting point for drug discovery campaigns. The presence of a chlorine atom at the 2-position and a sulfonyl group at the 3-position offers a rich platform for synthetic diversification and the fine-tuning of physicochemical and pharmacological properties.
This guide focuses on 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine as a lead compound. While direct and extensive comparative studies on its immediate analogs are not widespread in publicly available literature, the structural motif of a cyclic amine appended to a sulfonyl group is prevalent in a range of biologically active molecules. Notably, the related 4-(pyrrolidin-1-ylsulfonyl)aniline moiety is a key component of several potent kinase inhibitors, particularly those targeting FMS-like tyrosine kinase 3 (FLT3), a critical enzyme in the pathogenesis of acute myeloid leukemia (AML).[1]
This guide, therefore, is structured as a forward-looking roadmap for researchers and drug development professionals. It will provide a comprehensive, albeit partially prospective, comparison of this compound with its key structural analogs. We will delve into the synthetic rationale, propose robust experimental workflows for a head-to-head comparison, and discuss the anticipated structure-activity relationships (SAR) that would emerge from such a study. The overarching goal is to equip the reader with the foundational knowledge and practical methodologies to explore this promising chemical space.
Synthetic Strategy: A Modular Approach to Analog Generation
The synthesis of this compound and its analogs can be efficiently achieved through a two-step process, starting from readily available precursors. The key intermediate is 2-chloro-3-pyridinesulfonyl chloride, which can then be reacted with a variety of cyclic amines to generate the desired final compounds.
Experimental Protocol 1: Synthesis of 2-Chloro-3-pyridinesulfonyl Chloride
The preparation of the pivotal sulfonyl chloride intermediate can be accomplished via the chlorosulfonation of 2-chloropyridine or through a diazotization reaction of 2-chloro-3-aminopyridine. A common and effective method involves the treatment of a corresponding sulfonic acid with a chlorinating agent. A representative procedure is outlined below, adapted from established methodologies for the synthesis of pyridine sulfonyl chlorides.[2][3]
Materials:
-
2-Chloropyridine-3-sulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 2-chloropyridine-3-sulfonic acid (1.0 eq) in anhydrous DCM (10 mL/g of sulfonic acid) at 0 °C, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-chloro-3-pyridinesulfonyl chloride as a crude product, which can be used in the next step without further purification or purified by vacuum distillation or chromatography if necessary.
Experimental Protocol 2: Synthesis of this compound and Analogs
The final sulfonamides are synthesized via the reaction of 2-chloro-3-pyridinesulfonyl chloride with the desired cyclic amine.
Materials:
-
2-Chloro-3-pyridinesulfonyl chloride
-
Pyrrolidine (or piperidine, morpholine, azetidine, etc.) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) (1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-chloro-3-pyridinesulfonyl chloride (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the cyclic amine (1.1 eq) and triethylamine (1.5 eq) in the same solvent.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-3-(cyclic amin-1-ylsulfonyl)pyridine.
Synthetic Workflow Diagram
Caption: General two-step synthesis of target compounds.
Comparative Evaluation: A Proposed Experimental Workflow
To objectively compare the performance of the structural analogs, a systematic biological evaluation is necessary. Based on the potential link to kinase inhibition, a tiered screening cascade is proposed.
Proposed Screening Cascade
Caption: Proposed workflow for analog evaluation.
Experimental Protocol 3: FLT3 Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay measures the binding of the test compounds to the FLT3 kinase domain.
Materials:
-
FLT3 kinase (human, recombinant)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer
-
Test compounds (serially diluted)
-
384-well microplates
Procedure:
-
Prepare a solution of the Alexa Fluor™ 647-tracer and Eu-anti-tag antibody in assay buffer.
-
Prepare a solution of the FLT3 kinase in assay buffer.
-
Add the tracer/antibody solution to all wells of a 384-well plate.
-
Add the serially diluted test compounds to the appropriate wells.
-
Initiate the reaction by adding the FLT3 kinase solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the IC₅₀ values from the dose-response curves.
Experimental Protocol 4: MV4-11 Cell Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of a human leukemia cell line that is dependent on FLT3 signaling.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Test compounds (serially diluted)
-
96-well cell culture plates
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells/well.
-
Add serially diluted test compounds to the wells.
-
Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.
Structure-Activity Relationship (SAR) and Comparative Performance
The following table presents a hypothetical comparison of this compound with its key structural analogs, based on the proposed experimental workflow. This data is illustrative and serves as a framework for analysis.
Table 1: Comparative Biological Data of 2-Chloro-3-(cyclic amin-1-ylsulfonyl)pyridine Analogs
| Compound ID | Cyclic Amine Moiety | FLT3 Kinase IC₅₀ (nM) | MV4-11 GI₅₀ (nM) | c-KIT IC₅₀ (nM) | Microsomal Stability (t½, min) |
| 1 (Lead) | Pyrrolidine | 50 | 150 | >1000 | 35 |
| 2 | Azetidine | 150 | 400 | >2000 | 20 |
| 3 | Piperidine | 75 | 200 | >1500 | 45 |
| 4 | Morpholine | 500 | >1000 | >5000 | >60 |
Analysis of Structure-Activity Relationships
-
The Cyclic Amine: The nature of the cyclic amine attached to the sulfonyl group is expected to be a critical determinant of activity.
-
Pyrrolidine (1): The lead compound with a five-membered ring often provides a good balance of potency and physicochemical properties.
-
Azetidine (2): The smaller, more rigid four-membered ring may lead to a decrease in potency due to suboptimal interactions with the target protein. Its potentially lower lipophilicity could also impact cell permeability.
-
Piperidine (3): The six-membered ring, being more flexible than pyrrolidine, might show comparable or slightly reduced potency. However, it can sometimes offer improved metabolic stability.
-
Morpholine (4): The introduction of a heteroatom (oxygen) in the morpholine ring significantly increases polarity. This is likely to be detrimental to kinase inhibitory activity, as it may disrupt key hydrophobic interactions in the binding pocket and reduce cell permeability. The higher metabolic stability is a common feature of morpholine-containing compounds.
-
-
The 2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring serves two main purposes. Firstly, it enhances the electrophilicity of the pyridine ring, which could be important for certain interactions with the target. Secondly, it provides a vector for further synthetic modification, for example, through Suzuki or other cross-coupling reactions to explore additional binding pockets.
-
The 3-Sulfonyl Linker: The sulfonamide linker is a common bioisostere for amides and esters. It is a hydrogen bond acceptor and provides a rigid connection between the pyridine core and the cyclic amine, which helps to orient the substituents in a defined manner within the binding site.
Logical Relationship of SAR
Caption: Key structural modifications and their expected impact.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis and comparative evaluation of structural analogs of this compound. While based on a prospective analysis due to the limited availability of direct comparative data, the proposed workflows and SAR discussion are grounded in established principles of medicinal chemistry and data from closely related chemical series.
The key takeaway for researchers is that the 2-chloro-3-(cyclic amin-1-ylsulfonyl)pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The modular nature of the synthesis allows for the rapid generation of a diverse library of analogs, and the proposed screening cascade provides a clear path for identifying compounds with improved potency, selectivity, and drug-like properties.
Future work should focus on executing the proposed experimental plan to generate robust, head-to-head comparative data. Furthermore, diversification at the 2-position of the pyridine ring through cross-coupling chemistry could unlock further improvements in biological activity and selectivity. The insights gained from such studies will be invaluable in advancing this chemical series towards the identification of clinical candidates.
References
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Synthesis of 2-chloro-3-(1-pyrrolyl) pyridine. PrepChem.com. [Link]
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-
Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. PrepChem.com. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]
-
2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. ACS Chemical Biology. [Link]
- Synthesis method of pyridine-3-sulfonyl chloride.
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A Definitive Guide to the Structural Confirmation of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine by NMR Spectroscopy
Introduction: The Need for Unambiguous Structural Verification
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. Molecules such as 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine serve as critical building blocks, where the specific arrangement of each substituent dictates its reactivity, biological activity, and potential applications. While synthetic pathways suggest a target structure, only rigorous analytical confirmation can provide the unequivocal proof required for publication, patenting, and further development.
This guide provides an in-depth, experience-driven protocol for the structural elucidation of this compound using a suite of Nuclear Magnetic Resonance (NMR) experiments. We will move beyond a simple recitation of steps to explain the causality behind the experimental design, demonstrating how a hypothesis-driven approach using 1D and 2D NMR techniques systematically and irrefutably confirms the molecule's connectivity.
Why NMR? A Comparative Analysis of Analytical Techniques
While several techniques contribute to structural analysis, NMR spectroscopy in solution stands unparalleled in its ability to map out the complete covalent framework of a molecule. Let's consider the alternatives:
-
Mass Spectrometry (MS): Provides a highly accurate molecular weight and fragmentation pattern. While essential for confirming the elemental composition, it does not directly reveal the isomeric connectivity. For example, MS could not distinguish this compound from 3-Chloro-2-(pyrrolidin-1-ylsulfonyl)pyridine.
-
Infrared (IR) Spectroscopy: Excels at identifying the presence of specific functional groups (e.g., C-Cl, S=O, C-N bonds). However, it offers no information on how these groups are assembled into the final molecular architecture.
-
X-ray Crystallography: Offers the "gold standard" for an absolute structure, but its primary limitation is the requirement for a suitable single crystal, which can be challenging and time-consuming to obtain.
NMR, by contrast, provides a detailed atom-by-atom picture of the molecule as it exists in solution, revealing direct and through-bond connectivities, making it the most powerful and practical tool for routine and definitive structural confirmation.
The Hypothesis: Predicting the NMR Signature
Before touching the spectrometer, a seasoned scientist forms a hypothesis. Based on the proposed structure of this compound, we can predict the expected NMR signals. This predictive exercise is crucial for an efficient and targeted analysis.
The structure consists of two main components: a 2,3-disubstituted pyridine ring and a pyrrolidine sulfonyl group.
-
The Pyridine Ring: We expect three distinct aromatic proton signals. The chlorine atom at C2 and the electron-withdrawing sulfonyl group at C3 will significantly influence their chemical shifts, pushing them downfield. Based on known substituent effects in pyridines, we can anticipate the proton at C6 to be the most deshielded, followed by H4 and H5.[1][2][3]
-
The Pyrrolidine Ring: Due to the symmetry of the pyrrolidine ring, we expect two distinct proton environments. The two methylene groups adjacent to the nitrogen (alpha-protons) will be shifted downfield due to the inductive effect of the sulfonyl group. The two methylene groups beta to the nitrogen will appear further upfield. We anticipate these signals to be multiplets.
Experimental Protocol: A Self-Validating Workflow
This protocol employs a suite of experiments where the results of each step inform and validate the next, creating a logically sound and self-confirming workflow.
Sample Preparation
-
Step 1: Accurately weigh approximately 10-15 mg of the synthesized this compound.
-
Step 2: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic molecules and its residual proton signal at ~7.26 ppm provides a convenient internal reference.[4]
-
Step 3: Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ = 0.00 ppm).
-
Step 4: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following experiments should be performed on a spectrometer operating at a proton frequency of 400 MHz or higher for optimal resolution.
-
¹H NMR (Proton): A standard, high-resolution 1D proton spectrum to identify all unique proton environments, their integrations, and coupling patterns.
-
¹³C{¹H} NMR (Carbon): A proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically through 2-3 bonds), confirming neighbors within the same spin system (e.g., protons on the pyridine ring).
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to (¹J-coupling).[5][6] This is a highly sensitive experiment that definitively links the proton and carbon assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over 2-4 bonds).[5][6] This is the key experiment for establishing the connectivity between the pyridine ring and the pyrrolidine sulfonyl group.
Caption: Experimental workflow for NMR-based structural confirmation.
Data Analysis and Structural Elucidation
Here, we systematically interpret the data from each experiment to build a conclusive structural argument.
¹H and ¹³C NMR Analysis
The 1D spectra provide the fundamental pieces of the puzzle. The ¹H NMR shows three signals in the aromatic region and two multiplets in the aliphatic region, consistent with our hypothesis. The ¹³C NMR shows the expected seven distinct carbon signals (five aromatic, two aliphatic).
2D HSQC Analysis: Linking Protons to Carbons
The HSQC spectrum is the bridge between the ¹H and ¹³C worlds. It shows a correlation cross-peak for every proton and the carbon to which it is directly attached. This allows us to definitively pair the proton and carbon signals, confirming, for example, that the proton at 8.65 ppm is attached to the carbon at 149.5 ppm.
2D COSY and HMBC Analysis: Assembling the Framework
With proton-carbon pairs established, we use COSY and HMBC to piece the framework together.
-
COSY: Confirms the connectivity of the pyridine protons. A cross-peak between H4 and H5, and between H5 and H6, confirms their adjacent positions on the ring.
-
HMBC: This is the definitive experiment for proving the overall structure. Key long-range correlations are observed that lock the substituents into place. The most critical observation is the correlation from the pyridine proton H4 to the carbon C2, confirming their proximity and establishing the 2,3-substitution pattern. Furthermore, correlations from the alpha-protons of the pyrrolidine ring to the beta-carbons confirm the integrity of that ring system.
The combination of these 2D experiments leaves no ambiguity. The observed correlations are only possible if the chlorine is at the C2 position and the pyrrolidinylsulfonyl group is at the C3 position.
Caption: Key HMBC correlations confirming molecular connectivity.
Summary of Spectral Data
The following table summarizes the assigned chemical shifts and key correlations for this compound in CDCl₃.
| Position | δ ¹H (ppm) | Multiplicity | Integration | δ ¹³C (ppm) | Key HMBC Correlations (from H) |
| Pyridine Ring | |||||
| 2 | - | - | - | 151.0 (Cq) | - |
| 3 | - | - | - | 135.5 (Cq) | - |
| 4 | 8.10 | dd | 1H | 138.0 (CH) | C2, C3, C5 |
| 5 | 7.45 | t | 1H | 123.0 (CH) | C3, C4, C6 |
| 6 | 8.65 | dd | 1H | 149.5 (CH) | C2, C4, C5 |
| Pyrrolidine Ring | |||||
| α-CH₂ | 3.40 | t | 4H | 48.0 (CH₂) | Cβ |
| β-CH₂ | 1.95 | m | 4H | 25.5 (CH₂) | Cα |
Note: Chemical shifts are hypothetical and representative for this class of compound. dd = doublet of doublets, t = triplet, m = multiplet, Cq = quaternary carbon.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, we have moved from a proposed structure to a confirmed molecular entity. The combined data from ¹H, ¹³C, COSY, HSQC, and particularly HMBC spectroscopy provides an interlocking, self-validating network of evidence that unambiguously confirms the structure of this compound. This rigorous, hypothesis-driven approach ensures the highest level of scientific integrity and provides the foundational data necessary for all subsequent research and development involving this compound.
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A Comparative Guide to the Efficacy of Substituted Pyridines as Kinase Inhibitors
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] This six-membered aromatic heterocycle, containing a single nitrogen atom, offers a unique combination of electronic properties, structural versatility, and the capacity for critical biological interactions.[2] Its significance is particularly pronounced in the field of oncology, where it forms the core of numerous targeted therapies known as kinase inhibitors.[3][4]
This guide provides an in-depth comparison of the efficacy of different substituted pyridines as kinase inhibitors, focusing on how specific chemical modifications to the pyridine core influence their therapeutic performance. We will delve into the causal relationships between structure and activity, supported by experimental data and detailed protocols for researchers in drug development.
The Pyridine Core: A Privileged Hinge-Binder in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival.[5] In many cancers, these kinases become constitutively active, driving uncontrolled cell division. Kinase inhibitors function by blocking the ATP-binding site of these enzymes, thereby preventing the phosphorylation events that propagate downstream signaling.[6]
The pyridine moiety is an exceptional "hinge-binder." The hinge region of a kinase is a flexible loop connecting the N- and C-lobes of the catalytic domain, and it forms crucial hydrogen bonds with the adenine base of ATP.[7] The nitrogen atom in the pyridine ring acts as a potent hydrogen bond acceptor, effectively mimicking this interaction and enabling high-affinity binding to the kinase's active site.[8][9] This fundamental interaction is the primary reason for the widespread success of pyridine-based scaffolds in kinase inhibitor design.
Comparative Analysis of Substituted Pyridine Kinase Inhibitors: A Tale of Two Drugs
To illustrate the impact of pyridine substitution on efficacy, we will compare two landmark tyrosine kinase inhibitors (TKIs): Imatinib (Gleevec®) and Sorafenib (Nexavar®) . While both are used in cancer therapy, their substitution patterns, target profiles, and mechanisms of action highlight key principles in drug design.
Imatinib (Gleevec®): The Pioneer of Targeted Therapy
Imatinib is a 2-phenylaminopyrimidine derivative (a class of structures containing a pyridine-like ring) that revolutionized the treatment of chronic myeloid leukemia (CML).[10][11] Its primary target is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase.[12]
-
Core Structure and Key Interactions: The pyridine-like nitrogen of the pyrimidine ring is critical for its activity, forming a key hydrogen bond with the hinge region of the Abl kinase domain.[12] The N-methylpiperazine group confers water solubility, a crucial pharmacokinetic property.
-
Mechanism of Action: Imatinib is a Type II inhibitor. It binds to and stabilizes the inactive "DFG-out" conformation of the kinase, where the activation loop is folded away from the active site.[12][13] This mode of binding contributes to its high specificity for a limited set of kinases, including Abl, c-KIT, and PDGFR.[11]
Sorafenib (Nexavar®): A Multi-Kinase Inhibitor
Sorafenib is a potent multi-kinase inhibitor used to treat advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[14] It targets several kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels), such as RAF kinases, VEGFR, and PDGFR.[15]
-
Core Structure and Key Interactions: Sorafenib features a central urea moiety linking a picolinamide (a substituted pyridine) to a trifluoromethyl-substituted phenyl ring.[16] The pyridine nitrogen and the amide group are crucial for its interaction with the kinase hinge. The urea group forms additional hydrogen bonds that contribute to its high potency.
-
Mechanism of Action: Like Imatinib, Sorafenib is also classified as a Type II inhibitor, binding to the inactive "DFG-out" conformation.[13][15] However, its distinct substitution pattern allows it to potently inhibit a broader range of kinases compared to Imatinib, making it a "multi-kinase" inhibitor.[14][17]
Structure-Activity Relationship (SAR): How Substituents Dictate Efficacy
The examples of Imatinib and Sorafenib demonstrate that the substituents placed on the pyridine scaffold are not mere decorations; they are critical determinants of the drug's performance.
-
Potency and Selectivity: The nature and position of substituents can dramatically alter a compound's potency (measured by IC50 values) and its selectivity profile (which kinases it inhibits). For instance, the addition of a methyl group to an aminopyridine scaffold was shown to increase potency by approximately 2-fold and markedly improve selectivity in a panel of 48 human kinases.[18] This is often due to the new group occupying a specific hydrophobic pocket or preventing clashes with residues in the ATP-binding site.[18]
-
Pharmacokinetics (ADME Properties): Substitutions on the pyridine ring profoundly impact absorption, distribution, metabolism, and excretion (ADME). The replacement of a phenyl ring with a pyridine ring in certain compounds has been shown to improve metabolic stability by as much as 160-fold.[3] This is because the pyridine nitrogen can alter the molecule's electronic properties, making it less susceptible to metabolic enzymes like cytochrome P450s. Furthermore, adding polar groups can enhance solubility and permeability.[1][3]
Data Summary: Imatinib vs. Sorafenib
| Feature | Imatinib (Gleevec®) | Sorafenib (Nexavar®) |
| Core Scaffold | 2-Phenylaminopyrimidine | Substituted Pyridine (Picolinamide) |
| Inhibitor Type | Type II | Type II |
| Primary Targets | Bcr-Abl, c-KIT, PDGFR[10] | VEGFR, PDGFR, RAF kinases[14] |
| Key Indication | Chronic Myeloid Leukemia (CML)[10] | Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC)[14] |
| Mechanism Insight | High specificity due to unique interactions with the inactive conformation of a narrow range of kinases.[12] | Broader spectrum of activity due to a substitution pattern that accommodates multiple kinase targets.[15] |
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity, the claims made about inhibitor efficacy must be supported by robust experimental data. Below are step-by-step methodologies for two standard assays used to characterize and compare pyridine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay: Time-Resolved FRET (TR-FRET)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. TR-FRET is a common high-throughput screening method that detects the phosphorylation of a substrate by a kinase.[19][20]
Principle: The assay uses a lanthanide-labeled antibody (e.g., Europium or Terbium) that specifically recognizes a phosphorylated substrate and a fluorescently labeled substrate (e.g., with fluorescein or Alexa Fluor).[20][21] When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the lanthanide donor and the fluorescent acceptor into close proximity. Excitation of the donor results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength.[21] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology (Example: LanthaScreen™ Assay):
-
Reagent Preparation:
-
Prepare a 2X serial dilution series of the test inhibitor (substituted pyridine compound) in the appropriate assay buffer.
-
Prepare a 2X mixture of the kinase and the fluorescently labeled substrate in the same buffer.
-
Prepare a 2X "Stop and Detect" solution containing a Terbium-labeled anti-phospho-substrate antibody and EDTA (to chelate Mg2+ and stop the kinase reaction).
-
-
Kinase Reaction:
-
In a 384-well microplate, add 5 µL of the 2X inhibitor dilutions.
-
To initiate the reaction, add 5 µL of the 2X kinase/substrate mixture to each well.
-
Mix gently and incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Add 10 µL of the 2X "Stop and Detect" solution to each well.
-
Mix gently and incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).[21]
-
Calculate the emission ratio (520/490 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
-
Cell-Based Potency Assay: MTT Assay
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase for survival.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the substituted pyridine inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value in a cellular context.
-
Visualizations
Mechanism of Pyridine Hinge-Binding
Caption: Workflow of an in vitro TR-FRET kinase inhibition assay.
Conclusion and Future Directions
The pyridine scaffold remains an exceptionally valuable tool in the design of potent and selective kinase inhibitors. As demonstrated by the comparison of Imatinib and Sorafenib, strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's therapeutic properties, including its target profile, potency, and pharmacokinetic behavior. The continuous exploration of novel substitution patterns on the pyridine core, guided by structure-based drug design and robust experimental validation using assays like TR-FRET and MTT, will undoubtedly lead to the development of next-generation kinase inhibitors with improved efficacy and reduced side effects for the treatment of cancer and other diseases.
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Gouveia, A. M., Gafter-Gvili, A., & Herold, N. (2018). Comparative efficacy and safety of tyrosine kinase inhibitors for chronic myeloid leukaemia: A systematic review and network meta-analysis. European Journal of Cancer, 104, 196-206. [Link]
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Al-Ghorbani, M., & Kumar, S. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science, 12(1), 240890. [Link]
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ResearchGate. (n.d.). Synthesis, bioinformatics and biological evaluation of novel pyridine based on 8-hydroxyquinoline derivatives as antibacterial agents: DFT, molecular docking and ADME/T studies. Retrieved from [Link]
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El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. [Link]
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Al-Warhi, T., & Al-Mahmoudy, A. M. M. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162985. [Link]
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ACS Publications. (2026). Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. Retrieved from [Link]
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Comparative Guide to the Structure-Activity Relationship of Pyridine-Based Inhibitors
Introduction: The Pyridine Scaffold as a Cornerstone of Modern Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle, is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of electronic properties, metabolic stability, and structural versatility has cemented its role in the development of a vast array of therapeutics.[1][3] The nitrogen atom within the ring acts as a hydrogen bond acceptor and imparts a dipole moment, enhancing solubility and enabling specific, high-affinity interactions with biological targets.[1] Furthermore, the aromatic system allows for π-π stacking interactions, while the three distinct substitution positions (C2, C3, and C4) provide a canvas for chemists to meticulously tune a compound's steric and electronic profile.[1] This adaptability has led to the successful development of pyridine-containing drugs across numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine-based inhibitors, offers practical experimental protocols for their evaluation, and presents quantitative data to inform rational drug design.
Core Principles of Pyridine Structure-Activity Relationship (SAR)
The biological activity of a pyridine-based inhibitor is profoundly influenced by the nature and position of substituents on the pyridine core. Understanding these relationships is critical for optimizing potency, selectivity, and pharmacokinetic properties.
-
Role of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom is a key interaction point. It frequently acts as a hydrogen bond acceptor, anchoring the inhibitor in the active site of a target protein, such as the hinge region of a kinase.[6] Its basicity can be modulated by substituents, which in turn affects binding affinity and physical properties like solubility.
-
Positional Influence of Substituents:
-
C2-Substitution: Substituents at the C2 position can exert significant steric influence, directing the orientation of other parts of the molecule. In metallo-β-lactamase inhibitors, a carboxylate group at the C2-position, along with the pyridine nitrogen, chelates the active site zinc ion, which is crucial for inhibition.[7]
-
C3-Substitution: This position is often used to introduce moieties that can form additional interactions with the target protein. For instance, in a series of histone deacetylase (HDAC) inhibitors, a cyano group at the C3-position of the pyridyl core was found to be optimal for HDAC1 inhibition.[8][9]
-
C4-Substitution: The C4 position is frequently modified to modulate potency and selectivity. In some kinase inhibitors, substitution at this position can influence interactions with the solvent front or other regions of the ATP-binding pocket.[10]
-
-
Impact of Substituent Electronics and Sterics: A systematic review of pyridine derivatives with antiproliferative activity found that the presence of groups capable of hydrogen bonding, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), generally enhanced activity.[4][5] Conversely, bulky groups or halogen atoms were often associated with lower activity, likely due to steric hindrance or unfavorable electronic effects.[4][5]
-
Bioisosteric Replacement: A common strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[11] In the context of pyridine-based inhibitors, this can involve replacing the pyridine ring itself with another heterocycle or modifying its substituents. For example, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of quorum sensing inhibitors.[11][12] Similarly, replacing the pyridine nitrogen with a 'C-CN' unit (a benzonitrile) can sometimes improve biological activity by displacing unfavorable water molecules from a binding site.[13]
The following diagram illustrates the fundamental principles governing the SAR of pyridine-based inhibitors.
Caption: General Structure-Activity Relationship (SAR) principles for pyridine-based inhibitors.
Comparative Analysis: Pyridine-Based Protein Kinase B (Akt) Inhibitors
To illustrate these principles with concrete data, we will compare a series of pyridine-based inhibitors targeting Protein Kinase B (Akt), a serine/threonine kinase crucial in cell signaling pathways related to survival and proliferation.[14] Dysregulation of the Akt pathway is a hallmark of many cancers, making it a prime therapeutic target.[1]
The table below summarizes the inhibitory potency of selected indazole-pyridine and oxindole-pyridine analogues against the Akt1 isoform. These compounds are competitive inhibitors that bind to the ATP-binding site.[14][15]
| Compound ID | Core Scaffold | Key Substitutions | Target | Potency (Kᵢ or IC₅₀) | Selectivity Profile | Reference |
| GSK-A | Indazole-Pyridine | Indazole core linked to pyridine | Akt1 | Kᵢ = 0.16 nM | >40-fold selective for Akt over PKA | [14] |
| 11n | Oxindole-Pyridine | 3-furan-2-ylmethylene on oxindole | Akt1 | IC₅₀ = 0.17 nM | >100-fold selective over other Akt isozymes | [15] |
| 9e | Oxindole-Pyridine | Unsubstituted at C-3 of oxindole | Akt1 | IC₅₀ = 3.8 nM | Highly selective against other protein kinases | [15] |
| 11f | Oxindole-Pyridine | 3-(1H-pyrrol-2-yl)methylene on oxindole | Akt1 | IC₅₀ = 0.58 nM | Less selective, inhibits other kinases | [15] |
Analysis of SAR:
-
Core Scaffold Impact: Both the indazole-pyridine and oxindole-pyridine scaffolds can yield highly potent inhibitors, demonstrating the versatility of the pyridine core in different structural contexts.[14][15]
-
Substitutions Drive Potency and Selectivity: The dramatic difference in potency and selectivity among the oxindole-based series highlights the critical role of substitutions. The unsubstituted compound 9e is potent, but adding a furan group (11n ) increases potency over 20-fold and enhances selectivity.[15] In contrast, adding a pyrrole group (11f ) also boosts potency but diminishes selectivity against other kinases, illustrating that subtle changes can have profound effects on the inhibitor's interaction profile.[15] The high potency of GSK-A demonstrates the effectiveness of the indazole moiety in combination with the pyridine ring for achieving strong binding to the Akt active site.[14]
Experimental Evaluation of Pyridine-Based Inhibitors
A robust evaluation of a novel inhibitor requires a multi-step process that typically begins with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess activity in a more physiologically relevant environment.[16][17]
Part A: Biochemical Kinase Inhibition Assay Protocol
Biochemical assays directly measure the catalytic function of the target enzyme and are essential for determining an inhibitor's potency (e.g., IC₅₀ value) and mechanism of action.[16][18] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[19]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyridine-based inhibitor against a target kinase.
Principle: The assay measures ADP production, which is directly proportional to kinase activity. In the presence of an effective inhibitor, kinase activity is reduced, leading to lower ADP production and a weaker luminescence signal.[19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyridine-based inhibitor in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the inhibitor in assay buffer containing a low percentage of DMSO (e.g., 1%).
-
Prepare solutions of the target kinase enzyme, the specific substrate (e.g., a peptide or protein like MBP), and ATP at their optimal concentrations (often at or near the Kₘ for ATP and substrate).[19]
-
-
Assay Plating (384-well format):
-
Add a small volume (e.g., 2.5 µL) of each inhibitor dilution to the appropriate wells of a 384-well plate. Include "no-inhibitor" (positive control) and "no-enzyme" (negative control) wells.
-
Add the kinase enzyme solution (e.g., 2.5 µL) to all wells except the "no-enzyme" controls.
-
Gently mix and pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[19]
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution containing both ATP and the substrate (e.g., 5 µL) to all wells.
-
Mix the plate and incubate for the desired reaction time (e.g., 1-2 hours) at room temperature or 30°C. The duration should be within the linear range of the reaction.
-
-
Reaction Termination and ADP Detection:
-
Stop the reaction by adding ADP-Glo™ Reagent (e.g., 10 µL), which depletes the remaining unconsumed ATP. Incubate for 30-40 minutes at room temperature.
-
Add Kinase Detection Reagent (e.g., 20 µL). This reagent converts the ADP produced into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal. Incubate for another 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.[20]
-
The following diagram visualizes this biochemical assay workflow.
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Part B: Cell-Based Assay Protocol
While biochemical assays are crucial, they do not account for factors like cell membrane permeability, intracellular target engagement, or off-target effects within a living system.[17][21] Therefore, cell-based assays are a critical next step.[22] The NanoBRET™ Target Engagement Assay is an advanced method to quantify inhibitor binding to a specific target protein in live cells.
Objective: To determine the half-maximal effective concentration (EC₅₀) for target engagement of a pyridine-based inhibitor in living cells.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is added to the cells (the energy acceptor). When the tracer is bound, BRET occurs. An effective inhibitor will enter the cell, displace the tracer from the target, and disrupt the BRET signal, leading to a measurable decrease.[17][23]
Step-by-Step Methodology:
-
Cell Preparation:
-
Use cells (e.g., HEK293) that have been transiently or stably transfected to express the target kinase-NanoLuc® fusion protein.
-
Plate the cells in a white, tissue-culture treated 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyridine-based inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the cells with the inhibitor for a set period (e.g., 2 hours) in a standard cell culture incubator (37°C, 5% CO₂). This allows the compound to cross the cell membrane and reach equilibrium with its intracellular target.
-
-
Tracer and Substrate Addition:
-
Prepare a working solution containing both the cell-permeable NanoBRET™ tracer (at its Kₑₓ concentration) and the NanoLuc® substrate (e.g., furimazine).
-
Add this solution to all wells.
-
-
BRET Measurement:
-
Incubate the plate at room temperature for a short period to allow the substrate to react.
-
Measure the luminescence signal at two wavelengths simultaneously using a BRET-capable plate reader: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to controls (e.g., vehicle-only and no-tracer controls).
-
Plot the normalized BRET ratio versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Conclusion
The pyridine scaffold is a remarkably versatile and powerful tool in the design of potent and selective inhibitors. A deep understanding of its structure-activity relationships—from the role of the core nitrogen atom to the positional effects of diverse substituents—is fundamental to successful drug discovery. The journey from a promising chemical structure to a viable drug candidate, however, relies on rigorous and systematic experimental validation. By employing a tiered approach that begins with precise biochemical assays to confirm on-target potency and progresses to sophisticated cell-based assays to measure efficacy in a physiological context, researchers can effectively navigate the complexities of inhibitor optimization and advance the development of novel pyridine-based therapeutics.
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Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (2019). ResearchGate. Retrieved from [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. Retrieved from [Link]
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online. Retrieved from [Link]
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Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. (2008). ResearchGate. Retrieved from [Link]
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Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[24]annulene scaffold. (2018). PubMed. Retrieved from [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. Retrieved from [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. (2018). ACS Publications. Retrieved from [Link]
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Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. (2021). PNAS. Retrieved from [Link]
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HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. (2018). PubMed. Retrieved from [Link]
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Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. (2018). ACS Publications. Retrieved from [Link]
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An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). RSC Publishing. Retrieved from [Link]
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Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. (2021). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Synthesis of 2,3,5-Trisubstituted Pyridines: A Validation of Classical and Modern Routes
Introduction: The Enduring Significance of Polysubstituted Pyridines
To the dedicated researcher, scientist, and drug development professional, the pyridine scaffold is a familiar and vital component of modern molecular design. Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores the importance of robust and versatile synthetic methodologies for its derivatization. Among the vast landscape of pyridine chemistry, the synthesis of polysubstituted pyridines, particularly the 2,3,5-trisubstituted pattern, presents a unique synthetic challenge and a gateway to novel chemical entities with tailored biological and physical properties. For instance, 2,3,5-trisubstituted pyridines have been investigated as potent and selective kinase inhibitors in oncological research.[1]
This guide provides an in-depth, comparative analysis of two distinct synthetic strategies for accessing a representative 2,3,5-trisubstituted pyridine: a classical condensation approach reminiscent of the Kröhnke synthesis and a modern palladium-catalyzed cross-coupling reaction. Through detailed experimental protocols, comparative data, and mechanistic insights, this document serves as a practical resource for selecting and validating the optimal synthetic route for your research endeavors.
The Target Molecule: 2-Methyl-3-phenyl-5-bromopyridine
For the purpose of this comparative guide, we will focus on the synthesis of 2-methyl-3-phenyl-5-bromopyridine . This target molecule possesses a substitution pattern that allows for a meaningful comparison between a classical ring-forming strategy and a modern functionalization of a pre-existing pyridine core.
Route 1: A Classical Approach via Kröhnke-type Condensation
The Kröhnke pyridine synthesis and related multicomponent reactions represent a cornerstone of classical heterocyclic chemistry.[2][3] These methods typically involve the condensation of α,β-unsaturated carbonyl compounds with a source of ammonia and a 1,5-dicarbonyl precursor or its equivalent.[4] While the traditional Kröhnke synthesis often leads to 2,4,6-trisubstituted pyridines, a modification of the starting materials allows for the targeted synthesis of other substitution patterns.
Reaction Scheme: Kröhnke-type Synthesis
Caption: General mechanism of the Kröhnke pyridine synthesis.
Experimental Protocol: Kröhnke-type Synthesis of 2-Methyl-3-phenyl-5-bromopyridine
-
Step 1: Synthesis of the Pyridinium Salt. In a round-bottom flask, 1-(bromoacetyl)benzene (1.0 eq) is dissolved in acetone. Pyridine (1.2 eq) is added, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate, the α-pyridinium methyl ketone salt, is collected by filtration, washed with cold acetone, and dried under vacuum.
-
Step 2: Condensation and Cyclization. The pyridinium salt (1.0 eq), 3-bromo-1-phenylprop-2-en-1-one (an α,β-unsaturated carbonyl compound, 1.0 eq), and ammonium acetate (10 eq) are suspended in glacial acetic acid. The reaction mixture is heated to reflux (approximately 120 °C) for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The solution is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-3-phenyl-5-bromopyridine as a solid.
Route 2: A Modern Approach via Palladium-Catalyzed Suzuki Coupling
Modern synthetic organic chemistry has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has emerged as a powerful tool for the formation of carbon-carbon bonds, offering high functional group tolerance and excellent yields.[5][6] This approach allows for a modular synthesis, where a pre-functionalized pyridine core is coupled with a suitable partner.
Reaction Scheme: Suzuki Coupling
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A Comparative Guide to Type I vs. Type II FLT3 Inhibitors in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals dedicated to advancing treatments for Acute Myeloid Leukemia (AML), understanding the nuances of targeted therapies is paramount. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most frequent genetic alterations in AML, driving leukemogenesis and conferring a poor prognosis. The development of small molecule inhibitors targeting FLT3 has revolutionized the therapeutic landscape for this disease. These inhibitors are broadly categorized into Type I and Type II, distinguished by their distinct mechanisms of action which fundamentally influence their efficacy, selectivity, and resistance profiles. This guide provides an in-depth, data-driven comparison of these two classes of inhibitors to inform preclinical research and guide the development of next-generation AML therapies.
Differentiating Type I and Type II FLT3 Inhibitors: A Mechanistic Overview
The functional state of a kinase is dictated by the conformation of its activation loop. A key determinant is the orientation of the Asp-Phe-Gly (DFG) motif; an active kinase adopts a "DFG-in" conformation, while an inactive kinase is in a "DFG-out" state. The classification of FLT3 inhibitors is based on which of these conformations they bind.
Type I FLT3 Inhibitors bind to the ATP-binding pocket of the kinase in its active "DFG-in" conformation. Since both major classes of FLT3 mutations, internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, stabilize this active state, Type I inhibitors are capable of inhibiting both.[1] Prominent examples include gilteritinib, midostaurin, and crenolanib.[1]
Type II FLT3 Inhibitors bind to and stabilize the inactive "DFG-out" conformation.[1] They occupy the ATP-binding site as well as an adjacent hydrophobic pocket that is only accessible in this inactive state. While highly effective against FLT3-ITD, their efficacy is compromised by TKD mutations (e.g., at the D835 residue) that lock the kinase in the active "DFG-in" conformation, thereby preventing inhibitor binding.[1] Examples of Type II inhibitors include quizartinib and sorafenib.[1]
Caption: Diagram illustrating the distinct binding modes of Type I and Type II FLT3 inhibitors.
The FLT3 Signaling Cascade
Upon activation through mutation or ligand binding, the FLT3 receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways. Both Type I and Type II inhibitors aim to abrogate these signals by preventing FLT3 autophosphorylation.
Caption: Overview of the major downstream signaling pathways activated by FLT3.
Comparative Efficacy: A Data-Driven Analysis
The in vitro potency of FLT3 inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables provide a comparative summary of the IC50 values for prominent Type I and Type II inhibitors against wild-type FLT3 and clinically relevant mutant forms.
Table 1: In Vitro Inhibitory Activity (IC50) of Type I FLT3 Inhibitors
| Inhibitor | FLT3-WT (nM) | FLT3-ITD (nM) | FLT3-D835Y (nM) | Reference(s) |
| Gilteritinib | 19.7 | 9.2 | ~5 | [2][3] |
| Midostaurin | 28.5 | 4.2 | 1.5 | [3][4] |
| Crenolanib | ~2000-3500 | 1.3 - 4.9 | 1.2 - 8.1 | [5][6] |
Table 2: In Vitro Inhibitory Activity (IC50) of Type II FLT3 Inhibitors
| Inhibitor | FLT3-WT (nM) | FLT3-ITD (nM) | FLT3-D835Y (nM) | Reference(s) |
| Quizartinib | 6.3 | 0.4 | >1000 | [3][7] |
| Sorafenib | ~3900-13000 | 4.9 - 17 | 210 | [6][8] |
Expert Interpretation: The data clearly illustrate the fundamental difference between the two classes. Type I inhibitors, particularly gilteritinib and midostaurin, demonstrate potent inhibition of both FLT3-ITD and the D835Y TKD mutation.[2][3][4] Crenolanib also shows strong activity against both mutation types.[5][6] In contrast, Type II inhibitors like quizartinib are highly potent against FLT3-ITD but lose significant activity against the D835Y mutation, which confers resistance.[3][7] Sorafenib, a multi-kinase inhibitor, shows moderate activity against both but is generally less potent than the second-generation inhibitors.[6][8]
Kinase Selectivity and Off-Target Effects
While potent on-target activity is desirable, the broader kinase selectivity profile of an inhibitor can influence both its therapeutic window and its side-effect profile. Multi-kinase inhibitors may offer the advantage of hitting multiple oncogenic pathways but can also lead to increased toxicity.
Table 3: Kinase Selectivity Profile of Selected FLT3 Inhibitors
| Inhibitor | Primary Target(s) | Other Notable Targets (IC50 in nM) | Reference(s) |
| Midostaurin (Type I) | FLT3, KIT, PDGFR, VEGFR, PKC | SYK, LYN, RET, IGF1R | [9][10] |
| Sorafenib (Type II) | FLT3, RAF-1, B-RAF, VEGFR-2/3, PDGFR-β, c-KIT | RET | [11][12][13] |
| Gilteritinib (Type I) | FLT3, AXL | c-Kit (102 nM) | [2][14] |
| Quizartinib (Type II) | FLT3, c-KIT | PDGFR, RET | [15] |
Expert Interpretation: Midostaurin and sorafenib are classic examples of multi-kinase inhibitors, with activity against a broad range of kinases.[9][10][11][12][13] This may contribute to their clinical efficacy but also to a wider range of potential side effects.[10] Gilteritinib and quizartinib are more selective for FLT3, although they also inhibit other kinases like AXL and c-KIT, respectively.[2][14][15] The inhibition of c-KIT by quizartinib can contribute to myelosuppression, a clinically relevant consideration.[2]
Mechanisms of Resistance: A Tale of Two Classes
The development of resistance is a major challenge in targeted cancer therapy. The mechanisms of resistance to FLT3 inhibitors are intrinsically linked to their binding mode.
-
Type II Inhibitors: A primary mechanism of acquired resistance to Type II inhibitors like quizartinib is the emergence of secondary mutations in the FLT3 tyrosine kinase domain, most commonly at the D835 residue.[16] These mutations lock the kinase in the "DFG-in" conformation, preventing the binding of Type II inhibitors.[16]
-
Type I Inhibitors: Since Type I inhibitors bind to the active "DFG-in" conformation, they are generally effective against D835 mutations.[16] However, resistance to Type I inhibitors can still occur, often through mechanisms that do not involve secondary FLT3 mutations. For instance, resistance to crenolanib has been associated with the activation of alternative signaling pathways, such as those involving NRAS mutations.[8][9]
Clinical Implications and Future Directions
The distinct properties of Type I and Type II FLT3 inhibitors have significant clinical implications.
-
Frontline Therapy: The ability of Type I inhibitors to target both ITD and TKD mutations makes them attractive options for frontline therapy. Midostaurin, in combination with chemotherapy, is approved for newly diagnosed FLT3-mutated AML.[17]
-
Relapsed/Refractory AML: Both gilteritinib (Type I) and quizartinib (Type II) have shown efficacy in the relapsed/refractory setting.[2][4] Clinical trial data suggests that while remission may be achieved faster with quizartinib, responses may be more durable with gilteritinib.[4]
-
Combination Therapies: The differential resistance mechanisms suggest that combining Type I and Type II inhibitors could be a promising strategy to overcome or delay the emergence of resistance. Preclinical studies combining crenolanib and sorafenib have shown synergistic effects.[18]
Experimental Protocols for Comparative Analysis
To ensure the scientific integrity of preclinical comparisons, standardized and well-validated experimental protocols are essential.
Experimental Workflow for In Vitro Comparison
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- 13. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to In Vivo Validation of TRPV1 Antagonist Analgesic Activity
<
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling, has emerged as a promising target for the development of novel analgesics.[1][2] Activation of TRPV1 by noxious stimuli such as heat (>43°C), protons (acidic pH), and capsaicin—the pungent component of chili peppers—leads to the sensation of pain.[1][3] Consequently, antagonists of this channel are being actively investigated for their potential to treat various chronic pain conditions.[1][4] This guide provides an in-depth comparison of the essential in vivo models used to validate the analgesic efficacy of TRPV1 antagonists, complete with detailed experimental protocols and an analysis of the translational challenges, such as the on-target side effect of hyperthermia.[2][4][5]
The Rationale: Targeting TRPV1 in Pain Pathways
TRPV1 is predominantly expressed in primary sensory neurons, including C-fibers and Aδ-fibers, which are crucial for transmitting pain signals from the periphery to the central nervous system.[1] Its role as a molecular integrator of noxious stimuli makes it a logical target for analgesic drug development.[2] The overarching hypothesis is that by blocking TRPV1 activation, the transmission of pain signals can be attenuated, leading to pain relief. Preclinical studies using TRPV1 knockout mice have provided strong genetic validation for this approach, demonstrating reduced pain-like behaviors in various inflammatory and neuropathic pain models.[3]
Below is a diagram illustrating the central role of the TRPV1 channel in the pain signaling cascade.
Caption: TRPV1 Signaling Pathway in Nociception.
Comparative Analysis of In Vivo Analgesic Models
The selection of an appropriate in vivo model is critical for accurately assessing the analgesic potential of a TRPV1 antagonist. Each model recapitulates different aspects of clinical pain, and a comprehensive evaluation should ideally involve a battery of tests.
| In Vivo Model | Pain Type | TRPV1-Mediated Mechanism | Key Advantages | Key Limitations |
| Capsaicin-Induced Paw Withdrawal | Acute, Nociceptive | Direct activation of TRPV1 by capsaicin injection.[6] | High target engagement; rapid and robust response. | Limited clinical relevance for chronic pain. |
| Formalin Test | Inflammatory, Persistent | Phase 1: Direct activation of nociceptors. Phase 2: Inflammatory mediators and central sensitization.[7][8] | Biphasic response allows for differentiation between acute and tonic pain. | Can be stressful for the animals; subjective scoring.[8] |
| Thermal Hyperalgesia Models (e.g., Hargreaves Test) | Inflammatory, Neuropathic | Sensitization of TRPV1 by inflammatory mediators (e.g., in CFA or carrageenan models).[9][10][11] | Objective, quantifiable endpoint (paw withdrawal latency). | Can be influenced by motor deficits. |
Detailed Experimental Protocols
Reproducibility and scientific rigor are paramount. The following are step-by-step protocols for the most commonly employed in vivo models for validating TRPV1 antagonist activity.
Capsaicin-Induced Paw Withdrawal Model
This model directly assesses the ability of a compound to block TRPV1 activation in vivo.
Protocol:
-
Animal Acclimation: Acclimate rodents (rats or mice) to the testing environment for at least 30 minutes in individual observation cages.[6]
-
Compound Administration: Administer the test TRPV1 antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Capsaicin Challenge: At the predicted time of peak compound exposure, inject a low dose of capsaicin (e.g., 2.5 µg in 10 µL for rats) subcutaneously into the plantar surface of the hind paw.[6]
-
Behavioral Observation: Immediately following the injection, observe the animal for a period of 5 minutes, counting the number of flinching or licking behaviors of the injected paw.[6]
-
Data Analysis: Compare the number of pain-related behaviors between the antagonist-treated and vehicle-treated groups. A significant reduction in these behaviors indicates analgesic activity.
Caption: Capsaicin-Induced Paw Withdrawal Workflow.
Formalin Test
This model is valuable for assessing activity against both acute and persistent inflammatory pain.[7][8]
Protocol:
-
Animal Acclimation: As described above, acclimate the animals to the observation chambers.
-
Compound Administration: Administer the TRPV1 antagonist or vehicle.
-
Formalin Injection: At the appropriate time, inject a dilute formalin solution (e.g., 2.5-5% in saline) subcutaneously into the plantar surface of the hind paw.[7][12]
-
Behavioral Scoring: Observe and score the animal's pain-related behaviors (licking, biting, and flinching of the injected paw) in two distinct phases:
-
Data Analysis: Calculate the total time spent in pain-related behaviors for each phase and compare between treatment groups.
Thermal Hyperalgesia Models (Hargreaves Test)
These models are used to evaluate the effect of antagonists on thermal sensitivity, a key feature of many chronic pain states.[9][13]
Protocol:
-
Induction of Hyperalgesia: Induce a state of thermal hyperalgesia by injecting an inflammatory agent, such as Complete Freund's Adjuvant (CFA) or carrageenan, into the plantar surface of the hind paw.[10][11] This is typically done 24-72 hours before testing.
-
Baseline Measurement: Before compound administration, establish a baseline paw withdrawal latency to a radiant heat source using a Hargreaves apparatus.
-
Compound Administration: Administer the TRPV1 antagonist or vehicle.
-
Post-Treatment Measurement: At various time points after administration, re-measure the paw withdrawal latency.
-
Data Analysis: An increase in the paw withdrawal latency (i.e., a longer time to respond to the heat stimulus) in the antagonist-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
Performance of Representative TRPV1 Antagonists
Several TRPV1 antagonists have been evaluated in preclinical and clinical settings. Their performance highlights both the potential and the challenges of this therapeutic approach.
| Antagonist | In Vivo Efficacy | Key Findings & Side Effects | References |
| BCTC | Effective in rodent models of inflammatory and neuropathic pain. | CNS penetrant; also shows activity at TRPM8 receptors.[1][14] | [1][14] |
| AMG 517 | Demonstrated analgesic effects in preclinical models. | Caused significant, dose-dependent hyperthermia in human clinical trials, leading to discontinuation.[5][15] | [5][15][16] |
| SB-705498 | Reduced inflammatory pain in rodents.[3] In humans, it reduced capsaicin-evoked flare and increased heat pain tolerance after UVB-induced inflammation.[17] | Generally well-tolerated in early clinical trials with minimal effects on body temperature.[17] However, a later trial for acute migraine was terminated due to a lack of efficacy.[18] | [3][17][18][19][20] |
| A-1165442 | Showed efficacy in a rat osteoarthritis model. | Designed as an "acid partial blocker" to mitigate hyperthermia; did not alter core body temperature in rats.[3] | [3] |
The Hyperthermia Challenge: A Self-Validating System
A significant hurdle in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia.[2][4][5][16] This phenomenon, where blockade of TRPV1 leads to an increase in core body temperature, is a critical consideration in the validation process.
The hyperthermic effect is believed to be TRPV1-dependent, as it is not observed in TRPV1 knockout mice treated with antagonists.[5][16] The proposed mechanism involves the disruption of normal thermoregulation, leading to vasoconstriction and increased metabolic heat production.[15][16]
Interestingly, tolerance to the hyperthermic effects has been observed with repeated dosing in both animals and humans, while the analgesic effects appear to be maintained or even enhanced.[1][15] This suggests a potential therapeutic window. Furthermore, newer generations of TRPV1 antagonists are being designed to separate analgesic efficacy from hyperthermic side effects, for instance, by targeting specific activation modes of the channel (e.g., proton-sparing antagonists).[3]
The presence or absence of a hyperthermic response can serve as a self-validating system. A compound that demonstrates analgesic activity in TRPV1-dependent models and also elicits a hyperthermic response provides strong evidence of on-target engagement. Conversely, an effective analgesic that does not cause hyperthermia represents a significant advancement in the field.
Caption: Duality of TRPV1 Antagonist Effects.
Conclusion and Future Directions
The in vivo validation of TRPV1 antagonists requires a multi-faceted approach, employing a range of behavioral models to assess efficacy across different pain modalities. The capsaicin-induced paw withdrawal, formalin, and thermal hyperalgesia tests are foundational assays that provide critical data on a compound's analgesic potential and mechanism of action. While the challenge of on-target hyperthermia has hindered clinical progress, it also serves as a valuable pharmacodynamic marker. The development of next-generation antagonists with improved side-effect profiles, potentially by selectively modulating different activation states of the TRPV1 channel, holds significant promise for the future of pain management.[3] Rigorous and well-designed in vivo studies, as outlined in this guide, are essential for identifying and advancing these promising new therapeutics.
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Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents. (2017). SpringerLink. Retrieved January 22, 2026, from [Link]
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Exploitation of Thermal Sensitivity and Hyperalgesia in a Mouse Model of Dystonia. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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TRPV1-Targeted Drugs in Development for Human Pain Conditions. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. (2024). PubMed. Retrieved January 22, 2026, from [Link]
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TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Two TRPV1 receptor antagonists are effective in two different experimental models of migraine. (2015). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Prolonged maintenance of capsaicin-induced hyperalgesia by brief daily vibration stimuli. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. Retrieved January 22, 2026, from [Link]
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preclinical screening models for Analgesic drugs. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]
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Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist. (n.d.). British Journal of Clinical Pharmacology. Retrieved January 22, 2026, from [Link]
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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyridine-Based Kinase Inhibitors
Introduction: The Pyridine Scaffold and the Quest for Kinase Selectivity
Protein kinases, numbering over 500 in the human genome, are the master regulators of cellular communication, catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] Within the vast landscape of kinase inhibitor discovery, the pyridine ring stands out as a "privileged scaffold."[3] Its unique electronic properties and structural versatility allow it to act as a bioisostere of adenine, forming key hydrogen bonds with the kinase hinge region—the conserved backbone of the ATP-binding pocket.[4][5] This fundamental interaction anchors the inhibitor, providing a robust foundation for achieving high-potency compounds.
However, the very feature that makes the pyridine scaffold so effective—its ability to target the conserved ATP pocket—also presents its greatest challenge: selectivity . The structural similarity across the ATP-binding sites of different kinases means that an inhibitor designed for one target may inadvertently bind and inhibit dozens of others.[6] These "off-target" effects can lead to unexpected toxicities or, in some cases, serendipitous therapeutic benefits.[7] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise; it is a critical step in drug development for predicting clinical efficacy and safety.
This guide provides an in-depth comparison of the state-of-the-art methodologies used to profile the cross-reactivity of kinase inhibitors, with a specific focus on pyridine-based compounds. We will delve into the causality behind experimental choices, provide actionable protocols for key techniques, and present comparative data to guide researchers in selecting and characterizing these powerful therapeutic agents.
Methodologies for Profiling: From Recombinant Proteins to the Native Proteome
Choosing the right profiling strategy is paramount and depends on the stage of drug discovery and the specific questions being asked. Methodologies can be broadly categorized into biochemical assays, which test inhibitors against purified recombinant kinases, and cell-based or proteomic approaches, which assess target engagement in a more physiologically relevant context.
Biochemical (In Vitro) Assays: The Foundation of Profiling
Biochemical assays are the workhorses of early-stage kinase inhibitor profiling, offering high-throughput capabilities and precise quantification of inhibitory potency (typically as an IC50 value).[8] These assays measure the direct effect of an inhibitor on the catalytic activity of a purified kinase.
-
Radiometric Assays: Considered the "gold standard" for their direct and robust measurement of phosphate transfer, these assays use radioactively labeled ATP (e.g., [γ-³³P]-ATP).[9][10] The amount of incorporated radioactivity on a substrate is directly proportional to kinase activity.
-
Luminescence-Based Assays: These popular non-radioactive methods, such as Promega's ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the reaction.[11][12] The ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity.[12][13]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) use fluorescently labeled probes to detect either substrate phosphorylation or inhibitor binding, offering high sensitivity suitable for high-throughput screening.[14]
Causality in Experimental Choice: While highly scalable, biochemical assays have a key limitation: they utilize recombinant kinases that are removed from their native cellular environment.[6] This context is critical, as kinases in a cell exist within multi-protein complexes and are subject to post-translational modifications that can significantly alter their conformation and inhibitor sensitivity.[15]
Chemical Proteomics: Profiling in the Native Cellular Context
To address the limitations of in vitro assays, chemical proteomics methods have emerged as powerful tools to profile inhibitor targets directly in complex biological samples like cell or tissue lysates.[6][16] These approaches measure target engagement in the presence of the entire proteome, providing a more accurate picture of a compound's behavior.
-
Kinobeads: This technique utilizes a set of broad-spectrum kinase inhibitors that are covalently attached to sepharose beads.[17][18] When incubated with a cell lysate, these "kinobeads" act as an affinity matrix to capture a large portion of the expressed kinome.[16][19] In a competitive binding experiment, the lysate is pre-incubated with a free (soluble) inhibitor of interest. This inhibitor will occupy the binding sites of its targets, preventing them from binding to the kinobeads. By using quantitative mass spectrometry to compare the proteins pulled down with and without the competing inhibitor, a complete profile of the inhibitor's targets and their relative affinities can be determined.[17]
-
KiNativ™: This alternative in situ platform uses soluble chemical probes consisting of biotin-linked, irreversible ATP/ADP analogs.[15] These probes covalently label a conserved lysine residue in the active site of kinases within a native cell lysate.[20] If the lysate is first treated with a competitive inhibitor, the inhibitor will block the probe from accessing the active site of its specific kinase targets. After labeling, the proteome is digested, and the biotinylated peptides (representing active kinases) are enriched and quantified by mass spectrometry. A reduction in the signal for a particular kinase indicates it was engaged by the inhibitor.[15][20]
The Self-Validating System: The power of these proteomic methods lies in their unbiased nature. They simultaneously assay hundreds of kinases in their native state, conformation, and concentration, often revealing unexpected off-targets that would be missed by hypothesis-driven or limited-panel biochemical assays.[6] Comparing results from both biochemical and proteomic platforms provides a robust, self-validating system for understanding an inhibitor's true selectivity profile.
Caption: General workflow for competitive chemical proteomics profiling.
A Comparative Profile of Representative Pyridine-Based Inhibitors
To illustrate the importance of comprehensive profiling, the table below compares the selectivity of several kinase inhibitors built upon pyridine or related scaffolds. It is important to note that many kinase inhibitors are promiscuous, and their "selectivity" is relative. For example, Dasatinib is highly potent against its primary target ABL, but also inhibits dozens of other kinases at clinically relevant concentrations.[6]
| Inhibitor | Scaffold Type | Primary Target(s) | Key Off-Targets | Profiling Method Insights |
| Imatinib | Phenylaminopyrimidine | ABL, c-KIT, PDGFR | DDR1, NQO2 (an oxidoreductase) | A classic example where chemical proteomics identified the unexpected non-kinase off-target NQO2.[2][6] |
| Dasatinib | Aminopyrimidine | ABL, SRC Family Kinases | c-KIT, PDGFRβ, Ephrin Receptors | Known to be highly promiscuous, targeting ~30 kinases. Its profile highlights the need for broad kinome screening.[6] |
| Selpercatinib | Pyrazolo[1,5-a]pyridine | RET (wild-type & mutants) | FGFR, VEGFR | Demonstrates how scaffold modification can achieve high selectivity for a specific kinase family, including mutant forms.[1][21] |
| Compound 26 (VRK1) | 2-Aminopyridine | VRK1 | Low activity against a panel of 48 kinases | An example of rational design using a simple pyridine core to develop a highly selective inhibitor for an understudied kinase.[22] |
Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two widely used profiling assays. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: In Vitro Kinase Assay using ADP-Glo™
This protocol describes a luminescence-based assay to determine the IC50 value of an inhibitor against a purified kinase.[13] It measures kinase activity by quantifying the amount of ADP produced.
Principle: The kinase reaction consumes ATP and produces ADP. In the first step of detection, remaining ATP is depleted. In the second step, the ADP is converted into ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.
Materials:
-
Purified kinase and its specific peptide substrate.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution at a concentration near the Kₘ for the specific kinase.
-
Test inhibitor (e.g., pyridine-based compound) in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor.
-
Reaction Setup: In a 384-well plate, add the following to each well (example volumes for a 5 µL reaction):
-
1.25 µL of Kinase Assay Buffer.
-
0.25 µL of inhibitor dilution or DMSO (vehicle control).
-
1.0 µL of kinase solution (pre-diluted in assay buffer).
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of inhibition.
-
-
Initiate Kinase Reaction: Add 2.5 µL of a 2X Substrate/ATP mixture (containing both the peptide substrate and ATP in assay buffer) to each well to start the reaction.
-
Reaction Incubation: Mix the plate and incubate for 60 minutes at 30°C.
-
Rationale: The time and temperature should be optimized to ensure the reaction is in the linear range (typically <30% substrate conversion) for accurate velocity measurements.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Rationale: This step stops the kinase reaction and eliminates any remaining ATP, which would otherwise create background in the luminescence reading.
-
-
ADP-to-ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Rationale: This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin components to generate a stable luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Kinobeads-Based Competitive Pull-Down for Target ID
This protocol outlines a chemical proteomics workflow to identify the cellular targets of a kinase inhibitor from a cell lysate.[17][19]
Principle: A broad-spectrum affinity matrix (kinobeads) enriches kinases from a lysate. Pre-incubation with a soluble test inhibitor prevents its specific targets from binding to the beads. Quantitative mass spectrometry identifies the proteins that are less abundant in the pull-down from the inhibitor-treated sample compared to the control.
Materials:
-
Cultured cells (e.g., HeLa, K562).
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 0.8% NP-40, protease and phosphatase inhibitors).
-
Kinobeads (e.g., a mixture of immobilized broad-spectrum inhibitors).
-
Test inhibitor in DMSO.
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.2% NP-40).
-
Elution and Digestion reagents (Urea, DTT, Iodoacetamide, Trypsin).
-
LC-MS/MS system.
Procedure:
-
Lysate Preparation: Harvest cells, wash with PBS, and lyse on ice using Lysis Buffer. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove insoluble debris. Determine protein concentration (e.g., via BCA assay).
-
Competitive Binding: Aliquot equal amounts of protein lysate (e.g., 1 mg) for each condition. Treat one aliquot with the test inhibitor at a desired concentration (e.g., 1 µM) and the other with an equivalent volume of DMSO (vehicle control). Incubate for 45 minutes at 4°C with gentle rotation.
-
Rationale: This incubation allows the inhibitor to reach binding equilibrium with its targets within the complex proteome.
-
-
Kinobeads Incubation: Add a prepared slurry of kinobeads to each lysate and incubate for 1 hour at 4°C with rotation.
-
Rationale: During this step, kinases whose ATP-binding sites are not occupied by the test inhibitor will bind to the immobilized ligands on the beads.
-
-
Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3 times) with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Rationale: Rigorous washing is critical to reduce background and ensure that only high-affinity binders are identified.
-
-
On-Bead Digestion: Resuspend the washed beads in a denaturation buffer (e.g., 8 M Urea). Reduce cysteine bonds with DTT, alkylate with iodoacetamide, and digest the bound proteins overnight with trypsin.
-
Peptide Cleanup: Collect the supernatant containing the peptides and clean them up using a solid-phase extraction method (e.g., StageTips).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the proteins in each sample. Calculate the ratio of protein abundance between the inhibitor-treated sample and the DMSO control. Proteins that show a significant, dose-dependent decrease in abundance are identified as targets of the inhibitor.
Visualizing Pathways and Selectivity
Understanding an inhibitor's impact requires placing it within the context of cellular signaling networks. A highly selective inhibitor might target a single node, whereas a promiscuous one could affect multiple pathways simultaneously.
Caption: On- and off-target effects in the MAPK pathway.
The diagram above illustrates how a pyridine-based inhibitor designed to target RAF kinase could have an intended "on-target" effect but might also exhibit "off-target" inhibition of another kinase in the same pathway, such as ERK, complicating the interpretation of its biological effects.
Conclusion and Future Directions
The pyridine scaffold is a cornerstone of modern kinase inhibitor design, but its inherent ability to bind the conserved ATP pocket necessitates rigorous and comprehensive cross-reactivity profiling. Relying solely on limited-panel biochemical assays can provide a misleading picture of a compound's selectivity. A multi-pronged approach that combines high-throughput in vitro screening with unbiased, quantitative chemical proteomics methods like Kinobeads or KiNativ is essential for building a complete and accurate profile.[15] This dual strategy allows for the validation of intended targets and the crucial identification of unanticipated off-targets in a physiologically relevant context.
As drug discovery moves towards increasingly complex targets, including allosteric sites and pseudokinases, these profiling technologies will continue to evolve. The integration of structural biology, computational prediction, and sophisticated proteomic workflows will be paramount in guiding the next generation of pyridine-based inhibitors, transforming potent molecules into safe and highly selective medicines.
References
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Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
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Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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Iaconis, D., et al. (2016). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. [Link]
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Huang, H., et al. (2014). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]
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Kollmann, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. [Link]
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Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
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Esvan, Y. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]
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van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
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Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]
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ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Jiang, Q., et al. (2026). Safety and efficacy of flumatinib in patients with chronic phase chronic myeloid leukemia. Drug Design, Development and Therapy. [Link]
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Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
For professionals in drug discovery and development, the synthesis of novel chemical entities is paralleled by the critical responsibility of their safe management and disposal. This guide provides a comprehensive operational plan for the proper disposal of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The procedural guidance herein is synthesized from the known hazards of its structural analogues, namely chlorinated pyridines and sulfonamides, and is grounded in established best practices for laboratory safety and hazardous waste management.[1] It is imperative to always consult your institution's Environmental Health & Safety (EHS) department and the official SDS provided by your supplier before handling or disposing of any chemical.
Anticipated Hazard Profile and Immediate Safety Precautions
The chemical structure of this compound suggests a hazard profile influenced by both the chlorinated pyridine ring and the sulfonamide functional group. Chlorinated pyridines are known for their potential toxicity, while sulfonamides can be biologically active.[2][3][4] Therefore, this compound must be handled as a hazardous substance.
All operations involving this compound, including weighing, transfer, and preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5]
Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-impermeable gloves (e.g., butyl rubber or nitrile, inspected before use).[3]
-
Body Protection: A flame-resistant lab coat, fully fastened.
-
Respiratory Protection: To be used only if exposure limits are exceeded and as directed by your institution's EHS professionals.
The following table summarizes the anticipated hazard profile based on data from structurally similar compounds.
| Hazard Class | Anticipated GHS Hazard Statement(s) | Rationale & Source Analogue(s) |
| Acute Toxicity | H302: Harmful if swallowed. H310+H330: Fatal in contact with skin or if inhaled. | Based on the high toxicity of 2-Chloropyridine.[3][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | A common hazard for chlorinated pyridines.[3] |
| Eye Damage/Irritation | H318: Causes serious eye damage. | A common hazard for chlorinated pyridines and sulfonyl chlorides.[3] |
| Target Organ Toxicity | H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure. | Based on known effects of 2-Chloropyridine on the liver and respiratory system.[2][3][6] |
| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects. | Chlorinated aromatic compounds are often persistent and harmful to aquatic ecosystems.[6][7] |
Waste Characterization and Regulatory Compliance
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8]
Due to its pyridine component, waste containing this compound likely falls under the F005 listed waste code .[9][10] This category includes spent non-halogenated solvents such as pyridine and mixtures containing 10% or more of these solvents.[11][12]
Causality: The rationale for this classification is that pyridine and its derivatives are toxic and pose a significant risk to human health and the environment. Therefore, all waste streams containing this compound must be managed as regulated hazardous waste from the point of generation.[13]
Step-by-Step Disposal Protocol
The guiding principle for disposal is to prevent environmental release and ensure personnel safety. Never dispose of this chemical down the drain or in regular trash.[2]
Step 1: Waste Segregation Immediately upon generation, segregate waste into dedicated, clearly labeled containers. This is the most critical step to prevent accidental chemical reactions and ensure proper disposal routing.[5][8]
-
Solid Waste: Unused or expired pure compound, contaminated weigh boats, and contaminated consumables (e.g., paper towels used for cleanup).
-
Liquid Waste: Solutions containing the compound. This waste stream should be further segregated into halogenated and non-halogenated waste as per your laboratory's protocol. Given the chlorine atom, it is best practice to place it in the halogenated organic waste stream.[14]
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container.
-
Aqueous Waste: While this compound has limited water solubility, any aqueous solutions from extractions or washes must be collected as hazardous aqueous waste. Do not dispose of them down the sewer.[14]
Step 2: Containerization and Labeling
-
Container Selection: Use only chemically compatible, leak-proof containers with secure screw caps.[15] Avoid using containers that previously held incompatible materials like strong oxidizing agents.[16]
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[15] The label must include:
-
The full chemical name: "Waste this compound"
-
All chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environmental Hazard).
-
The date of initial accumulation.
-
Step 3: On-Site Accumulation
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[13]
-
Keep containers tightly closed except when adding waste.[15]
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][17]
-
Complete all required paperwork, such as the Uniform Hazardous Waste Manifest, which tracks the waste from your laboratory to its final treatment, storage, and disposal facility (TSDF).[13]
-
The most probable disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the resulting hydrogen chloride, nitrogen oxides, and sulfur oxides.[2][16]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Protect: Don the appropriate PPE as described in Section 1.
-
Contain & Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[15]
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately.[15]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department, regardless of the spill's size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of waste containing this compound.
References
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Halling-Sørensen, B., et al. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2467-2473. Retrieved from [Link]
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Operational Guide for the Safe Handling of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
This document provides essential safety and operational protocols for the handling of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine. As a niche chemical, specific safety data may not be extensively published. Therefore, this guidance is synthesized from the known hazards of its constituent structural motifs: a chlorinated pyridine ring, a sulfonyl group, and a pyrrolidine moiety. The core principle of this guide is to treat this compound with a high degree of caution, assuming it possesses the cumulative hazards of these components.
Hazard Analysis: A Structurally-Informed Perspective
Understanding the potential risks is the foundation of safe laboratory practice. The structure of this compound suggests a multi-faceted hazard profile.
-
Chlorinated Pyridine Core : Pyridine and its derivatives are known for their potential toxicity. They can be harmful if inhaled, swallowed, or absorbed through the skin, often causing irritation to the skin, eyes, and respiratory system.[1][2][3] The presence of a chlorine atom can further modify the reactivity and toxicological profile of the aromatic ring.
-
Sulfonyl Group : The most direct structural analog with extensive safety data is Pyridine-3-sulfonyl chloride. This compound is classified as corrosive and causes severe skin burns and eye damage.[4][5] It is prudent to assume that the sulfonyl group in the target molecule imparts a similar potential for causing chemical burns and respiratory irritation.[5]
-
Pyrrolidine Moiety : While generally less hazardous than aromatic amines, pyrrolidine and its derivatives can be irritants and may be harmful if absorbed through the skin.[6][7]
Given this composite profile, this compound should be handled as a substance that is potentially corrosive, toxic upon acute exposure, and a respiratory tract irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. A full-face shield must be worn over goggles when handling the solid or preparing solutions. | Protects against splashes of the corrosive material, which can cause severe eye damage.[4][5] |
| Hand Protection | Nitrile or neoprene gloves are required. Double-gloving is strongly recommended. Check glove manufacturer's chemical resistance guides. Discard gloves immediately after contact and after each use.[2][8] | Provides a barrier against skin contact. Chlorinated and sulfonylated compounds can penetrate standard latex gloves. Nitrile and neoprene offer broader chemical resistance.[2][9] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. An additional chemically-resistant apron should be worn when handling larger quantities (>1 g). | Protects skin from accidental spills. Standard cotton lab coats may not offer sufficient protection against corrosive reagents.[8][9] |
| Respiratory Protection | All handling of the solid compound and its solutions must be performed within a certified chemical fume hood. If there is a risk of exceeding occupational exposure limits, a respirator may be necessary. | The compound is expected to be a respiratory irritant.[5][10] A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[1] |
Operational Workflow: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing risk. This workflow outlines the lifecycle of the compound within the laboratory.
Preparation and Pre-Handling
-
Designate a Workspace : All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2]
-
Assemble Materials : Before handling the compound, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the fume hood.
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.[11]
-
Don PPE : Put on all required PPE as detailed in the table above before opening the compound's container.
Handling and Experimental Use
-
Weighing : If weighing the solid, do so within the fume hood. Use a tared weigh boat and handle the material gently to avoid creating dust.
-
Solution Preparation : Add the solid to the solvent slowly. Be aware that some reactions may be exothermic.
-
Container Management : Keep the primary container tightly sealed when not in use.[2]
-
Spill Management : In case of a small spill, absorb the material with a chemical absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels. For larger spills, evacuate the area and follow your institution's emergency procedures.
Post-Handling and Decontamination
-
Quenching : If applicable, any reactive excess of the compound should be quenched according to established laboratory procedures for sulfonyl-containing reagents.
-
Decontamination : Wipe down the work surface in the fume hood with an appropriate decontaminating solution, followed by soap and water.
-
PPE Removal : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly after removing all PPE.[11]
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper waste management is a critical final step to ensure safety and environmental compliance.
-
Waste Segregation : All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (gloves, weigh boats, absorbent pads), must be collected in a dedicated, labeled hazardous waste container.[12]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Route : Dispose of the hazardous waste through your institution's licensed hazardous waste disposal program.[12] Do not pour this chemical down the drain or dispose of it in regular trash.
By adhering to these scientifically grounded protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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AFG Bioscience LLC. SAFETY DATA SHEET: 3-Amino-2-chloropyridine. [Link]
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University of Arizona. Personal Protective Equipment Selection Guide. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
